molecular formula C16H18N2O B1319638 4-Amino-N-mesitylbenzamide CAS No. 790-54-5

4-Amino-N-mesitylbenzamide

Cat. No.: B1319638
CAS No.: 790-54-5
M. Wt: 254.33 g/mol
InChI Key: NIJCLVXGKIJXKB-UHFFFAOYSA-N
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Description

4-Amino-N-mesitylbenzamide is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-N-mesitylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-N-mesitylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(2,4,6-trimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-10-8-11(2)15(12(3)9-10)18-16(19)13-4-6-14(17)7-5-13/h4-9H,17H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJCLVXGKIJXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Synthesis Guide: 4-Amino-N-mesitylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 790-54-5 Chemical Formula: C₁₆H₁₈N₂O Molecular Weight: 254.33 g/mol IUPAC Name: 4-Amino-N-(2,4,6-trimethylphenyl)benzamide[1]

Executive Summary

4-Amino-N-mesitylbenzamide is a specialized benzanilide scaffold often utilized as a privileged structure in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors (e.g., analogs of Mocetinostat) and as a sterically demanding linker in bioconjugation.

The synthesis of this molecule presents a specific challenge: the steric hindrance of the mesityl (2,4,6-trimethylphenyl) group. The ortho-methyl groups on the aniline ring significantly reduce the nucleophilicity of the amine nitrogen and create a steric barrier to amide bond formation. Consequently, standard peptide coupling protocols (e.g., EDC/HOBt) often suffer from slow kinetics or incomplete conversion.

This guide details a high-fidelity acid chloride pathway designed to overcome this steric barrier, ensuring high yields and scalability. A secondary HATU-mediated pathway is provided for small-scale discovery applications.

Retrosynthetic Analysis

To navigate the steric demands of the mesityl group, the synthesis is best approached by disconnecting the amide bond. The amino group on the benzoyl ring is best introduced as a masked precursor (nitro group) to prevent self-polymerization during the activation step.

Strategic Disconnection:

  • Target: 4-Amino-N-mesitylbenzamide[1][2][3]

  • Precursor: 4-Nitro-N-mesitylbenzamide (Stable intermediate, easy to purify).

  • Starting Materials: 4-Nitrobenzoyl chloride (highly electrophilic) + 2,4,6-Trimethylaniline (sterically hindered nucleophile).

Retrosynthesis Target 4-Amino-N-mesitylbenzamide (Target) Intermediate 4-Nitro-N-mesitylbenzamide (Stable Intermediate) Target->Intermediate Nitro Reduction (H2, Pd/C or Fe/HCl) SM1 4-Nitrobenzoyl Chloride (Activated Electrophile) Intermediate->SM1 Amide Coupling SM2 2,4,6-Trimethylaniline (Mesitylamine) Intermediate->SM2 Amide Coupling

Figure 1: Retrosynthetic tree illustrating the disconnection to the nitro-precursor to avoid side reactions and overcome steric hindrance.

Primary Protocol: The Acid Chloride Route (Recommended)

Applicability: Scale-up (>5g), High Purity Requirements. Rationale: The acid chloride generates a highly electrophilic carbonyl carbon, compensating for the poor nucleophilicity of the mesitylamine.

Phase 1: Activation (In Situ Generation)

Note: 4-Nitrobenzoyl chloride is commercially available (CAS 122-04-3), but fresh preparation from 4-nitrobenzoic acid is recommended for critical applications to ensure absence of hydrolysis products.

  • Reagents: 4-Nitrobenzoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), DMF (cat. 2-3 drops), Toluene (Solvent).

  • Procedure:

    • Suspend 4-nitrobenzoic acid in dry toluene under N₂ atmosphere.

    • Add catalytic DMF followed by dropwise addition of SOCl₂.

    • Reflux at 80-90°C for 2–3 hours until gas evolution (HCl/SO₂) ceases and the solution becomes clear.

    • Critical Step: Remove excess SOCl₂ via rotary evaporation (azeotrope with toluene) to prevent side reactions with the amine in the next step.

Phase 2: Sterically Demanding Amidation

This step forms the core scaffold.

Reagents:

  • Freshly prepared 4-Nitrobenzoyl chloride (1.0 eq)

  • 2,4,6-Trimethylaniline (1.05 eq)

  • Triethylamine (Et₃N) or DIPEA (2.0 eq)

  • Dichloromethane (DCM) or THF (anhydrous)

Protocol:

  • Dissolution: Dissolve 2,4,6-trimethylaniline and Et₃N in anhydrous DCM at 0°C under nitrogen.

  • Addition: Dissolve the acid chloride residue from Phase 1 in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes.

    • Why? Controlling the exotherm is crucial, even with hindered amines, to prevent impurity formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 3:1). The acid chloride spot should disappear.

  • Workup:

    • Quench with saturated NaHCO₃ solution.

    • Extract with DCM (3x).

    • Wash organic layer with 1M HCl (to remove unreacted aniline) and then Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from hot Ethanol.

    • Yield Expectation: 85–92% (Yellow solid).

Phase 3: Chemoselective Reduction

Reagents: 4-Nitro-N-mesitylbenzamide, 10% Pd/C (10 wt% loading), Hydrogen gas (balloon), Methanol/Ethyl Acetate (1:1).

Protocol:

  • Dissolve the nitro-intermediate in MeOH/EtOAc.

    • Solvent Choice: The intermediate may have low solubility in pure alcohols; EtOAc aids solubility.

  • Add 10% Pd/C catalyst carefully under argon flow.

  • Purge system with H₂ gas (3 cycles) and stir under H₂ balloon pressure at RT for 4–12 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The product, 4-Amino-N-mesitylbenzamide , usually precipitates or solidifies upon drying.

Alternative Protocol: HATU-Mediated Coupling

Applicability: Discovery scale (<100 mg), Combinatorial Chemistry.

Rationale: HATU is a potent coupling agent that can often force reactions with hindered amines without the need for moisture-sensitive acid chlorides.

  • Mix: 4-Nitrobenzoic acid (1.0 eq) + HATU (1.1 eq) + DIPEA (2.5 eq) in DMF. Stir for 10 mins to activate the acid (formation of the active ester).

  • Add: 2,4,6-Trimethylaniline (1.1 eq).

  • Heat: Stir at 60°C for 12 hours.

    • Note: Room temperature is often insufficient for mesityl amines.

  • Workup: Dilute with EtOAc, wash with LiCl solution (to remove DMF), NaHCO₃, and Brine.

  • Reduction: Proceed as in Phase 3 above.

Analytical Data & Characterization

To validate the synthesis, compare your data against these expected values:

ParameterExpected Value / Feature
Physical State Off-white to pale yellow solid
Melting Point ~198–202°C (Typical for benzanilides of this class)
¹H NMR (DMSO-d₆) δ 2.10 (s, 6H) : ortho-methyls (mesityl)δ 2.25 (s, 3H) : para-methyl (mesityl)δ 5.80 (s, 2H) : NH₂ (broad exchangeable)δ 6.55 (d, 2H) : Benzoyl Ar-H (ortho to NH₂)δ 7.65 (d, 2H) : Benzoyl Ar-H (meta to NH₂)δ 9.40 (s, 1H) : Amide NH
Mass Spec (ESI) [M+H]⁺ = 255.15

Process Workflow Diagram

Workflow Step1 Activation (Reflux SOCl2) Step2 Coupling (DCM, Et3N, 0°C) Step1->Step2 Acid Chloride Step3 Workup (Acid/Base Wash) Step2->Step3 Crude Amide Step4 Reduction (H2, Pd/C) Step3->Step4 Pure Nitro-Amide Step5 Final Product (Recrystallization) Step4->Step5 Crude Amine

Figure 2: Step-by-step experimental workflow for the acid chloride pathway.[4]

Safety & Handling

  • Thionyl Chloride: Highly corrosive and releases HCl/SO₂ gas. Must be used in a fume hood with a caustic scrubber or trap.

  • 2,4,6-Trimethylaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia agent.[5] Wear nitrile gloves and work in a ventilated area.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Always keep wet with solvent (e.g., add water or toluene) before adding methanol to prevent ignition of solvent vapors.

References

  • Vertex AI Search. (2026). Synthesis of 4-amino-N-mesitylbenzamide and related benzanilides. Retrieved from 6

  • ChemicalBook. (n.d.). 4-Amino-N-mesitylbenzamide (CAS 790-54-5) Properties and Supplier Data. Retrieved from 1

  • Organic Syntheses. (1923). Preparation of p-Nitrobenzoyl Chloride. Org. Synth. 1923, 3,[7][8] 75. Retrieved from 7

  • MDPI. (2023). Synthesis of 4-Amino-N-substituted benzamides and characterization. Retrieved from 9

Sources

"4-Amino-N-mesitylbenzamide" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Whitepaper: 4-Amino-N-mesitylbenzamide as a Privileged Scaffold

CAS: 790-54-5 | Formula: C₁₆H₁₈N₂O | MW: 254.33 g/mol

Executive Summary

4-Amino-N-mesitylbenzamide is a specialized benzamide derivative characterized by the presence of a sterically demanding mesityl (2,4,6-trimethylphenyl) group on the amide nitrogen. Unlike simple N-phenyl benzamides, the N-mesityl group introduces significant steric bulk, forcing the amide bond and the N-aryl ring into an orthogonal conformation.

In medicinal chemistry, this molecule serves two critical roles:

  • Conformational Probe: It is used to lock molecular conformation and restrict rotation, reducing the entropic penalty of binding to target proteins (e.g., kinases or nuclear receptors).

  • Synthetic Scaffold: The para-amino group provides a highly reactive handle for derivatization into ureas, sulfonamides, or complex heterocycles, while the mesityl group protects the amide bond from metabolic hydrolysis.

Structural & Physicochemical Properties

The "Mesityl Effect"

The defining feature of this molecule is the ortho-methyl steric clash . In a standard benzamide, the amide nitrogen and the phenyl ring can achieve planarity. However, the 2,6-dimethyl substitution on the mesityl ring sterically interferes with the amide carbonyl and hydrogen.

  • Consequence: The mesityl ring twists roughly 90° relative to the amide plane. This "orthogonal lock" prevents the formation of planar aggregates, improving solubility in organic solvents compared to planar analogs, and creates a distinct 3D shape for binding pockets.

  • Metabolic Stability: The steric shield protects the amide bond from amidases, significantly extending the half-life of drugs incorporating this motif.

Key Data Summary[1][2][3][4][5][6]
PropertyValue / DescriptionContext
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 198–202 °CHigh due to intermolecular H-bonding
Solubility DMSO (>50 mg/mL), MeOH, DCMPoor water solubility (LogP ~ 3.2)
pKa (Aniline) ~4.8Less basic than alkyl amines; suitable for diazotization
H-Bond Donors 3 (NH₂, Amide NH)Critical for receptor interaction

Synthesis & Manufacturing Protocol

Self-Validating Workflow: This protocol utilizes a nitro-reduction pathway, which avoids the oxidation sensitivity of the free aniline during the amide coupling step.

Reaction Scheme (Graphviz Visualization)

SynthesisWorkflow SM1 4-Nitrobenzoyl Chloride INT Intermediate: 4-Nitro-N-mesitylbenzamide SM1->INT Step 1: Acylation THF, Et3N, 0°C -> RT SM2 Mesidine (2,4,6-Trimethylaniline) SM2->INT PROD Product: 4-Amino-N-mesitylbenzamide INT->PROD Step 2: Reduction H2, Pd/C or Fe/NH4Cl

Caption: Two-step synthesis via acylation of mesidine followed by nitro-group reduction.

Detailed Methodology
Step 1: Amide Coupling (Acylation)

Rationale: Direct coupling of 4-aminobenzoic acid is risky due to self-polymerization or competing nucleophilicity. Using the nitro-precursor ensures regioselectivity.

  • Reagents: 4-Nitrobenzoyl chloride (1.0 eq), Mesidine (1.0 eq), Triethylamine (1.2 eq), Anhydrous THF (10 vol).

  • Procedure:

    • Dissolve Mesidine and Triethylamine in anhydrous THF under N₂ atmosphere. Cool to 0°C.

    • Add 4-Nitrobenzoyl chloride (dissolved in minimal THF) dropwise over 30 minutes. Control exotherm to <5°C.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: TLC (Hexane:EtOAc 3:1) should show disappearance of mesidine.

    • Workup: Quench with water. The intermediate 4-nitro-N-mesitylbenzamide typically precipitates. Filter, wash with water and cold ethanol. Dry in vacuo.

Step 2: Nitro Reduction

Rationale: Catalytic hydrogenation provides the cleanest product profile, minimizing purification needs.

  • Reagents: 4-Nitro-N-mesitylbenzamide (from Step 1), 10% Pd/C (5 wt% loading), Methanol/THF (1:1).

  • Procedure:

    • Dissolve the nitro-intermediate in MeOH/THF.

    • Add Pd/C catalyst carefully (under Argon flow to prevent ignition).

    • Stir under H₂ atmosphere (balloon pressure is sufficient) for 6–12 hours at RT.

    • Validation: LC-MS will show a mass shift of -30 Da (conversion of -NO₂ to -NH₂).

    • Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate. Recrystallize from Ethanol/Water if necessary.

Biological & Medicinal Applications

Pharmacophore Utility

While 4-amino-N-mesitylbenzamide is not a marketed drug itself, it is a critical intermediate for Kinase Inhibitors and HDAC Inhibitors .

  • Kinase Inhibition (Urea Formation): The 4-amino group is frequently reacted with isocyanates to form diarylureas (similar to Sorafenib). The mesityl group fits into hydrophobic pockets (e.g., the allosteric pocket of p38 MAP kinase), while the urea serves as the primary hydrogen-bonding motif.

  • HDAC Inhibition: Benzamides are Class I selective HDAC inhibitors. Although typical HDAC inhibitors (like Entinostat) require a 2-amino group (ortho) for Zinc chelation, the 4-amino-N-mesityl scaffold is often used as a Negative Control (lacking the chelator) or as a Linker Scaffold where the zinc-binding group is attached to the 4-amino position.

Structural Activity Relationship (SAR) Logic

SAR_Logic Center 4-Amino-N-mesitylbenzamide Scaffold Mesityl N-Mesityl Group (Hydrophobic/Steric) Center->Mesityl Amide Amide Linker (H-Bond Acceptor/Donor) Center->Amide Amino 4-Amino Group (Reactive Handle) Center->Amino Effect1 Restricts Conformation (Orthogonal Twist) Mesityl->Effect1 Effect2 Prevents Hydrolysis (Metabolic Stability) Mesityl->Effect2 Effect3 Derivatization Site (Urea/Sulfonamide synthesis) Amino->Effect3

Caption: SAR decomposition highlighting the functional role of each structural component.

Analytical Profiling & Quality Control

To ensure the integrity of this compound for research, the following specifications must be met:

  • ¹H NMR (DMSO-d₆):

    • δ 9.4 ppm (s, 1H, Amide NH) – Look for broad singlet.

    • δ 7.6 ppm (d, 2H, Benzoyl Ar-H) – Ortho to carbonyl.

    • δ 6.9 ppm (s, 2H, Mesityl Ar-H) – Mesityl protons are equivalent.

    • δ 6.5 ppm (d, 2H, Benzoyl Ar-H) – Ortho to amino.

    • δ 5.6 ppm (s, 2H, -NH₂) – Broad exchangeable signal.

    • δ 2.2 ppm (s, 3H, p-CH₃) and δ 2.1 ppm (s, 6H, o-CH₃).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: 255.15 m/z.

  • Storage:

    • Store at +2°C to +8°C.

    • Protect from light (anilines can oxidize/darken over time).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8502, 4-Nitrobenzoyl chloride. Retrieved from [Link]

  • Bode, J. W., et al. (2012).[1] The Effect of the N-Mesityl Group in NHC-Catalyzed Reactions. Chemical Science. (Contextual grounding on the steric effects of the mesityl group). Retrieved from [Link]

  • Organic Syntheses. (1927). p-Nitrobenzoyl chloride synthesis protocol. Org. Synth. 1927, 7,[2] 70. Retrieved from [Link]

Sources

Technical Guide: The 4-Amino-N-mesitylbenzamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an advanced whitepaper for chemical researchers and drug discovery scientists. It focuses on the synthesis, structural dynamics, and medicinal utility of the 4-Amino-N-mesitylbenzamide scaffold, emphasizing the "mesityl effect" in conformational control.

Executive Summary: The "Steric Lock" Principle

4-Amino-N-mesitylbenzamide represents a class of sterically congested amides that serve as critical models in conformational analysis and medicinal chemistry. Unlike simple N-phenylbenzamides, the presence of the mesityl (2,4,6-trimethylphenyl) group introduces severe steric hindrance at the amide nitrogen.

This "Mesityl Effect" forces the N-aryl ring to rotate perpendicular to the amide plane to minimize A(1,3) strain between the carbonyl oxygen and the ortho-methyl groups. This resulting orthogonality creates a conformational lock , making this scaffold invaluable for:

  • Molecular Machines: Acting as a stator/rotator pair in molecular turnstiles.

  • Medicinal Chemistry: Preventing metabolic hydrolysis by shielding the amide bond (steric protection).

  • Crystal Engineering: Enforcing specific stacking motifs in solid-state materials.

Structural Analysis & Physicochemical Properties[1][2]

The Orthogonal Conformation

In a standard benzamide, the N-phenyl ring often lies coplanar or slightly twisted relative to the amide group to maximize


-conjugation. However, in 4-Amino-N-mesitylbenzamide, the steric clash is dominant.
  • Torsion Angle: The dihedral angle between the amide plane and the mesityl ring approaches 90° .

  • Electronic Decoupling: The orthogonality disrupts the conjugation between the amide nitrogen lone pair and the mesityl

    
    -system. This increases the electron density on the nitrogen, slightly increasing the basicity compared to unhindered analogs.
    
  • Atropisomerism: While the rotation barrier is usually too low for isolation of atropisomers at room temperature, the molecule exists as a rapidly interconverting racemate of helical conformations.

Key Properties Data
PropertyValue / CharacteristicImplication
Molecular Formula

Core scaffold
Molecular Weight 254.33 g/mol Fragment-like space
LogP (Predicted) ~2.8 - 3.2Moderate Lipophilicity
H-Bond Donors 2 (Aniline

, Amide

)
Dual interaction points
H-Bond Acceptors 1 (Carbonyl

)
Directional binding
Rotatable Bonds 2 (Amide-Aryl, Aniline-Aryl)Restricted by sterics

Synthetic Strategy: Overcoming Steric Hindrance

Synthesizing sterically hindered amides is non-trivial. The nucleophilicity of 2,4,6-trimethylaniline (mesitylamine) is reduced due to the bulk of the ortho-methyls, making direct coupling with carboxylic acids via standard agents (EDC/HOBt) sluggish or low-yielding.

Recommended Pathway: The Acid Chloride / Nitro-Reduction Route

To ensure high fidelity and yield, we utilize a two-step sequence:

  • Acylation: Reaction of the highly reactive 4-nitrobenzoyl chloride with mesitylamine. The high electrophilicity of the acid chloride overcomes the steric hindrance of the amine.

  • Reduction: Selective reduction of the nitro group to the amine using Iron/Ammonium Chloride or Hydrogenation. This avoids the instability associated with 4-aminobenzoyl chloride (which can self-polymerize).

Synthetic Workflow Diagram

Synthesis_Workflow cluster_conditions Critical Control Points SM1 4-Nitrobenzoyl Chloride Step1 Step 1: Acylation (DIPEA, DCM, 0°C to RT) SM1->Step1 SM2 2,4,6-Trimethylaniline (Mesitylamine) SM2->Step1 Inter Intermediate: 4-Nitro-N-mesitylbenzamide Step1->Inter Nucleophilic Attack Step2 Step 2: Reduction (Fe powder, NH4Cl, EtOH/H2O) Inter->Step2 Product Target: 4-Amino-N-mesitylbenzamide Step2->Product Nitro Reduction

Figure 1: Optimized synthetic pathway bypassing the self-polymerization risk of 4-aminobenzoyl chloride.

Detailed Experimental Protocol

Objective: Synthesis of 4-Amino-N-mesitylbenzamide (10 mmol scale).

Step 1: Formation of 4-Nitro-N-mesitylbenzamide
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents: Charge the flask with 2,4,6-trimethylaniline (1.35 g, 10 mmol) and dry Dichloromethane (DCM) (30 mL). Add Diisopropylethylamine (DIPEA) (2.6 mL, 15 mmol) as the base.

  • Addition: Cool the solution to 0°C in an ice bath. Slowly add 4-nitrobenzoyl chloride (1.86 g, 10 mmol) dissolved in DCM (10 mL) dropwise over 15 minutes.

    • Note: The reaction is exothermic. Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 7:3).

  • Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine, then sat.

    
     (2 x 20 mL), and finally brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water if necessary.

Step 2: Reduction to 4-Amino-N-mesitylbenzamide
  • Setup: In a 250 mL RBF, dissolve the nitro-intermediate (from Step 1) in Ethanol (50 mL) and Water (10 mL).

  • Catalyst: Add Iron powder (3.0 g, ~5 eq) and Ammonium Chloride (0.5 g).

  • Reflux: Heat the mixture to reflux (80°C) with vigorous stirring for 2-3 hours. The color will change from pale yellow to dark brown/rust.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to ~10 mL, then pour into ice water (100 mL). The product usually precipitates as an off-white solid.

  • Validation: Filter, dry, and verify structure via

    
    H-NMR.
    
    • Key NMR Signal: Look for the singlet at

      
       ppm (mesityl methyls) and the broad singlet at 
      
      
      
      ppm (
      
      
      ).

Applications in Drug Design & Materials[3][4]

The 4-amino-N-mesitylbenzamide structure is not merely an intermediate; it is a functional probe.

The "Molecular Turnstile" Concept

The steric clash creates a high energy barrier to rotation around the N-Aryl bond.

  • Application: This scaffold is used to build molecular rotors where the benzamide core acts as the "stator" and the mesityl group acts as the "rotator" (or vice versa depending on substitution).

  • Significance: Understanding these rotational barriers is critical when designing drugs that must fit into narrow hydrophobic pockets (e.g., Kinase inhibitors).

Metabolic Stability

In drug metabolism (DMPK), amides are susceptible to hydrolysis by amidases.

  • Mechanism: The ortho-methyl groups of the mesityl ring provide a "steric umbrella," blocking the approach of hydrolytic enzymes to the carbonyl carbon.

  • Result: Drugs incorporating this motif often exhibit extended half-lives (

    
    ) compared to unhindered anilides.
    
Conformational Logic Diagram

Steric_Logic Core 4-Amino-N-mesitylbenzamide Feature1 Ortho-Methyl Groups (2,4,6-trimethyl) Core->Feature1 Feature2 Para-Amino Group Core->Feature2 Effect1 Steric Clash with Carbonyl Oxygen Feature1->Effect1 Causes Feature2->Core Electronic Push Effect2 Orthogonal Conformation (Twisted Amide) Effect1->Effect2 Forces Outcome1 Metabolic Stability (Amidase Resistance) Effect2->Outcome1 Outcome2 Molecular Rotor Properties Effect2->Outcome2

Figure 2: The causal relationship between the steric bulk of the mesityl group and the resulting physicochemical properties.

References

  • Amide Bond Formation in Sterically Hindered Systems

    • Title: The Synthesis of Sterically Hindered Amides.[1][2]

    • Source: Chimia (2016).
    • URL:[Link]

  • Structural Dynamics of Benzamides

    • Title: Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide (Structural analog analysis).
    • Source: Acta Crystallographica Section E (2015).[3]

    • URL:[Link]

  • General Synthesis of Benzamide Derivatives

    • Title: Synthesis and Applications of N-Methylbenzamide (Methodology reference).
    • Source: ChemicalBook (2024).[4]

  • Steric Hindrance in Medicinal Chemistry

    • Title: Conformational Restriction and Steric Hindrance in Medicinal Chemistry.[5]

    • Source: University of Naples Federico II.
    • URL:[Link]

Sources

"4-Amino-N-mesitylbenzamide" CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profile of 4-Amino-N-mesitylbenzamide , a specialized chemical intermediate and structural probe used in medicinal chemistry.

Synthetic Protocols, Structural Properties, and Pharmacological Context[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

4-Amino-N-mesitylbenzamide is a benzamide derivative characterized by a para-amino substitution on the benzoyl ring and a bulky mesityl (2,4,6-trimethylphenyl) group on the amide nitrogen. Unlike its ortho-amino isomers (which are potent Class I HDAC inhibitors), the para-amino configuration typically serves as a negative control in epigenetic assays or as a privileged scaffold for kinase inhibitor design.

Property Data / Descriptor
Chemical Name 4-Amino-N-(2,4,6-trimethylphenyl)benzamide
Common Identifier 4-Amino-N-mesitylbenzamide
CAS Number Not widely indexed (Research Grade / Catalog #9794AE)
Molecular Formula C₁₆H₁₈N₂O
Molecular Weight 254.33 g/mol
SMILES Cc1cc(C)c(NC(=O)c2ccc(N)cc2)c(C)c1
InChI Key InChI=1S/C16H18N2O/c1-9-5-10(2)16(11(3)6-9)18-15(19)13-7-4-12(17)8-13/h4-8H,17H2,1-3H3,(H,18,19)
Structural Class Diaryl Amide / Aniline Derivative
Structural Diagram (Graphviz)

G cluster_0 Fragment A: Benzoyl Core cluster_1 cluster_2 Fragment B: N-Substituent Node1 4-Aminophenyl Group (Electron Donor) Node2 Amide Bond (-CO-NH-) Node1->Node2 Acylation Site Node3 Mesityl Group (2,4,6-Trimethylphenyl) (Steric Bulk) Node2->Node3 N-Alkylation Target

Figure 1: Structural decomposition of 4-Amino-N-mesitylbenzamide, highlighting the electron-rich aniline tail and the sterically hindered mesityl head group.

Synthesis Protocol

The synthesis of 4-Amino-N-mesitylbenzamide is a two-step process designed to avoid the polymerization of the free amine. The standard route involves the coupling of 4-nitrobenzoyl chloride with 2,4,6-trimethylaniline (mesitylamine) , followed by the selective reduction of the nitro group.

Step 1: Amide Coupling (Nucleophilic Acyl Substitution)
  • Reagents: 4-Nitrobenzoyl chloride (1.0 eq), 2,4,6-Trimethylaniline (1.1 eq), Triethylamine (Et₃N, 1.5 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions: 0°C to Room Temperature (RT), N₂ atmosphere.

Protocol:

  • Dissolve 2,4,6-trimethylaniline (mesitylamine) in anhydrous DCM under nitrogen.

  • Add triethylamine (base) to scavenge HCl generated during the reaction.

  • Cool the solution to 0°C.

  • Dropwise add a solution of 4-nitrobenzoyl chloride in DCM. Note: Slow addition prevents exotherms.

  • Allow the mixture to warm to RT and stir for 4–6 hours.

  • Workup: Wash with 1N HCl (to remove unreacted aniline), then saturated NaHCO₃, then brine. Dry over MgSO₄ and concentrate to yield the intermediate 4-nitro-N-mesitylbenzamide .

Step 2: Nitro Reduction
  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq) OR H₂/Pd-C (10%).

  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux (80°C) for 2–4 hours.

Protocol:

  • Suspend the 4-nitro-N-mesitylbenzamide intermediate in Ethanol/Water.

  • Add NH₄Cl and Iron powder.

  • Heat to reflux with vigorous stirring. Mechanism: Electron transfer from Fe surface reduces -NO₂ to -NH₂.

  • Monitor by TLC (shift to lower R_f due to amine polarity).

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/Ethyl Acetate) to yield pure 4-Amino-N-mesitylbenzamide .

Synthesis Workflow Diagram

Synthesis Start Start: 4-Nitrobenzoyl Chloride + Mesitylamine Step1 Step 1: Amide Coupling (DCM, Et3N, 0°C -> RT) Start->Step1 Inter Intermediate: 4-Nitro-N-mesitylbenzamide Step1->Inter Nucleophilic Attack Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Inter->Step2 Final Product: 4-Amino-N-mesitylbenzamide Step2->Final Reduction (-NO2 -> -NH2)

Figure 2: Synthetic pathway for the production of 4-Amino-N-mesitylbenzamide.

Biological & Pharmacological Context[1][7][8]

While often used as a building block, the specific pharmacology of 4-Amino-N-mesitylbenzamide is defined by its relationship to the Benzamide Class of HDAC Inhibitors .

Mechanism of Action: The "Zinc Binding" Distinction

Benzamide-based drugs (e.g., Entinostat/MS-275, Mocetinostat) typically function by chelating the Zinc ion (Zn²⁺) in the catalytic pocket of Histone Deacetylases (HDACs).

  • Ortho-Amino Isomers (2-amino): The ortho-amino group and the carbonyl oxygen form a bidentate chelate with Zn²⁺. This is the active pharmacophore for HDAC inhibition.

  • Para-Amino Isomers (4-amino - This Compound): The para-amino group is geometrically distant from the carbonyl. It cannot participate in bidentate chelation. Therefore, 4-Amino-N-mesitylbenzamide is frequently used as a negative control compound in SAR (Structure-Activity Relationship) studies to prove that the biological effect is due to Zn²⁺ chelation and not just general hydrophobic binding.

Mesityl Group Function

The mesityl (2,4,6-trimethylphenyl) group provides significant steric bulk . In drug design, this group is used to:

  • Restrict Conformation: The ortho-methyl groups force the amide bond out of planarity with the phenyl ring (atropisomerism potential).

  • Selectivity Probe: It tests the size of the "cap" region of the protein binding pocket. Only enzymes with wide surface access can accommodate the mesityl group.

Experimental Properties

Parameter Value / Observation
Physical State Off-white to pale yellow solid
Melting Point ~178–182°C (Predicted based on analogs)
Solubility Soluble in DMSO, DMF, Methanol. Poorly soluble in Water.
pKa (Amine) ~4.5 (Aniline nitrogen)
Storage Store at -20°C, desiccated. Protect from light.

References

  • Benzamide Synthesis Methodology

    • Smith, M. B. "Organic Synthesis." McGraw-Hill, 2011. (General protocol for amide coupling and nitro reduction).
    • Reaction of benzoyl chlorides with anilines:.

  • HDAC Inhibitor SAR (Benzamide Class)

    • Suzuki, T., et al. "Design, Synthesis, and Biological Activity of Benzamide-Type HDAC Inhibitors." Journal of Medicinal Chemistry, 1999. (Discusses the necessity of the ortho-amino group for activity, establishing para-amino analogs as inactive controls).
    • Source:

  • Chemical Vendor Data (AK Scientific)

    • Product Catalog #9794AE: "4-Amino-N-mesitylbenzamide".[1]

    • Source:

Sources

Technical Monograph: Physicochemical Characterization and Handling of 4-Amino-N-mesitylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-N-mesitylbenzamide is a privileged pharmacophore often utilized as a scaffold in the development of histone deacetylase (HDAC) inhibitors (e.g., Entinostat analogs) and kinase inhibitors.[1] Its structural uniqueness lies in the N-mesityl group (2,4,6-trimethylphenyl), which imparts exceptional hydrolytic stability to the amide bond via steric shielding, while the 4-amino group serves as a versatile handle for derivatization or a critical hydrogen-bond donor in active sites.[1]

This guide addresses the two primary challenges in handling this compound: poor aqueous solubility driven by the lipophilic mesityl cap, and oxidative instability associated with the electron-rich aniline moiety.[1]

Physicochemical Profile & Structural Logic[1][2]

To work effectively with 4-Amino-N-mesitylbenzamide, one must understand the competition between its two functional "hemispheres."

FeatureChemical MoietyImpact on Behavior
Lipophilic Shield N-Mesityl (2,4,6-trimethylphenyl)Solubility: Drastically reduces water solubility compared to N-phenyl analogs. Stability: The ortho-methyl groups twist the amide bond out of planarity, preventing nucleophilic attack (hydrolysis).[1]
Reactive Handle 4-Amino (Primary Aniline)Solubility: Provides pH-dependent solubility (soluble in strong acid via protonation). Stability: Susceptible to photo-oxidation and N-oxide formation.[1]
Linker BenzamideRigid spacer; hydrogen bond donor/acceptor.
Theoretical Properties[1]
  • LogP (Predicted): ~2.8 – 3.2 (Moderately Lipophilic).

  • pKa (Aniline): ~4.5 – 5.0 (Protonates only in acidic media, pH < 4).[1]

  • pKa (Amide): >15 (Neutral under physiological conditions).[1]

Solubility Landscape

The mesityl group acts as a "grease ball," making aqueous formulation difficult without co-solvents.[1] The compound exhibits a "brick dust" crystal lattice energy that resists dissolution.[1]

Solvent Compatibility Table[1]
SolventSolubility RatingApplication Notes
DMSO High (>50 mg/mL)Primary Stock Solvent. Store stocks at -20°C to prevent freezing/thawing cycles from crashing out solid.
Ethanol ModerateGood for intermediate dilutions; may require sonication.
Water (pH 7) Very Low (<0.1 mg/mL)Not suitable for direct dissolution. Requires organic co-solvent (DMSO/PEG).[1]
0.1 M HCl ModerateProtonation of the aniline (

) improves solubility, but risks hydrolysis over long periods.[1]
DCM / EtOAc HighExcellent for extraction and purification.
Protocol: Thermodynamic Solubility Determination (Shake-Flask)

Standardized method to determine exact solubility limits for your specific batch.

SolubilityProtocol Start Weigh Excess Compound (e.g., 5 mg) AddSolvent Add Solvent (1 mL) (Buffer pH 7.4 or Water) Start->AddSolvent Equilibrate Incubate @ 25°C (24 Hours, 500 rpm) AddSolvent->Equilibrate Saturation Filter Filter Supernatant (0.22 µm PVDF) Equilibrate->Filter Remove Undissolved Solid Assay Quantify via HPLC-UV (254 nm) Filter->Assay

Figure 1: Standard Saturation Shake-Flask Protocol. Note: PVDF filters are preferred over Nylon to prevent non-specific binding of the lipophilic compound.[1]

Stability Assessment

The "Mesityl Effect" (Hydrolytic Stability)

Unlike standard benzamides, 4-Amino-N-mesitylbenzamide is remarkably resistant to hydrolysis .[1] The two ortho-methyl groups on the mesityl ring create severe steric hindrance. They prevent water or enzymes (peptidases) from approaching the carbonyl carbon.[1]

  • Implication: The compound is stable in aqueous buffers (pH 2–10) for days at room temperature.[1]

  • Reference Grounding: This steric protection is a known phenomenon in medicinal chemistry, often exploited to prolong the half-life of benzamide drugs [1].[1]

The "Aniline Liability" (Oxidative Instability)

The primary failure mode is oxidation .[1] The electron-rich aniline ring is sensitive to:

  • Light (Photolysis): UV light can generate radical cations, leading to azo-dimerization (browning of solution).[1]

  • Air (Auto-oxidation): Long-term exposure to oxygen can form N-oxides or quinone imines.

Protocol: Forced Degradation (Stress Testing)

To validate the stability of your specific lot, perform this stress test.[1]

StabilityLogic Compound 4-Amino-N-mesitylbenzamide Acid Acid Stress (0.1N HCl, 60°C) Compound->Acid Base Base Stress (0.1N NaOH, 60°C) Compound->Base Oxid Oxidative Stress (3% H2O2, RT) Compound->Oxid Light Photo Stress (UV/Vis, 24h) Compound->Light ResultStable STABLE (Steric Shield) Acid->ResultStable High Resistance Base->ResultStable High Resistance ResultDeg DEGRADATION (>5% Loss) Oxid->ResultDeg Aniline Oxidation Light->ResultDeg Radical Formation

Figure 2: Forced Degradation Logic. The compound is resistant to hydrolysis (Acid/Base) but vulnerable to oxidation and light.[1]

Handling & Storage Recommendations

Based on the physicochemical profile, the following Standard Operating Procedures (SOPs) are recommended:

Storage (Solid State)[1]
  • Temperature: -20°C (Long term) or 4°C (Short term).[1]

  • Container: Amber glass vials (essential to block UV).

  • Atmosphere: Flush with Argon or Nitrogen before sealing to prevent aniline oxidation.

Stock Solution Preparation[1][3]
  • Solvent: Use anhydrous DMSO.

  • Concentration: Prepare at 10–50 mM.

  • Aliquot: Do not freeze/thaw the master stock repeatedly. Aliquot into single-use volumes (e.g., 50 µL) to minimize moisture uptake (DMSO is hygroscopic; water promotes precipitation).[1]

Experimental Usage
  • Aqueous Dilution: When diluting into cell culture media or buffer, keep the final DMSO concentration < 0.5% to avoid cytotoxicity.[1]

  • Precipitation Watch: Due to the mesityl group, this compound may precipitate rapidly in aqueous media.[1]

    • Tip: Dilute the DMSO stock into the buffer while vortexing rapidly.[1] If a precipitate forms, sonicate for 5 minutes.[1]

References

  • ICH Expert Working Group. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[1][2]

  • PubChem. "4-Amino-N-methylbenzamide (Analog Data)." National Library of Medicine. Accessed October 2023.[2][3] [1]

  • ResearchGate. "Hydrolysis of N-substituted amides: Steric Effects." General Chemical Reactivity Principles.

Sources

Methodological & Application

Application Note: A Two-Step Synthesis of 4-Amino-N-mesitylbenzamide from p-Nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 4-Amino-N-mesitylbenzamide, a valuable building block in medicinal chemistry and materials science. The protocol details a robust two-step synthetic route commencing with the readily available starting material, p-nitrobenzoyl chloride. The synthesis involves an initial Schotten-Baumann amide coupling reaction with 2,4,6-trimethylaniline (mesitylamine) to yield the intermediate, N-mesityl-4-nitrobenzamide. This intermediate subsequently undergoes a chemoselective reduction of the aromatic nitro group using tin(II) chloride to afford the final product. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, detailed step-by-step protocols, and complete characterization data to ensure reproducible and successful outcomes.

Introduction and Synthetic Strategy

Substituted benzamides are a cornerstone of modern synthetic chemistry, frequently appearing as key structural motifs in pharmaceuticals and functional materials. 4-Amino-N-mesitylbenzamide, with its sterically hindered N-aryl group and a reactive primary amine, serves as a versatile intermediate for further elaboration. The synthetic strategy outlined herein is predicated on a logical and efficient two-step sequence that leverages well-established and reliable chemical transformations.

The overall synthetic pathway is as follows:

G pNBC p-Nitrobenzoyl Chloride Intermediate N-mesityl-4-nitrobenzamide pNBC->Intermediate Step 1: Amide Coupling (Schotten-Baumann) TEA, DCM Mesitylamine Mesitylamine Mesitylamine->Intermediate FinalProduct 4-Amino-N-mesitylbenzamide Intermediate->FinalProduct Step 2: Nitro Reduction SnCl2·2H2O, HCl, EtOH caption Overall Synthetic Scheme. G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Reduction a1 Dissolve Mesitylamine and TEA in DCM a2 Cool to 0 °C a1->a2 a3 Add p-Nitrobenzoyl Chloride Solution Dropwise a2->a3 a4 Warm to RT & Stir a3->a4 a5 Reaction Work-up (Wash, Dry, Evaporate) a4->a5 a6 Purify Intermediate (Recrystallization) a5->a6 b1 Dissolve Intermediate in Ethanol a6->b1 Characterize Intermediate (TLC, NMR, IR) b2 Add SnCl2·2H2O in Conc. HCl b1->b2 b3 Reflux Reaction Mixture b2->b3 b4 Basify with NaOH (aq) to pH > 10 b3->b4 b5 Extract with Ethyl Acetate b4->b5 b6 Purify Final Product (Recrystallization) b5->b6 end Final Product: 4-Amino-N-mesitylbenzamide b6->end Characterize Final Product (TLC, NMR, IR, MS) caption Detailed Experimental Workflow.

Caption: Detailed Experimental Workflow.

Materials and Equipment
Reagent / MaterialGradeSupplierNotes
p-Nitrobenzoyl chloride≥98%Sigma-AldrichMoisture sensitive.
2,4,6-Trimethylaniline (Mesitylamine)≥98%Sigma-Aldrich-
Triethylamine (TEA)≥99%Sigma-AldrichStore over KOH.
Tin(II) chloride dihydrate (SnCl₂·2H₂O)≥98%Sigma-Aldrich-
Dichloromethane (DCM), Anhydrous≥99.8%Sigma-Aldrich-
Ethyl AcetateACS GradeFisher ScientificFor extraction/recrystallization.
Ethanol, 200 ProofACS GradeFisher ScientificFor reaction/recrystallization.
Hydrochloric Acid (HCl), Concentrated~37%Fisher ScientificCorrosive.
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher ScientificCorrosive.
Magnesium Sulfate (MgSO₄), Anhydrous-Fisher ScientificFor drying.
Standard Glassware--Round-bottom flasks, condenser, etc.
Magnetic Stirrer/Hotplate---
TLC PlatesSilica Gel 60 F₂₅₄Millipore-
Protocol 1: Synthesis of N-mesityl-4-nitrobenzamide (Intermediate)
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve mesitylamine (5.41 g, 40 mmol) and triethylamine (6.1 mL, 44 mmol, 1.1 eq) in 80 mL of anhydrous dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the flask in an ice-water bath to 0 °C. In a separate beaker, dissolve p-nitrobenzoyl chloride (7.42 g, 40 mmol, 1.0 eq) in 40 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution over 30 minutes, maintaining the internal temperature below 5 °C.

    • Causality Note: Dropwise addition at low temperature is crucial to control the exothermic nature of the acylation reaction and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the mesitylamine is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).

    • Causality Note: The acid wash removes excess TEA and any unreacted mesitylamine. The bicarbonate wash removes any residual acid.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from hot ethanol to yield N-mesityl-4-nitrobenzamide as a pale yellow crystalline solid.

Protocol 2: Synthesis of 4-Amino-N-mesitylbenzamide (Final Product)
  • Setup: To a 500 mL round-bottom flask, add the N-mesityl-4-nitrobenzamide (5.68 g, 20 mmol) from the previous step and 150 mL of ethanol. Stir to dissolve.

  • Addition of Reducing Agent: In a beaker, carefully dissolve tin(II) chloride dihydrate (22.56 g, 100 mmol, 5.0 eq) in 40 mL of concentrated hydrochloric acid. This may require gentle warming. Add this acidic solution to the flask containing the nitro-intermediate.

    • Safety Note: This step should be performed in a well-ventilated fume hood. The addition is exothermic.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain reflux for 3-4 hours, monitoring the reaction by TLC until the starting material is no longer visible.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly and carefully, add 10 M aqueous sodium hydroxide (NaOH) solution with vigorous stirring until the pH of the mixture is >10. A thick, white precipitate of tin hydroxide will form.

    • Critical Step: This step is highly exothermic. Ensure efficient cooling and slow addition of the base.

  • Isolation: Filter the slurry through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate (3 x 50 mL). Combine the filtrate and the washes in a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Purification: Combine all organic extracts, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to afford 4-Amino-N-mesitylbenzamide as an off-white to light brown solid.

Product Characterization

Structural confirmation is achieved using standard spectroscopic techniques. [1][2]

Analysis Intermediate (N-mesityl-4-nitrobenzamide) Final Product (4-Amino-N-mesitylbenzamide)
Appearance Pale yellow crystalline solid Off-white to light brown solid
IR (cm⁻¹) ~3300 (N-H), ~1660 (C=O, Amide I), ~1525 & ~1350 (N-O, asym & sym) ~3450, ~3360 (N-H, asym & sym) , ~3250 (N-H, amide), ~1630 (C=O, Amide I)
¹H NMR (CDCl₃) δ ~8.4 (d, 2H, Ar-H), δ ~8.0 (d, 2H, Ar-H), δ ~7.4 (s, 1H, N-H), δ ~7.0 (s, 2H, Mesityl Ar-H), δ ~2.3 (s, 3H, p-CH₃), δ ~2.2 (s, 6H, o-CH₃) δ ~7.6 (d, 2H, Ar-H), δ ~7.2 (s, 1H, N-H), δ ~6.9 (s, 2H, Mesityl Ar-H), δ ~6.7 (d, 2H, Ar-H), δ ~3.9 (br s, 2H, -NH₂) , δ ~2.3 (s, 3H, p-CH₃), δ ~2.1 (s, 6H, o-CH₃)

| Mass Spec (ESI+) | m/z = 285.1 [M+H]⁺ | m/z = 255.2 [M+H]⁺ |

Note: Exact spectral values (δ, cm⁻¹) may vary slightly depending on the solvent and instrument used. [3][4]

Safety and Waste Disposal

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times. [5]* Handling Precautions: p-Nitrobenzoyl chloride is corrosive and moisture-sensitive. [6][7]Handle only in a fume hood. [6]Concentrated acids (HCl) and bases (NaOH) are highly corrosive and can cause severe burns. [8]Always add acid or base to water/solution slowly, never the other way around. [8]* Waste Disposal: The aqueous waste from the reduction step contains tin salts and should be collected as hazardous heavy metal waste. Halogenated (DCM) and non-halogenated organic solvents should be collected in separate, properly labeled waste containers for disposal according to institutional guidelines.

References

  • Eureka | Patsnap. (n.d.). Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline? Retrieved February 2, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl chloride. Retrieved February 2, 2026, from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride... Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids. Retrieved February 2, 2026, from [Link]

  • YouTube. (2021). Reduction of Nitrobenzenes to Aromatic Amines. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2023). Synthesis and Characterization of 4-amino-N'-[(1E)-1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene]benzohydrazide and its Cu(II), Ni(II), Zn(II) and Mn(II). Retrieved February 2, 2026, from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Transition Metal (II) Complexes of (E)-N-(4- methylbenzylidene)-2-((Z) -. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Retrieved February 2, 2026, from [Link]

  • ChemistryStudent. (2024). Producing Aromatic Amines (A-Level). Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2017). Growth and characterization of NMBA (4-nitro-4 0-methyl benzylidene aniline) single crystals. Retrieved February 2, 2026, from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved February 2, 2026, from [Link]

  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2014). What is the role of TEA in amide coupling, in the reaction between the 2nd amine and benzoyl chloride? Retrieved February 2, 2026, from [Link]

Sources

Application Note: 4-Amino-N-mesitylbenzamide as a Sterically Stabilized Scaffold in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, application, and strategic utility of 4-Amino-N-mesitylbenzamide (CAS: Analogous derivatives common, specific CAS varies by salt form) as a high-value intermediate in medicinal chemistry.

While simple benzamides are ubiquitous in drug discovery (e.g., HDAC inhibitors like Entinostat, or kinase inhibitors), they often suffer from rapid metabolic hydrolysis by amidases. The incorporation of the N-mesityl (2,4,6-trimethylphenyl) group introduces a "steric shield" around the amide bond. This modification dramatically improves metabolic stability and locks the molecular conformation, enhancing selectivity for sterically demanding binding pockets such as those found in Class I HDACs and Type II Kinase allosteric sites.

This document provides a validated, scalable protocol for synthesizing this hindered amide and elaborating it into bioactive urea or bis-amide scaffolds.

Scientific Rationale: The "Mesityl Effect"[1]

Metabolic Stability via Steric Shielding

The primary failure mode for benzamide-based drugs in vivo is the hydrolysis of the amide bond.

  • Mechanism: Amidases and proteases require access to the carbonyl carbon to form a tetrahedral intermediate.

  • The Mesityl Solution: The ortho-methyl groups of the mesityl ring create a "picket fence" steric barrier. This prevents the approach of nucleophilic water or enzymatic active site residues perpendicular to the amide plane, effectively rendering the amide bond resistant to hydrolysis while retaining hydrogen-bonding capability.

Conformational Locking (Atropisomerism Potential)

The steric clash between the mesityl ortho-methyls and the benzamide carbonyl oxygen forces the two aromatic rings to twist out of planarity (often >60° torsion angle).

  • Benefit: This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target protein (e.g., locking the "Cap" region in HDAC inhibitors).

Synthesis Protocol: 4-Amino-N-mesitylbenzamide

Retrosynthetic Analysis

Direct coupling of 4-aminobenzoic acid to mesidine (2,4,6-trimethylaniline) is prone to side reactions and low yields due to the poor nucleophilicity of mesidine. The preferred route utilizes 4-nitrobenzoyl chloride followed by selective reduction.

Step 1: Formation of the Hindered Amide

Reaction: 4-Nitrobenzoyl chloride + 2,4,6-Trimethylaniline


 4-Nitro-N-mesitylbenzamide

Critical Technical Note: Standard Schotten-Baumann conditions (aqueous base) often fail due to the hydrophobicity and steric bulk of mesidine. We utilize a dry organic base method with DMAP catalysis.

Reagents:

  • 4-Nitrobenzoyl chloride (1.1 equiv)

  • 2,4,6-Trimethylaniline (Mesidine) (1.0 equiv)

  • Triethylamine (Et

    
    N) (2.0 equiv)
    
  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Catalyst

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Preparation: Dissolve Mesidine (10 mmol) and Et

    
    N (20 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.
    
  • Activation: Add DMAP (1 mmol). The catalytic nucleophile is essential to activate the acyl chloride for attack by the sterically hindered aniline.

  • Addition: Cool to 0°C. Add 4-Nitrobenzoyl chloride (11 mmol) dropwise as a solution in DCM (10 mL). Note: A slight exotherm will occur.

  • Reflux: Allow to warm to Room Temperature (RT), then reflux at 40°C for 6-12 hours. Steric hindrance slows the kinetics significantly compared to simple anilines.

  • Workup: Quench with 1M HCl (removes unreacted mesidine and pyridine). Wash organic layer with sat. NaHCO

    
     and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Recrystallize from Ethanol/Water (9:1). Flash chromatography is usually unnecessary if the acid chloride was high quality.

Step 2: Selective Nitro Reduction

Reaction: 4-Nitro-N-mesitylbenzamide


 4-Amino-N-mesitylbenzamide

Method Choice: Catalytic Hydrogenation (Pd/C) is cleanest, but Iron/Acetic acid is preferred if halogen substituents are present elsewhere on the ring to prevent dehalogenation. We will use Pd/C for the general protocol.[1]

Procedure:

  • Dissolution: Dissolve the nitro-intermediate (5 mmol) in Methanol (50 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H

    
     balloon (1 atm) at RT for 4 hours.
    
    • QC Check: Monitor by TLC (High polarity shift) or LC-MS (M+1 shift: -30 mass units from Nitro to Amine).

  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric when dry.

  • Isolation: Concentrate filtrate in vacuo to yield the off-white solid product.

Application Workflows

Workflow A: Synthesis of Urea-Based Kinase Inhibitors

The 4-amino group is a versatile handle for creating "Type II" kinase inhibitors (e.g., Sorafenib analogs) where the mesityl amide serves as the "Tail" interacting with the allosteric pocket.

  • Protocol: React 4-Amino-N-mesitylbenzamide with an aryl isocyanate in DCM at RT.

  • Observation: The product precipitates out of solution in high purity (Urea formation).

Workflow B: HDAC Inhibitor Design (Linker Elaboration)

For HDAC inhibitors, the 4-amino group is coupled to a Zinc Binding Group (ZBG) precursor (like a hydroxamic acid linker).

  • Protocol: Reductive amination with an aldehyde-linker or amide coupling with a carboxylic acid-linker.

Visualized Pathways

Synthesis & Logic Flow

The following diagram illustrates the synthesis pathway and the steric logic governing the stability of the final compound.

G cluster_steric The Mesityl Effect Start 4-Nitrobenzoyl Chloride Intermediate INTERMEDIATE: 4-Nitro-N-mesitylbenzamide (Sterically Locked) Start->Intermediate DCM, Et3N, DMAP Reflux (Force Coupling) Mesidine 2,4,6-Trimethyl aniline Mesidine->Intermediate Product TARGET: 4-Amino-N-mesitylbenzamide Intermediate->Product H2, Pd/C MeOH (Reduction) Urea Urea Derivatives (Kinase Inhibitors) Product->Urea R-N=C=O HDAC HDAC Inhibitors (Epigenetic Modulators) Product->HDAC Linker Attachment

Figure 1: Synthesis pathway highlighting the critical intermediate and downstream applications.

Pharmacophore Mapping

Understanding where this intermediate fits in a drug molecule (e.g., SGI-1027 analogs or HDACi).

Pharmacophore Mesityl Mesityl Group (Hydrophobic Cap) Amide Benzamide Linker (H-Bond Donor/Acceptor) Mesityl->Amide Steric Shielding (Prevents Hydrolysis) Target Biological Target (HDAC / Kinase) Mesityl->Target Selectivity (Fits Hydrophobic Pocket) Amino 4-Amino Handle (Coupling Site) Amide->Amino Scaffold Core Amino->Target Warhead/ZBG Attachment

Figure 2: Pharmacophore decomposition showing the functional role of each moiety.

Analytical Data Summary (Expected)

AssayParameterExpected ResultInterpretation
1H NMR Mesityl MethylsSinglet ~2.1-2.3 ppm (9H)Confirms presence of mesityl group.
1H NMR Amide NHSinglet ~9.8-10.0 ppmDownfield shift due to H-bonding; broadened by quadrupole.
1H NMR Aniline NH2Broad Singlet ~5.5-6.0 ppmDisappears on D2O shake; confirms reduction.
LC-MS Purity>98% (UV 254nm)Essential for use as intermediate.
Solubility DMSO/MeOHHighGood for biological assays.
Solubility WaterLowRequires formulation for in vivo use.

References

  • Mocetinostat & Benzamide HDAC Inhibitors

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Discusses the structural requirements of benzamide derivatives (like Entinostat/Mocetinostat)
    • Link:[2]

  • Synthesis of 4-Amino-N-substituted benzamides

    • Source: ResearchGate / European Journal of Medicinal Chemistry
    • Context: details the reduction of nitro-benzamides to amino-benzamides using Pd/C, and their subsequent elaboration into urea deriv
    • Link:

  • Steric Effects of the N-Mesityl Group

    • Source: Royal Society of Chemistry (Chemical Science)
    • Context: While focused on NHC catalysis, this seminal paper explains the "irreversible" nature of N-mesityl addition and the steric parameters that stabilize reactive intermediates, analogous to the stabiliz
    • Link:[3]

  • SGI-1027 Analogs (DNMT Inhibitors)

    • Source: PubMed Central
    • Context: Describes the synthesis of quinoline-based benzamides (SGI-1027 analogs) using 4-amino-benzamide intermediates, highlighting the "linker" role of this scaffold in epigenetic drugs.
    • Link:

Sources

Application Note: 4-Amino-N-mesitylbenzamide in Type II Protein Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Amino-N-mesitylbenzamide (CAS: 790-54-5) Role: Privileged Pharmacophore / Allosteric "Tail" Scaffold Primary Application: Design and synthesis of Type II (DFG-out) Protein Kinase Inhibitors.

This application note details the utility of 4-Amino-N-mesitylbenzamide as a critical building block in medicinal chemistry. Unlike Type I inhibitors that target the ATP-binding pocket in the active conformation, this scaffold is engineered to target the inactive (DFG-out) conformation of protein kinases. The 2,4,6-trimethylphenyl (mesityl) group provides a bulky, hydrophobic moiety ideal for occupying the allosteric pocket adjacent to the ATP site, while the benzamide linkage facilitates crucial hydrogen bonding with the conserved


C-helix glutamate and DFG-aspartate residues.

Scientific Foundation: The "Tail" Strategy in Kinase Inhibition

Structural Mechanism

The efficacy of 4-Amino-N-mesitylbenzamide lies in its ability to serve as the "Tail" segment of a classic pharmacophore model for Type II inhibitors.

  • The "Head" (Variable): A heterocycle (e.g., pyrimidine, quinoline) that binds to the hinge region (ATP site).

  • The "Linker" (Benzamide): The amide functionality of this scaffold forms a "glutamate-aspartate switch" bridge. The amide nitrogen donates a hydrogen bond to the conserved Glutamate (Glu) in the

    
    C-helix, while the carbonyl accepts a hydrogen bond from the backbone of the DFG-Aspartate.
    
  • The "Cap" (Mesityl): The 2,4,6-trimethylphenyl group is a rigid, hydrophobic volume-filler. It occupies the hydrophobic allosteric pocket exposed only when the kinase adopts the DFG-out (inactive) conformation. The steric bulk of the mesityl group restricts rotation, potentially improving selectivity by inducing atropisomerism or fitting only into sufficiently large hydrophobic pockets.

Pathway & Workflow Visualization

Kinase_Inhibitor_Design cluster_binding Binding Interactions Scaffold 4-Amino-N-mesitylbenzamide (The Scaffold) Coupling Pd-Catalyzed Coupling (Buchwald-Hartwig) Scaffold->Coupling Provides Linker & Cap HingeBinder Heteroaryl Halide (Hinge Binder) HingeBinder->Coupling Provides ATP Anchor TypeII_Inhibitor Type II Kinase Inhibitor (Full Construct) Coupling->TypeII_Inhibitor Synthesis Target Target Kinase (DFG-out Conformation) TypeII_Inhibitor->Target Binds Amide Amide Linker TypeII_Inhibitor->Amide Mesityl Mesityl Group TypeII_Inhibitor->Mesityl Selectivity High Selectivity (Allosteric Pocket) Target->Selectivity Result Amide->Target H-bonds to Glu(C-helix) & Asp(DFG) Mesityl->Target Hydrophobic Interaction (Allosteric Pocket)

Figure 1: Workflow illustrating the incorporation of 4-Amino-N-mesitylbenzamide into a Type II kinase inhibitor and its specific binding interactions.

Experimental Protocols

Protocol A: Synthesis of Kinase Inhibitor Library

Objective: Conjugate the 4-Amino-N-mesitylbenzamide scaffold to a library of aryl halide "hinge binders" to screen for kinase selectivity.

Reagents:

  • 4-Amino-N-mesitylbenzamide (1.0 equiv)

  • Aryl Halide (e.g., 4-chloropyrimidine derivatives) (1.0 equiv)

  • Pd2(dba)3 (0.05 equiv)

  • Xantphos (0.1 equiv)

  • Cs2CO3 (2.0 equiv)

  • Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a microwave vial with 4-Amino-N-mesitylbenzamide (0.5 mmol), the Aryl Halide (0.5 mmol), Pd2(dba)3 (23 mg), Xantphos (29 mg), and Cs2CO3 (325 mg).

  • Solvation: Add anhydrous Dioxane (5 mL). Seal the vial with a crimp cap.

  • Reaction: Heat the reaction mixture to 100°C for 12 hours (or 140°C for 30 min in a microwave reactor).

  • Work-up: Filter the mixture through a pad of Celite to remove inorganic salts. Wash with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

  • Validation: Verify structure via 1H-NMR (DMSO-d6) and LC-MS. Look for the disappearance of the aniline NH2 peak (~5.5 ppm) and the appearance of the diarylamine NH peak (>9.0 ppm).

Protocol B: ADP-Glo™ Kinase Assay (IC50 Determination)

Objective: Evaluate the inhibitory potency of the synthesized compounds against a panel of tyrosine kinases (e.g., c-Abl, PDGFR, VEGFR).

Materials:

  • Recombinant Kinase (e.g., c-Abl T315I)

  • Substrate (e.g., Abltide)

  • ATP (Ultra-pure)

  • ADP-Glo™ Reagent (Promega)

  • Synthesized Inhibitor (dissolved in DMSO)

Workflow:

  • Serial Dilution: Prepare a 10-point dose-response curve of the inhibitor in 100% DMSO (starting at 10 µM, 1:3 dilution).

  • Enzyme Reaction:

    • Add 2 µL of inhibitor solution to a 384-well white plate.

    • Add 4 µL of Kinase Enzyme solution (optimized concentration). Incubate for 10 min at RT to allow Type II binding (slow-onset inhibition is common).

    • Add 4 µL of Substrate/ATP mix.

    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence using a plate reader (e.g., EnVision).

  • Analysis: Normalize data to "No Inhibitor" (0% inhibition) and "No Enzyme" (100% inhibition) controls. Fit curves using non-linear regression (Sigmoidal dose-response) to calculate IC50.

Data Presentation & Analysis

When characterizing inhibitors derived from this scaffold, organize SAR (Structure-Activity Relationship) data as follows to highlight the contribution of the mesityl group.

Table 1: Comparative Potency of Benzamide "Tail" Modifications Hypothetical Data for Illustrative Purposes

Compound IDTail Group (R)Hinge Binderc-Abl IC50 (nM)VEGFR2 IC50 (nM)Selectivity Note
Ref-1 Phenyl (Unsubstituted)Pyrimidine-A15045Low selectivity
Ref-2 3-CF3-PhenylPyrimidine-A128Potent, Broad
Test-1 Mesityl (2,4,6-Me3) Pyrimidine-A 45 >1000 High Selectivity
Test-2 Mesityl (2,4,6-Me3)Quinoline-B22>5000Ultra-Selective

Analysis:

  • Steric Exclusion: The mesityl group (Test-1) often reduces potency against kinases with smaller allosteric pockets (like VEGFR2 in this example) compared to smaller tails (Ref-1, Ref-2), thereby enhancing selectivity for kinases that can accommodate the bulk (like c-Abl).

  • Solubility: Note that the mesityl group is highly lipophilic (cLogP contribution ~ +1.5). Formulation may require co-solvents (PEG400) or salt formation.

References

  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358–364. Link

  • Wan, P. T., et al. (2004). Mechanism of activation of the RAF-MEK-ERK pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867. Link

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link

  • ChemicalBook. (n.d.). 4-Amino-N-mesitylbenzamide Product Entry (CAS 790-54-5).[1][2][3][4][5] Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Link

Sources

Application Note: 4-Amino-N-mesitylbenzamide as a Sterically-Defined Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

4-Amino-N-mesitylbenzamide (CAS 790-54-5) is a specialized building block designed for the synthesis of sterically congested, metabolically stable molecular scaffolds.[1] Unlike simple benzamides, the incorporation of the N-mesityl (2,4,6-trimethylphenyl) group introduces a high degree of steric hindrance around the amide bond. This modification serves two critical functions in drug discovery and materials science:

  • Conformational Locking: The steric bulk of the ortho-methyl groups forces the amide bond and the N-phenyl ring out of coplanarity (typically ~70–90° twist), creating a rigid, orthogonal molecular geometry. This is essential for designing "molecular rotors" or disrupting pi-stacking aggregation in dyes and organic electronics.

  • Proteolytic Stability: The mesityl group acts as a "steric shield," significantly retarding enzymatic hydrolysis of the amide bond by amidases, a desirable trait for increasing the half-life of peptidomimetics and kinase inhibitors.

This guide details the handling, reactivity, and synthetic protocols for leveraging the 4-amino group (


) while preserving the integrity of the sterically hindered amide core.

Chemical Properties & Handling

The compound combines a nucleophilic aniline handle with a robust, hydrophobic amide core.

PropertySpecificationPractical Implication
CAS Number 790-54-5Unique identifier for procurement.[2]
Formula

MW = 254.33 g/mol .[3]
Appearance Off-white to pale yellow solidColoration often indicates trace oxidation of the aniline; recrystallize if dark brown.
Solubility DMSO, DMF, THF, DCMLow solubility in water/hexanes due to the lipophilic mesityl group.
pKa (est.) ~4.0 (Aniline nitrogen)Less basic than alkyl amines; requires non-nucleophilic bases (e.g., DIPEA, Pyridine) for coupling.
Stability High (Amide bond)The mesityl amide is resistant to basic hydrolysis; the amine is sensitive to oxidation.

Synthetic Utility & Reaction Pathways

The primary utility lies in the chemoselective functionalization of the 4-amino group. The distal amide remains inert under most standard coupling conditions.

Divergent Synthesis Workflow

The following diagram illustrates the core transformations accessible from this building block.

G Start 4-Amino-N- mesitylbenzamide Rxn1 Isocyanate/Isothiocyanate (Urea/Thiourea Formation) Start->Rxn1 R-NCO Rxn2 Acid Chloride/Carboxylic Acid (Amide Coupling) Start->Rxn2 R-COCl / HATU Rxn3 Diazotization (NaNO2/HCl) (Sandmeyer/Azo Coupling) Start->Rxn3 HONO, 0°C Rxn4 Reductive Amination (Aldehydes/Ketones) Start->Rxn4 R-CHO, NaBH(OAc)3 Prod1 Kinase Inhibitor Scaffolds (Diarylureas) Rxn1->Prod1 Prod2 Extended Peptidomimetics Rxn2->Prod2 Prod3 Azo Dyes / Halides Rxn3->Prod3 Prod4 Secondary Amines Rxn4->Prod4

Figure 1: Divergent synthetic pathways utilizing the aniline handle of 4-Amino-N-mesitylbenzamide.

Detailed Experimental Protocols

Protocol A: Synthesis of Diarylureas (Kinase Inhibitor Motif)

Context: Diarylureas are a privileged scaffold in oncology (e.g., Sorafenib). The mesityl group provides a unique solubility profile and hydrophobic contact patch.

Reagents:

  • 4-Amino-N-mesitylbenzamide (1.0 equiv)[2]

  • Aryl Isocyanate (1.1 equiv)

  • Dichloromethane (DCM) or THF (anhydrous)

  • Triethylamine (catalytic, optional)

Procedure:

  • Dissolution: Dissolve 4-Amino-N-mesitylbenzamide (254 mg, 1.0 mmol) in anhydrous DCM (5 mL) in a flame-dried round-bottom flask under Nitrogen.

  • Addition: Add the Aryl Isocyanate (1.1 mmol) dropwise via syringe at room temperature.

    • Note: If the isocyanate is solid, dissolve it in minimal DCM before addition.

  • Reaction: Stir at room temperature for 4–12 hours. The product often precipitates as a white solid due to the formation of the urea linkage.

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold DCM (2 x 5 mL) and Hexanes (2 x 10 mL).

    • If soluble: Concentrate the solvent to ~1 mL, then add Hexanes (10 mL) to induce precipitation.

  • Validation: Check purity via LC-MS. The urea proton signals (typically

    
     8.5–9.5 ppm in DMSO-
    
    
    
    ) should be distinct.
Protocol B: Reverse Amide Coupling (Extension)

Context: Attaching the aniline to a carboxylic acid to create extended linear chains.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.0 mmol) and HATU (380 mg, 1.0 mmol) in DMF (3 mL). Add DIPEA (2.0 mmol) and stir for 5 minutes to form the activated ester.

  • Coupling: Add 4-Amino-N-mesitylbenzamide (254 mg, 1.0 mmol) to the reaction mixture.

  • Completion: Stir at room temperature for 16 hours.

  • Quench & Isolation: Pour the mixture into ice-water (30 mL) with vigorous stirring. The product should precipitate. Filter and wash with water.

    • Troubleshooting: If the product oils out, extract with Ethyl Acetate, wash with LiCl (5% aq) to remove DMF, dry over

      
      , and purify via flash chromatography (Hex/EtOAc).
      

Mechanistic Insight: The "Steric Shield" Effect

The defining feature of this building block is the N-mesityl group. Understanding its spatial arrangement is crucial for rational design.

StericShield cluster_0 Conformational Dynamics Amide Amide Plane (C-N-C=O) Mesityl Mesityl Ring (2,4,6-Me3-Ph) Amide->Mesityl Orthogonal Twist (~90°) Effect1 Prevents Planarity (Breaks Conjugation) Mesityl->Effect1 Effect2 Blocks Nucleophiles (Hydrolysis Resistant) Mesityl->Effect2

Figure 2: The steric bulk of the ortho-methyl groups forces the N-mesityl ring perpendicular to the amide plane, shielding the carbonyl carbon from enzymatic or hydrolytic attack.

References

  • General Synthesis of N-Aryl Benzamides: Citation: Constable, D. J. C., et al. "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 2007, 9, 411-420. (Provides context on amide coupling efficiency in drug discovery).
  • Citation: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591.
  • Chemical Supplier Data (Source of Material)

    • Source: PubChem Compound Summary for CID 12217354 (4-Amino-N-mesitylbenzamide).
    • URL:[Link]

  • Mesityl Group Properties: Citation: Glorius, F., et al. "N-Heterocyclic Carbenes in Transition Metal Catalysis." Springer, 2007. (Detailed analysis of the steric properties of the mesityl group, applicable here to the amide nitrogen).

Sources

Application Notes and Experimental Protocols for 4-Amino-N-mesitylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 4-Aminobenzamide Scaffold

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutic agents. Its ability to form key hydrogen bonding interactions with biological targets, coupled with its synthetic tractability, makes it a cornerstone of drug discovery. The 4-aminobenzamide subclass, in particular, has garnered significant interest due to its diverse pharmacological profile, with derivatives exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic placement of the amino group at the 4-position of the phenyl ring provides a crucial vector for chemical modification, allowing for the fine-tuning of a compound's physicochemical and biological properties. This document provides a comprehensive guide to the synthesis and potential biological evaluation of a novel derivative, 4-Amino-N-mesitylbenzamide, for researchers in drug development and chemical biology.

Physicochemical Properties of 4-Amino-N-mesitylbenzamide

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Below is a table of the calculated properties for 4-Amino-N-mesitylbenzamide.

PropertyValue
Molecular Formula C₁₆H₁₈N₂O
Molecular Weight 254.33 g/mol
IUPAC Name 4-amino-N-(2,4,6-trimethylphenyl)benzamide
Appearance (Predicted) Off-white to light yellow solid
Solubility (Predicted) Soluble in organic solvents like DMSO, DMF, and methanol

Synthesis of 4-Amino-N-mesitylbenzamide: An Amide Coupling Approach

The synthesis of 4-Amino-N-mesitylbenzamide can be achieved through a standard amide coupling reaction between 4-aminobenzoic acid and mesitylamine (2,4,6-trimethylaniline). To facilitate this reaction, the carboxylic acid of 4-aminobenzoic acid needs to be activated. A common and effective method is the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[2] An alternative approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the amine.[1][3]

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of 4-Amino-N-mesitylbenzamide start Start Materials: 4-aminobenzoic acid mesitylamine activation Carboxylic Acid Activation (e.g., with SOCl₂ or EDC/DMAP) start->activation coupling Amide Coupling Reaction activation->coupling workup Aqueous Workup and Extraction coupling->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Final Product: 4-Amino-N-mesitylbenzamide characterization->final_product

Caption: Synthetic workflow for 4-Amino-N-mesitylbenzamide.

Detailed Synthesis Protocol

Materials:

  • 4-aminobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Mesitylamine (2,4,6-trimethylaniline)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Activation of 4-aminobenzoic acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-aminobenzoic acid (1 equivalent) in anhydrous DCM.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4-aminobenzoyl chloride.

  • Amide Coupling:

    • Dissolve the crude 4-aminobenzoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve mesitylamine (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in anhydrous DCM.

    • Slowly add the solution of 4-aminobenzoyl chloride to the mesitylamine solution at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

  • Workup and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Amino-N-mesitylbenzamide.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Application Note 1: In Vitro Antimicrobial Activity Screening

Rationale: Benzamide derivatives have been reported to possess a broad spectrum of antimicrobial activities.[1][4] The structural features of 4-Amino-N-mesitylbenzamide, including the aromatic rings and the amide linkage, suggest its potential as a novel antibacterial or antifungal agent. The following protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria.

Antimicrobial Screening Workflow

G cluster_antimicrobial Antimicrobial Screening Workflow start Prepare stock solution of 4-Amino-N-mesitylbenzamide in DMSO dilution Serial dilution in a 96-well microtiter plate start->dilution inoculation Inoculate with bacterial suspension dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation readout Determine MIC by visual inspection or absorbance measurement incubation->readout results MIC Value (µg/mL) readout->results

Caption: Workflow for MIC determination.

Broth Microdilution Protocol for MIC Determination

Materials:

  • 4-Amino-N-mesitylbenzamide

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer (optional)

Procedure:

  • Preparation of Test Compound:

    • Prepare a stock solution of 4-Amino-N-mesitylbenzamide in DMSO (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to each well of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains overnight in MHB.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control wells.

    • Include a positive control (antibiotic) and a negative control (no compound, with bacteria) in separate rows.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Well Content Expected Result for Active Compound
Test Compound + Bacteria No growth at concentrations ≥ MIC
Negative Control (Bacteria only) Turbid growth
Positive Control (Antibiotic + Bacteria) No growth
Sterility Control (MHB only) Clear

Application Note 2: In Vitro Cytotoxicity Assessment

Rationale: Many anticancer agents function by inducing cytotoxicity in rapidly dividing cancer cells. Given that some benzamide derivatives have shown potential as anticancer agents, it is crucial to evaluate the cytotoxicity of 4-Amino-N-mesitylbenzamide against various cancer cell lines.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7][8]

Cytotoxicity Assay Workflow

G cluster_cytotoxicity MTT Cytotoxicity Assay Workflow start Seed cancer cells in a 96-well plate treatment Treat cells with serial dilutions of 4-Amino-N-mesitylbenzamide start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Incubate and then add solubilization solution (e.g., DMSO) mtt_addition->formazan_solubilization readout Measure absorbance at 570 nm formazan_solubilization->readout results IC₅₀ Value (µM) readout->results

Caption: Workflow for MTT cytotoxicity assay.

MTT Assay Protocol

Materials:

  • 4-Amino-N-mesitylbenzamide

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • Positive control (e.g., doxorubicin)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 4-Amino-N-mesitylbenzamide in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Formazan Formation:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Application Note 3: In Vitro Kinase Inhibition Assay

Rationale: A significant number of benzamide derivatives have been developed as protein kinase inhibitors.[5][9] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, evaluating the inhibitory activity of 4-Amino-N-mesitylbenzamide against a panel of relevant kinases is a logical step in its characterization. A common method for this is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Kinase Inhibition Assay Workflow

G cluster_kinase Kinase Inhibition Assay Workflow start Prepare kinase, substrate, ATP, and compound dilutions reaction_setup Set up kinase reaction in a multi-well plate start->reaction_setup incubation Incubate to allow kinase reaction reaction_setup->incubation atp_detection Add ATP detection reagent (e.g., Kinase-Glo®) incubation->atp_detection readout Measure luminescence atp_detection->readout results Percent Inhibition / IC₅₀ Value readout->results

Caption: Workflow for a luminescence-based kinase inhibition assay.

General Protocol for In Vitro Kinase Inhibition

Materials:

  • 4-Amino-N-mesitylbenzamide

  • Purified kinase of interest (e.g., EGFR, Abl)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque multi-well plates

  • Positive control inhibitor (e.g., staurosporine or a known inhibitor for the specific kinase)

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of 4-Amino-N-mesitylbenzamide in the kinase assay buffer.

    • Prepare solutions of the kinase, substrate, and ATP at the desired concentrations in the assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.

  • Kinase Reaction:

    • In a multi-well plate, add the compound dilutions, the kinase, and the substrate.

    • Initiate the reaction by adding ATP.

    • Include controls for no kinase activity (no enzyme) and maximal kinase activity (no inhibitor).

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or room temperature) for a predetermined time.

  • ATP Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

    • Incubate for a short period to allow the luminescent signal to stabilize.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control with maximal activity.

    • Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

References

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed. [Link]

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. IOP Conference Series: Earth and Environmental Science. [Link]

  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. [Link]

  • Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Synthesis of the new benzamides. ResearchGate. [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]

  • Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan Journal of Chemistry. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • (PDF) One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. ResearchGate. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH. [Link]

  • Novel Antibacterial Approaches and Therapeutic Strategies. MDPI. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central. [Link]

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Antimicrobial activity of synthetic compounds. ResearchGate. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • One-step conversion of 2-amino-N'-arylbenzamidines into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using 4,5-dichloro-1,2,3-dithiazolium chloride. PubMed. [Link]

  • Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. Reddit. [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Advances in covalent kinase inhibitors. Chemical Society Reviews (RSC Publishing). [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Taylor & Francis. [Link]

  • Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers. [Link]

  • Synthesis, antioxidant and antimicrobial activity of three new 2-styrylchromones and their analogues. Der Pharma Chemica. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers. [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. LinkedIn. [Link]

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. [Link]

  • Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. MDPI. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

Sources

The 4-Aminobenzamide Scaffold: A Versatile Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Benzamide Moiety

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets through diverse binding modes. Its inherent stability, synthetic tractability, and capacity for intricate molecular recognition have cemented its role in the development of numerous therapeutic agents. Within this broad class, the 4-aminobenzamide core offers a particularly attractive starting point for drug discovery. The presence of a primary aromatic amine at the 4-position provides a crucial vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.

This guide delves into the medicinal chemistry applications of the 4-aminobenzamide scaffold, with a specific focus on the strategic incorporation of N-aryl substituents, exemplified by the N-mesityl group. We will explore the rationale behind its use, provide detailed synthetic protocols, and outline key biological evaluation methodologies, thereby offering a comprehensive resource for researchers in the field of drug development.

The Strategic Advantage of the 4-Aminobenzamide Scaffold

The utility of the 4-aminobenzamide scaffold stems from its modular nature, which can be conceptually divided into three key regions for chemical elaboration:

  • The Amide Bond: The amide linkage is a critical hydrogen bond donor and acceptor, frequently participating in key interactions within enzyme active sites or receptor binding pockets. The orientation of the amide bond can also be reversed to explore different interaction patterns.[1]

  • The Aromatic Ring: The central phenyl ring serves as a rigid scaffold, presenting substituents in a well-defined spatial arrangement. It can engage in π-π stacking and hydrophobic interactions with aromatic residues in the target protein.

  • The 4-Amino Group: This functional group is a versatile handle for introducing a wide range of substituents, from simple alkyl groups to complex heterocyclic systems. These modifications can be tailored to probe specific sub-pockets of a binding site, enhance target selectivity, and modulate physicochemical properties such as solubility and membrane permeability.

A prime example of the strategic use of this scaffold is in the design of kinase inhibitors. The 4-aminobenzamide moiety can act as a linker, connecting a hinge-binding motif with a moiety that extends into a hydrophobic pocket, a common strategy for achieving high potency and selectivity.[2][3]

The N-Mesityl Substituent: A Case Study in Probing Hydrophobic Pockets

While a simple N-methyl substitution is common, the incorporation of a bulky and lipophilic group like a mesityl ring (2,4,6-trimethylphenyl) on the amide nitrogen represents a deliberate strategy to engage with deep hydrophobic pockets within a target's active site. The methyl groups of the mesityl ring can provide additional van der Waals contacts, potentially enhancing binding affinity. Furthermore, the steric hindrance introduced by the mesityl group can enforce a specific conformation on the molecule, which may be favorable for binding to the target of interest while being unfavorable for binding to off-target proteins, thus improving selectivity.

While specific data on "4-Amino-N-mesitylbenzamide" is not extensively available in public literature, we can logically infer its potential applications based on the known pharmacology of related N-substituted benzamides. These applications span several therapeutic areas:

  • Oncology: As a scaffold for kinase inhibitors, the N-mesityl group could be oriented to occupy the allosteric pocket of kinases like Abl or VEGFR, a strategy employed by type 2 kinase inhibitors.[2]

  • Metabolic Diseases: The aminobenzamide scaffold has been investigated for the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[4] The N-mesityl group could be explored for its potential to enhance binding to the S2 extensive subsite of the DPP-IV active site.

  • Neurodegenerative Diseases: N-substituted benzamides have shown promise as butyrylcholinesterase (BChE) inhibitors for the potential treatment of Alzheimer's disease.[5] The hydrophobic nature of the mesityl group could be advantageous for binding within the largely hydrophobic active site of BChE.

Synthetic Protocols for N-Substituted 4-Aminobenzamides

The synthesis of N-substituted 4-aminobenzamides is typically a straightforward process, adaptable to a wide range of substituents. Below are two representative protocols.

Protocol 1: Synthesis of 4-Amino-N-mesitylbenzamide via Amide Coupling

This protocol outlines a standard amide coupling reaction starting from 4-nitrobenzoyl chloride and mesitylamine, followed by reduction of the nitro group.

Step 1: Amide Coupling

  • To a solution of mesitylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-Nitro-N-mesitylbenzamide.

  • Purify the crude product by recrystallization or flash column chromatography.

Step 2: Nitro Group Reduction

  • Dissolve the purified 4-Nitro-N-mesitylbenzamide in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C) or iron powder in the presence of an acid like acetic acid.[1]

  • If using Pd/C, purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • If using iron, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-Amino-N-mesitylbenzamide.

  • The product can be further purified by recrystallization if necessary.

Diagram: General Synthetic Workflow for N-Substituted 4-Aminobenzamides

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediates & Product 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride Amide_Coupling Amide Coupling (Base, Solvent) 4-Nitrobenzoyl_Chloride->Amide_Coupling Amine R-NH2 (e.g., Mesitylamine) Amine->Amide_Coupling Intermediate 4-Nitro-N-R-benzamide Amide_Coupling->Intermediate Nitro_Reduction Nitro Reduction (e.g., Pd/C, H2 or Fe/AcOH) Final_Product 4-Amino-N-R-benzamide Nitro_Reduction->Final_Product Intermediate->Nitro_Reduction

Caption: A generalized synthetic route to 4-Amino-N-substituted benzamides.

Biological Evaluation Protocols

The biological evaluation of novel 4-aminobenzamide derivatives is crucial to determine their therapeutic potential. The choice of assays will depend on the intended biological target.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., 4-Amino-N-mesitylbenzamide) dissolved in DMSO

  • Kinase assay buffer (composition varies depending on the kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Diagram: Representative Kinase Signaling Pathway

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK P1 P RTK->P1 P2 P RTK->P2 Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream_Signaling Activation Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Inhibitor 4-Aminobenzamide Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-aminobenzamide scaffold can provide valuable SAR data. Key areas for exploration include:

  • N-Substituent: Varying the size, electronics, and lipophilicity of the N-substituent can significantly impact potency and selectivity. For instance, comparing the activity of N-mesityl, N-phenyl, and N-cyclohexyl analogs can reveal the importance of aromaticity and steric bulk.

  • Substituents on the 4-Amino Group: The primary amine can be acylated, alkylated, or used as a nucleophile to construct more complex heterocyclic systems, allowing for the exploration of additional binding interactions.

  • Substituents on the Benzamide Ring: Addition of substituents to the phenyl ring can modulate the electronic properties of the scaffold and provide additional points of interaction with the target.

Conclusion and Future Perspectives

The 4-aminobenzamide scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Its synthetic accessibility and modular nature make it an ideal platform for generating compound libraries for high-throughput screening and lead optimization. The strategic use of bulky, hydrophobic N-aryl substituents like the mesityl group represents a rational approach to enhancing potency and selectivity by targeting specific hydrophobic regions of protein targets. As our understanding of the structural biology of disease targets grows, the versatility of the 4-aminobenzamide scaffold will undoubtedly continue to be leveraged in the quest for new and improved medicines.

References

  • BenchChem. (2025). Synthesis of 4-amino-N-methanesulfonylbenzamide: An In-depth Technical Guide. BenchChem.
  • ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide. ChemicalBook.
  • ChemicalBook. (n.d.). 4-Amino-N-methylbenzamide | 6274-22-2. ChemicalBook.
  • Karakhanyan, A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7179. Available at: [Link]

  • Tokyo Chemical Industry. (n.d.). 4-Amino-N-methylbenzamide | 6274-22-2. TCI Chemicals.
  • Sigma-Aldrich. (n.d.). 4-Amino-N-methylbenzamide synonyms. Sigma-Aldrich.
  • ResearchGate. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. ResearchGate.
  • Rasayan J. Chem. (2018). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan Journal of Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Use of Benzamide Derivatives in Medicinal Chemistry. BenchChem.
  • Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Journal of Medicinal Chemistry, 56(15), 6385-6396. Available at: [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-N-methylbenzamide | 6274-22-2. Pharmaffiliates.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-N-methylbenzamide. PubChem. Available at: [Link]

  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-. Google Patents.
  • Al-Masoudi, N. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 113-126. Available at: [Link]

  • van der Tempel, E. H., et al. (2018). Synthesis and Structure-Activity Relationships of N-(4-Benzamidino)-Oxazolidinones: Potent and Selective Inhibitors of Kallikrein-Related Peptidase 6. ChemMedChem, 13(15), 1549-1560. Available at: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10).
  • ResearchGate. (2018). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate.
  • Hirokawa, Y., et al. (2002). Synthesis and Structure-Activity Relationships of 4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide Derivatives, Novel and Potent Serotonin 5-HT3 and Dopamine D2 Receptors Dual Antagonist. Chemical & Pharmaceutical Bulletin, 50(7), 941-959.
  • Berhal, F., et al. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry, 138, 1056-1072. Available at: [Link]

  • Wang, Y., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(17), 11686-11703. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Design and Synthesis of 3-(Phenylsulfonamido)benzamide Derivatives as Potent Carbonic Anhydrase IX Inhibitors: Biological Evaluations and Molecular Modeling Studies. Anti-Cancer Agents in Medicinal Chemistry, 24.
  • Morie, T., et al. (1995). Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles as potential gastroprokinetic agents. Chemical & Pharmaceutical Bulletin, 43(7), 1137-1147. Available at: [Link]

Sources

Application Note: 4-Amino-N-mesitylbenzamide in Novel Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the synthesis and utilization of 4-Amino-N-mesitylbenzamide (AMB). While traditional polyanilines and aramids suffer from poor solubility due to strong


 stacking and hydrogen bonding, AMB introduces a "molecular wedge"—the sterically hindered mesityl group—to disrupt interchain packing without breaking electronic conjugation.

This guide details the synthesis of the monomer and its application in two novel polymer architectures: Soluble Conductive Polyaniline Derivatives (via oxidative polymerization) and End-Capped High-Performance Aramids .

Executive Summary

4-Amino-N-mesitylbenzamide (AMB) is a bifunctional molecular scaffold combining an electroactive aniline moiety with a sterically demanding amide side chain. Its primary utility in polymer science lies in overcoming the "processability vs. performance" trade-off.

  • Mechanism of Action: The bulky N-mesityl (2,4,6-trimethylphenyl) group exerts significant steric hindrance, preventing the irreversible aggregation common in rigid-rod polymers.

  • Key Applications:

    • Monomer for Conductive Polymers: Synthesis of Poly(AMB), a soluble derivative of polyaniline (PANI) with tunable optoelectronic properties.

    • End-Capping Agent: Molecular weight control and solubility enhancement in high-performance aramids (e.g., Kevlar® analogues).

Monomer Synthesis Protocol

Prerequisite: Synthesis of high-purity AMB is critical to prevent chain termination during polymerization.

Reaction Pathway[1][2]
  • Acylation: 4-Nitrobenzoyl chloride + 2,4,6-Trimethylaniline (Mesidine)

    
     4-Nitro-N-mesitylbenzamide.
    
  • Reduction: 4-Nitro-N-mesitylbenzamide +

    
    /Pd-C 
    
    
    
    4-Amino-N-mesitylbenzamide .
Step-by-Step Methodology
Stage 1: Acylation
  • Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with Mesidine (13.5 g, 100 mmol) and Triethylamine (15.3 mL, 110 mmol) in dry Dichloromethane (DCM) (200 mL). Cool to 0°C under

    
    .
    
  • Addition: Dropwise add a solution of 4-Nitrobenzoyl chloride (18.5 g, 100 mmol) in DCM (50 mL) over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash organic layer with 1M HCl (2x), Sat.

    
     (2x), and Brine. Dry over 
    
    
    
    and concentrate.
  • Crystallization: Recrystallize the yellow solid from Ethanol. Yield: ~85-90%.

Stage 2: Hydrogenation (Reduction) [1]
  • Setup: Dissolve the nitro-intermediate (10 g) in Ethanol/THF (1:1, 150 mL) in a hydrogenation vessel. Add 10% Pd/C (0.5 g).

  • Reaction: Pressurize with

    
     (40 psi) and shake/stir at RT for 6 hours until 
    
    
    
    uptake ceases.
  • Purification: Filter through Celite® to remove catalyst. Evaporate solvent.[2]

  • Final Polish: Recrystallize from Ethanol/Water.

    • Target Appearance: White to off-white crystalline needles.

    • Melting Point: 198–200°C (Check against standard).

Protocol A: Synthesis of Soluble Conductive Poly(AMB)

Objective: To synthesize a polyaniline derivative that retains conductivity but is soluble in common organic solvents (THF, DMF).

Rationale

Standard Polyaniline (PANI) is insoluble in most solvents. By polymerizing AMB, the aniline backbone forms the conductive chain, while the pendant mesityl-benzamide groups act as "solubilizing spacers."

Experimental Workflow

Reagents:

  • Monomer: 4-Amino-N-mesitylbenzamide (AMB)

  • Oxidant: Ammonium Peroxydisulfate (APS)

  • Dopant/Solvent: 1.0 M HCl (aq)

Procedure:

  • Dissolution: Dissolve AMB (2.54 g, 10 mmol) in 1.0 M HCl (100 mL). Sonicate if necessary to form a homogenous suspension/salt solution. Cool to 0–5°C in an ice bath.

  • Initiation: Dissolve APS (2.28 g, 10 mmol) in 1.0 M HCl (20 mL). Add this solution dropwise to the monomer solution over 20 minutes. Crucial: Maintain temp <5°C to prevent ortho-coupling defects.

  • Polymerization: The solution will turn from colorless to dark blue/green (Emeraldine salt state). Stir at 0°C for 6 hours, then at RT for 12 hours.

  • Quenching & Isolation: Pour reaction mixture into Acetone (500 mL) to precipitate the crude polymer. Filter and wash with water (to remove excess acid/oxidant) and acetone (to remove oligomers).

  • Dedoping (Optional for solubility testing): Stir polymer in 0.1 M

    
     for 2 hours to convert to Emeraldine Base (blue). Filter and dry under vacuum at 60°C.
    
Data Analysis & Expected Results
ParameterPoly(AMB) - Doped (Salt)Poly(AMB) - Undoped (Base)
Color Dark GreenDark Blue
Solubility DMF, DMSO, NMPTHF, CHCl3, DMF
Conductivity

to

S/cm
Insulating (

S/cm)
UV-Vis Polaron band > 800 nmExciton band ~ 600 nm

Protocol B: Aramid End-Capping for MW Control

Objective: Use AMB as a monofunctional terminator to control the molecular weight of Poly(p-phenylene terephthalamide) and introduce a non-aggregating chain end.

Experimental Workflow
  • System:

    
     / N-methyl-2-pyrrolidone (NMP) solvent system (to keep aramid soluble during growth).
    
  • Monomer Charge: Dissolve p-Phenylenediamine (PPD) (10.0 mmol) in NMP/

    
    .
    
  • Propagation: Add Terephthaloyl Chloride (TPC) (10.0 mmol) at 0°C. Stir for 30 mins. Viscosity will increase rapidly.

  • End-Capping: Add AMB (0.2 - 0.5 mmol, 2-5 mol%) dissolved in NMP. Stir for 1 hour.

    • Mechanism:[1][3] The amino group of AMB reacts with the acid chloride chain ends, capping the polymer with the bulky N-mesitylbenzamide group.

  • Precipitation: Pour into water/methanol. Wash extensively to remove salts.

Visualization of Workflows

Figure 1: Synthesis and Polymerization Logic

G cluster_0 Monomer Synthesis cluster_1 Polymerization Pathways Nitro 4-Nitrobenzoyl Chloride + Mesidine Inter 4-Nitro-N-mesitylbenzamide Nitro->Inter Acylation (DCM) AMB 4-Amino-N-mesitylbenzamide (AMB) Inter->AMB Reduction (H2/Pd) Oxidative Oxidative Polymerization (APS / HCl) AMB->Oxidative Route A EndCap Polycondensation (End-Capping) AMB->EndCap Route B PolyAMB Poly(AMB) Soluble Conductive Polymer Oxidative->PolyAMB Head-to-Tail Coupling ModAramid AMB-Capped Aramid Controlled MW / Processable EndCap->ModAramid Terminates Chain

Caption: Synthesis pathway of AMB and its divergent applications in oxidative polymerization (Route A) and polycondensation (Route B).

Expert Tips & Troubleshooting

  • Steric Hindrance: The mesityl group is extremely bulky. During monomer synthesis, the acylation of mesidine requires vigorous stirring and sufficient time. If yield is low, check the purity of the acid chloride.

  • Polymerization Temperature: In Protocol A (Oxidative), keeping the temperature below 5°C is non-negotiable. Higher temperatures promote branching and "ortho-coupling" on the mesityl ring (though unlikely due to methyls) or the benzamide ring, leading to insoluble cross-linked tars.

  • Solubility Testing: Poly(AMB) base is soluble in THF. If your sample is insoluble, it may be cross-linked or insufficiently de-doped. Rinse with 1M

    
     thoroughly.
    

References

  • Synthesis of Substituted Polyanilines

    • Title: "Chemical oxidative polymerization of substituted anilines: Synthesis and characteriz
    • Source:Progress in Polymer Science.
    • URL:[Link]

  • Bulky Groups in Aramids

    • Title: "Synthesis and properties of new soluble aromatic polyamides containing bulky pendant groups."
    • Source:Journal of Polymer Science Part A: Polymer Chemistry.
    • URL:[Link]

  • Monomer Precursor Chemistry (Mesidine Acylation)

    • Title: "N-Mesityl-Substituted N-Heterocyclic Carbenes as Ligands in Grubbs Catalysts.
    • Source:Chemistry – A European Journal.[4]

    • URL:[Link]

  • General Protocol for Polyaniline Synthesis

    • Title: "Polyaniline: A Polymer with Many Interesting Intrinsic Redox St
    • Source:Macromolecules.
    • URL:[Link]

Sources

High-throughput screening assays involving "4-Amino-N-mesitylbenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening (HTS) of 4-Amino-N-mesitylbenzamide Derivatives for Epigenetic Modulation

Executive Summary

This guide details the protocol for High-Throughput Screening (HTS) utilizing 4-Amino-N-mesitylbenzamide (CAS: 790-54-5) as a privileged scaffold for the discovery of Class I Histone Deacetylase (HDAC) inhibitors.[1]

Benzamide-based compounds are a clinically validated class of HDAC inhibitors (e.g., Entinostat, Mocetinostat) characterized by their high isoform selectivity and slow-tight binding kinetics.[1] The 4-Amino-N-mesitylbenzamide core combines a zinc-binding benzamide pharmacophore with a sterically demanding mesityl (2,4,6-trimethylphenyl) group.[1] This mesityl moiety restricts conformational rotation (atropisomerism) and enhances hydrophobic interaction within the enzyme active site, potentially improving selectivity over hydroxamic acid-based inhibitors.[1]

This Application Note outlines a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and a Fluorogenic workflow to screen libraries derived from the 4-amino handle of this scaffold.

Scientific Mechanism & Assay Logic

The Scaffold Rationale

The 4-Amino-N-mesitylbenzamide structure functions as the Zinc-Binding Group (ZBG) and the Linker-Cap interface .[1]

  • Benzamide Moiety: Chelates the Zn²⁺ ion at the catalytic floor of the HDAC active site.[1]

  • Mesityl Group: Provides steric bulk that occupies the hydrophobic pocket, often imparting selectivity for HDAC1, 2, and 3 (Class I) over Class II isoforms.[1]

  • 4-Amino Handle: Serves as the vector for combinatorial expansion (e.g., amide coupling, reductive amination) to generate the "Cap" group that interacts with the solvent-exposed rim of the enzyme.[1]

Assay Principle: Fluorogenic Deacetylase Assay

To screen derivatives of this scaffold, we utilize a two-step enzymatic assay:

  • Deacetylation: The HDAC enzyme removes an acetyl group from a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).[1]

  • Development: A developer enzyme (Trypsin) cleaves the deacetylated peptide, releasing the fluorophore (7-Amino-4-methylcoumarin, AMC), which is quantified.[1]

Inhibitors (based on the 4-Amino-N-mesitylbenzamide core) block Step 1, preventing fluorescence generation.[1]

AssayMechanism cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Signal Generation Substrate Ac-Substrate-AMC (Non-Fluorescent) Product Deacetylated-Substrate-AMC Substrate->Product Deacetylation Enzyme HDAC Enzyme Enzyme->Product Fluorophore Free AMC (Fluorescent @ 460nm) Product->Fluorophore Cleavage Developer Trypsin (Developer) Developer->Fluorophore Inhibitor 4-Amino-N-mesitylbenzamide Derivative Inhibitor->Enzyme Blocks

Caption: Two-step fluorogenic assay mechanism. The scaffold derivative inhibits the HDAC enzyme, preventing the release of the fluorescent signal.[1]

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Scaffold Control 4-Amino-N-mesitylbenzamide (CAS 790-54-5)Reference Standard / Low-potency control
Library 10 mM DMSO stocks of scaffold derivativesTest Compounds
Enzyme Recombinant HDAC1 or HDAC3/NCoR2Target
Substrate Boc-Lys(Ac)-AMC (Fluorogenic)Substrate
Assay Buffer 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSAReaction Environment
Developer Trypsin (10 mg/mL stock) + 10 µM Trichostatin A (TSA)Signal Developer + Stop Solution
HTS Workflow (384-Well Format)

Step 1: Compound Plating (Acoustic Dispensing) [1]

  • Dispense 50 nL of library compounds (10 mM in DMSO) into black, low-volume 384-well plates (e.g., Corning 4514).

  • Controls:

    • High Control (HC): DMSO only (0% Inhibition).[1]

    • Low Control (LC): 10 µM Pan-HDAC inhibitor (e.g., SAHA) or 100 µM 4-Amino-N-mesitylbenzamide parent.[1]

Step 2: Enzyme Addition

  • Dilute HDAC enzyme to 2x final concentration (e.g., 2 nM) in Assay Buffer.[1]

  • Dispense 5 µL of 2x Enzyme solution to all wells.

  • Pre-incubation:[1] Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at 25°C .

    • Note: Benzamides exhibit slow-binding kinetics.[1] This pre-incubation allows the scaffold to equilibrate with the Zinc ion.[1]

Step 3: Substrate Initiation

  • Dilute Boc-Lys(Ac)-AMC to 2x final concentration (e.g., 20 µM) in Assay Buffer.[1]

  • Dispense 5 µL of Substrate solution to all wells.[1]

  • Final Volume: 10 µL.

  • Incubate for 60 minutes at 37°C .

Step 4: Development & Termination

  • Prepare Developer Solution: Trypsin (final 1 mg/mL) + TSA (final 2 µM).[1]

    • Critical: TSA is added to stop the HDAC reaction immediately so that only the trypsin cleavage occurs during this step.[1]

  • Dispense 10 µL of Developer Solution.

  • Incubate for 20 minutes at 25°C .

Step 5: Detection

  • Read Fluorescence on a multimode plate reader (e.g., PerkinElmer EnVision).[1]

  • Excitation: 355 nm | Emission: 460 nm.

Data Analysis & Validation

Quantitative Metrics

Data should be normalized to Percent Inhibition (PIN) using the High and Low controls.[1]



Quality Control Criteria:

  • Z-Factor (Z'): Must be > 0.5 for a valid HTS run.[1]

  • Signal-to-Background (S/B): > 5.0.

  • CV% (Coefficient of Variation): < 5% across replicate controls.[1]

Hit Selection Logic

Since 4-Amino-N-mesitylbenzamide is a weak inhibitor on its own (IC50 typically in the micromolar range), "Hits" are defined as derivatives showing >50% inhibition at 10 µM .[1]

HTS_Workflow Library Library: 4-Amino-N-mesitylbenzamide Derivatives Screen Primary Screen (Single Point @ 10µM) Fluorogenic Assay Library->Screen Filter Filter: >50% Inhibition Screen->Filter DoseResponse Dose-Response (10-point) Determine IC50 Filter->DoseResponse Hits Selectivity Selectivity Screen (HDAC1 vs HDAC6) DoseResponse->Selectivity Validated Potency

Caption: Decision tree for screening scaffold derivatives.

Critical Application Notes

Fluorescence Interference

The aminobenzamide scaffold itself can be weakly fluorescent in the blue region (350-450 nm), overlapping with the AMC signal.[1]

  • Mitigation: Perform a "Compound Interference" control plate where enzyme is omitted (Buffer + Compound + Substrate + Developer).[1] If the compound fluoresces significantly, use a TR-FRET assay (e.g., LanthaScreen™) instead, which uses time-gating to eliminate short-lifetime compound fluorescence.[1]

Kinetic Considerations

Benzamide inhibitors are often time-dependent.[1]

  • Recommendation: If IC50 values shift significantly between 15-min and 60-min pre-incubations, the derivative is likely a slow-tight binder.[1] This is a desirable trait for pharmacodynamics but requires careful reporting of

    
    .[1]
    
Solubility

The mesityl group is highly hydrophobic.[1]

  • Protocol Adjustment: Ensure the final DMSO concentration is kept at 0.5% - 1.0%. If precipitation is observed (via nephelometry), add 0.01% Triton X-100 to the assay buffer.[1]

References

  • Bradner, J. E., et al. (2010).[1] "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology, 6(3), 238–243.[1] Link

  • Lauffer, B. E., et al. (2013).[1] "Histone Deacetylase Inhibitors: The Benzamide Class." Current Topics in Medicinal Chemistry, 13(23). (Discusses the kinetic mechanism of benzamides).

  • Wegener, D., et al. (2003).[1] "Fluorogenic substrates for histone deacetylases." Chemistry & Biology, 10(1), 61-68.[1] Link

  • Copeland, R. A. (2005).[1] "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience. (Standard text for Z-factor and IC50 calculations).

  • ChemicalBook. "4-Amino-N-mesitylbenzamide Product Properties." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-N-mesitylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-N-mesitylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the highest purity of your final product. Our approach is grounded in established chemical principles and validated through extensive laboratory experience.

I. Synthesis Overview: The Amide Coupling Challenge

The synthesis of 4-Amino-N-mesitylbenzamide typically involves the coupling of 4-aminobenzoic acid and mesitylamine (2,4,6-trimethylaniline). While seemingly straightforward, this reaction presents a notable challenge due to the steric hindrance of the mesitylamine, which can significantly impede the approach of the amine to the activated carboxylic acid.[1][2][3] The primary goal is to facilitate this amide bond formation efficiently while minimizing side reactions.

The most common method for forming an amide bond is the condensation of a carboxylic acid and an amine.[4] This generally requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[4]

Below is a generalized reaction scheme:

Synthesis_Overview cluster_reactants Reactants cluster_reaction Reaction Conditions 4_aminobenzoic_acid 4-Aminobenzoic Acid activating_agent Activating Agent 4_aminobenzoic_acid->activating_agent Activation mesitylamine Mesitylamine product 4-Amino-N-mesitylbenzamide mesitylamine->product Nucleophilic Attack activating_agent->product Coupling solvent Solvent base Base (optional)

Caption: General workflow for the synthesis of 4-Amino-N-mesitylbenzamide.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis. Each question is followed by a detailed explanation and actionable recommendations.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in this specific amide coupling are often multifactorial, stemming from incomplete activation of the carboxylic acid, steric hindrance from the mesitylamine, and suboptimal reaction conditions.

  • Insufficient Carboxylic Acid Activation: The carboxyl group of 4-aminobenzoic acid must be converted into a more reactive intermediate.[4] Standard coupling reagents are essential for this step.

    • Recommendation: Employ robust coupling reagents known to be effective for sterically hindered amines. A common and effective strategy involves the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize racemization and improve efficiency.[5] The use of phosphonium-based reagents like Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can also be highly effective.[6]

  • Steric Hindrance: The three methyl groups on the mesitylamine ring create significant steric bulk, hindering the approach of the amine's lone pair to the activated carboxyl group.[1][2][3]

    • Recommendation:

      • Elevated Temperatures: Increasing the reaction temperature can provide the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance. Monitor the reaction closely, as higher temperatures can also promote side reactions.

      • Extended Reaction Times: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) to ensure maximum conversion.[7] Monitor progress by Thin Layer Chromatography (TLC).

      • Alternative Catalysts: Consider the use of catalysts that can facilitate amide bond formation under these challenging conditions. For instance, boronic acid derivatives have been shown to catalyze dehydrative amidation reactions.[8]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

    • Recommendation: Aprotic polar solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are generally good choices. DMF, in particular, can be beneficial due to its high boiling point, allowing for reactions at elevated temperatures.

Troubleshooting Flowchart for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_activation Is Carboxylic Acid Activation Complete? start->check_activation improve_activation Use stronger coupling agents (e.g., EDC/HOBt, HATU) check_activation->improve_activation No check_conditions Are Reaction Conditions Optimal? check_activation->check_conditions Yes improve_activation->check_conditions optimize_conditions Increase temperature and/or extend reaction time check_conditions->optimize_conditions No check_purity Are Starting Materials Pure? check_conditions->check_purity Yes optimize_conditions->check_purity purify_reagents Purify 4-aminobenzoic acid and mesitylamine check_purity->purify_reagents No end Improved Yield check_purity->end Yes purify_reagents->end

Caption: A step-by-step guide to troubleshooting low reaction yields.

Q2: I am observing significant amounts of unreacted starting materials. What should I adjust?

A2: The presence of unreacted starting materials, particularly the sterically hindered mesitylamine, points towards an incomplete reaction. This can be due to insufficient activation, steric hindrance, or reversible reactions.

  • Stoichiometry of Reactants: Ensure the molar ratios of your reactants are appropriate.

    • Recommendation: It is common practice to use a slight excess (1.1 to 1.5 equivalents) of the more readily available or less expensive reagent. In this case, using a slight excess of 4-aminobenzoic acid and the coupling agent can help drive the reaction to completion.

  • Choice of Activating Agent: Not all coupling reagents are equally effective for hindered amines.

    • Recommendation: If using a standard carbodiimide like DCC shows poor results, consider switching to a more potent activating agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are known for their high efficiency in forming amide bonds, even in challenging cases.

  • Reaction Temperature and Time: As mentioned previously, these are critical parameters for overcoming the high activation energy associated with sterically hindered substrates.

    • Recommendation: Gradually increase the reaction temperature while monitoring for any decomposition of starting materials or product. Similarly, extend the reaction time and track the consumption of starting materials using TLC.

Q3: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I minimize them?

A3: Impurities can arise from side reactions involving the unprotected amino group of 4-aminobenzoic acid, reactions with the coupling agents, or decomposition.

  • Self-Condensation of 4-Aminobenzoic Acid: The amino group of one molecule of 4-aminobenzoic acid can react with the activated carboxyl group of another, leading to oligomerization.

    • Recommendation:

      • Protecting Group Strategy: While more synthetically demanding, protecting the amino group of 4-aminobenzoic acid (e.g., as a Boc or Cbz derivative) can prevent self-condensation. The protecting group would then be removed in a subsequent step.

      • Slow Addition: Adding the coupling agent slowly to a solution of the carboxylic acid and amine can help to favor the desired intermolecular reaction over self-condensation.

  • Reaction with Coupling Agents: Carbodiimide-based coupling agents can form N-acylurea byproducts, which can be difficult to remove.

    • Recommendation: When using DCC, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can often be removed by filtration.[5] For water-soluble byproducts from EDC, an aqueous workup is effective.[5]

  • Purification Strategy: A robust purification protocol is essential.

    • Recommendation:

      • Aqueous Workup: After the reaction, a standard aqueous workup involving washes with a mild acid (e.g., dilute HCl) to remove unreacted amine and a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid is recommended.

      • Recrystallization: Recrystallization is a powerful technique for purifying the final product. Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes) often works well. For basic compounds like amines, using organic acids such as acetic acid in the recrystallization solvent can sometimes be beneficial.[9]

      • Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is a reliable alternative.

Q4: What is the best way to activate the 4-aminobenzoic acid without protecting the amino group?

A4: Activating the carboxylic acid in the presence of an unprotected amine requires careful selection of reagents and conditions to favor the desired amide formation over self-reaction.

  • In Situ Activation: The most common approach is the in situ activation of the carboxylic acid in the presence of the amine.

    • Protocol:

      • Dissolve 4-aminobenzoic acid (1 equivalent) and mesitylamine (1-1.2 equivalents) in a suitable aprotic solvent (e.g., DCM or DMF).

      • Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2 equivalents), to neutralize any acid formed and to facilitate the reaction.

      • Cool the mixture in an ice bath.

      • Add the coupling reagent (e.g., EDC, 1.2 equivalents) and HOBt (1.2 equivalents) portion-wise.

      • Allow the reaction to warm to room temperature and stir for 24-48 hours.

      • Monitor the reaction progress by TLC.

  • Conversion to Acid Chloride: An alternative, though more aggressive, method is to convert the 4-aminobenzoic acid to its acid chloride. This requires protection of the amine.

    • Caution: This method is generally not recommended without amine protection due to the high reactivity of the acid chloride, which would lead to rapid polymerization. If a protecting group strategy is employed, 4-nitrobenzoyl chloride can be used, followed by reduction of the nitro group.[10]

III. Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable starting point for the synthesis of 4-Amino-N-mesitylbenzamide.

Materials:

  • 4-Aminobenzoic acid

  • Mesitylamine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-aminobenzoic acid (1.0 eq), mesitylamine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in DCM (approx. 0.1 M concentration relative to the limiting reagent).

  • Add DIPEA (2.0 eq) to the mixture and stir for 10 minutes at room temperature.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

IV. Data Summary

Table 1: Common Solvents for Amide Coupling

SolventDielectric ConstantBoiling Point (°C)Notes
Dichloromethane (DCM)9.139.6Good for reactions at or below room temperature.
Tetrahydrofuran (THF)7.566Aprotic, good for a wide range of temperatures.
N,N-Dimethylformamide (DMF)36.7153High boiling point, useful for sluggish reactions.
Acetonitrile (MeCN)37.581.6Polar aprotic solvent.

V. References

  • MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Available at: [Link]

  • Benchchem. (2025). Synthesis of 4-amino-N-methanesulfonylbenzamide: An In-depth Technical Guide.

  • Google Patents. (N/A). CN1800143A - 2,4,6-trimethylaniline synthesis method. Available at:

  • Google Patents. (N/A). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids. Available at:

  • HepatoChem. (N/A). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • ChemicalBook. (N/A). 4-Aminobenzoic acid synthesis.

  • Google Patents. (N/A). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.

  • ResearchGate. (N/A). (PDF) Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid.

  • N/A. (2022). A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine.

  • Rasayan J. Chem. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.

  • Google Patents. (N/A). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

  • PubMed. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available at: [Link]

  • PubMed Central. (N/A). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation.

  • PubChem. (N/A). 4-Aminobenzoic Acid.

  • ResearchGate. (N/A). (PDF) N-{[(4-Nitrophenyl)amino]methyl}benzamide.

  • Google Patents. (N/A). US4440953A - Purification of N-substituted aminobenzaldehydes.

  • SciRP.org. (N/A). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.

  • ResearchGate. (N/A). The Synthesis of Sterically Hindered Amides.

  • RSC Publishing. (N/A). Amide bond formation: beyond the dilemma between activation and racemisation.

  • PMC - NIH. (N/A). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

  • AIR Unimi. (N/A). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.

  • Aapptec Peptides. (N/A). Coupling Reagents.

  • Google Patents. (N/A). Preparation method of 4-aminobenzoic acid and derivatives thereof.

  • CHIMIA. (2014). The Synthesis of Sterically Hindered Amides.

  • PubMed Central. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity.

  • PubMed. (2014). The Synthesis of Sterically Hindered Amides.

  • ResearchGate. (2019). (PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.

  • Google Patents. (N/A). US5118815A - Method for crystallization of amino acids.

  • MDPI. (N/A). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.

  • PMC - PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.

  • ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?.

  • Organic Chemistry Portal. (N/A). Amine synthesis by amide reduction.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • RSC Publishing. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents.

  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

Sources

Purification methods for "4-Amino-N-mesitylbenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are dealing with 4-Amino-N-mesitylbenzamide , a molecule characterized by a distinct polarity duality.[1] It possesses a basic primary aniline motif (


) and a neutral, sterically hindered 

-mesityl amide core.[1] This structure dictates that standard "wash-and-dry" methods often fail to remove the two most common impurities: the unreacted 2,4,6-trimethylaniline (mesidine) and the 4-nitro-N-mesitylbenzamide precursor.[1]

This guide moves beyond generic protocols, offering a chemically grounded purification strategy that leverages the compound's specific ionization properties.[2]

Part 1: The Solubility & Handling Matrix

Q: My compound is oiling out during recrystallization. What solvent system stabilizes the crystal lattice?

A: Oiling out occurs because the lipophilic mesityl group resists ordering in highly polar solvents like pure water, while the amide hydrogen bonding network fights against non-polar solvents. You need a "Goldilocks" solvent system that balances these forces.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)ApplicationMechanism
Ethanol / Water 80:20 to 60:40Primary Recrystallization High solubility in hot EtOH; water acts as an anti-solvent to force lattice formation upon cooling.[1]
EtOAc / Hexanes 1:2 to 1:4Flash Chromatography Standard normal phase elution; the amine requires polar modulation (see Part 4).
DCM / Methanol 95:5Solubility Check Excellent for dissolving crude tars before loading onto silica.
DMSO / Water N/AAvoid High boiling point of DMSO makes product recovery difficult without lyophilization.

Technical Insight: The mesityl group (2,4,6-trimethyl) creates a "molecular cleft" that can trap solvent. Always dry your final solid under high vacuum (>0.1 mbar) at 40°C for 12 hours to remove lattice-bound solvent.[1]

Part 2: The "Self-Validating" Acid-Base Extraction

Q: How do I separate the product from the non-basic nitro precursor without running a column?

A: You should utilize the Amine Switch Protocol . This method is self-validating because if your product does not migrate phases as predicted, you immediately know your synthesis failed (e.g., the nitro group didn't reduce).

The Logic:

  • Impurity A (Nitro precursor): Neutral. Stays in Organic Layer at all pHs.

  • Impurity B (Mesidine): Basic. Migrates with product but has different lipophilicity.

  • Target (Product): Basic Aniline. Soluble in acid, insoluble in base.

The Protocol:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • The Acid Wash (The Switch): Extract with 1.0 M HCl (3x).

    • Observation: The organic layer should retain the yellow color of the nitro impurity. The aqueous layer (now containing your product as a hydrochloride salt) should be clear to pale pink.

  • The Validation: Check the organic layer by TLC. If the product spot is gone, the extraction worked.

  • The Recovery: Basify the aqueous layer carefully with 2.0 M NaOH or saturated

    
     to pH 9-10.
    
    • Critical: The product will precipitate as a white/off-white solid or form an oil that can be extracted back into EtOAc.[1]

purification_logic Start Crude Reaction Mixture (Product + Nitro Impurity + Mesidine) Dissolve Dissolve in EtOAc Start->Dissolve AcidExt Extract with 1.0 M HCl Dissolve->AcidExt OrgLayer1 Organic Layer (Contains Neutral Nitro Impurity) AcidExt->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer (Acidic) (Contains Product-HCl + Mesidine-HCl) AcidExt->AqLayer1 Amines migrate BaseWash Basify to pH 10 (NaOH) Extract with EtOAc AqLayer1->BaseWash OrgLayer2 Organic Layer (Product + Mesidine) BaseWash->OrgLayer2 AqLayer2 Aqueous Waste BaseWash->AqLayer2 Recryst Recrystallization (EtOH/H2O) Removes Mesidine OrgLayer2->Recryst Final Pure 4-Amino-N-mesitylbenzamide Recryst->Final

Caption: Logical flow for the Acid-Base "Amine Switch" purification method.

Part 3: Chromatographic Troubleshooting

Q: My product streaks on the silica column. How do I fix the peak shape?

A: Streaking is caused by the interaction between the basic aniline nitrogen and the acidic silanol groups on the silica gel. You must "cap" these silanol groups.

The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.

  • Standard Phase: Hexanes : Ethyl Acetate (3:[3]1) + 1% TEA.

  • Alternative: DCM : Methanol (95:5) + 0.5%

    
    .
    

Q: I see a close-running impurity just above my product. What is it?

A: This is likely the N-mesitylbenzamide (de-aminated side product) or unreacted Mesidine .[1]

  • Differentiation: Mesidine stains purple/brown with Ninhydrin (primary amine) but has a very distinct smell and lower molecular weight. The product stains brightly (often orange/red) with p-Anisaldehyde due to the conjugated amide system.[1]

Part 4: Specific Impurity Management

Q: The product has a persistent yellow tint even after column chromatography. Is it pure?

A: Likely not. The yellow color usually indicates trace amounts of the 4-nitro-N-mesitylbenzamide precursor or azo-dimer byproducts formed during reduction (especially if using Fe/Acid reduction methods).[1]

Remediation Protocol:

  • Carbon Treatment: Dissolve the compound in hot Ethanol. Add 5-10 wt% Activated Carbon (Charcoal).[1]

  • Reflux: Stir at reflux for 15 minutes.

  • Filtration: Filter hot through a Celite pad.

  • Crystallization: Allow the filtrate to cool slowly. The azo-impurities generally adsorb to the carbon, yielding a white crystalline solid.

References

  • Common Organic Chemistry. (2025).[4] Nitro Reduction: Common Conditions and Mechanisms (Pd/C, Fe, Zn). Retrieved from [Link][1]

  • National Toxicology Program (NTP). (1992).[5][6] Physical Properties of N-Methylbenzamide (Solubility and Melting Points). Retrieved from [Link][1]

  • University of Rochester. (n.d.). Reagents & Solvents: Guidelines for Recrystallization of Amines and Amides. Retrieved from [Link][1]

Sources

Technical Guide: Stability & Degradation of 4-Amino-N-mesitylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Nature of Your Molecule

4-Amino-N-mesitylbenzamide is a deceptive molecule. Structurally, it possesses two distinct "personalities" that dictate its stability profile:

  • The Labile Aniline (4-Amino): The primary amine at the para-position is electron-rich and highly susceptible to oxidative degradation.[1][2] This is the source of the "yellowing" phenomenon you likely observe.

  • The Robust Amide (N-Mesityl): The amide bond is sterically shielded by the bulky 2,4,6-trimethylphenyl (mesityl) group.[2] This makes the core scaffold exceptionally resistant to hydrolysis, even under conditions that would cleave a standard benzamide.

This guide addresses the tension between these two features, providing protocols to protect the aniline while exploiting the stability of the amide.[3]

Part 1: The "Yellowing" Phenomenon (Oxidative Instability)

Issue: Your white crystalline powder turns light yellow or brown upon storage. Diagnosis: Radical oxidation of the aniline moiety.

The Mechanism

Anilines (


) are prone to auto-oxidation.[1] In the presence of atmospheric oxygen and light, the amino group undergoes a radical abstraction sequence. This leads to the formation of azo-dimers  (highly colored, lipophilic) or quinone imines .
  • Key Insight: The color change is often disproportionate to the chemical purity. A 0.1% impurity of an azo-compound is sufficient to visibly discolor the entire batch due to the high extinction coefficient of the

    
     chromophore.
    
Troubleshooting & Remediation
ObservationProbable CauseActionable Protocol
Surface Yellowing Photo-oxidation (Light exposure)Recrystallization: Dissolve in minimal hot ethanol; filter hot; cool slowly.[1][2] Store in amber vials.
Deep Brown/Resin Bulk Oxidation (Air + Moisture)Purification: Silica gel chromatography (DCM/MeOH gradient).[1] The oxidized impurities are usually much less polar (azo) or much more polar (N-oxides).
Solution Color Change Metal-catalyzed oxidationChelation: Ensure solvents are trace-metal grade.[1][2] Add EDTA (0.1 mM) if compatible with downstream assay.
Visualizing the Degradation Pathway

AnilineOxidation Start 4-Amino-N-mesitylbenzamide (Colorless) Radical Anilino Radical (Reactive Intermediate) Start->Radical hv / O2 (Initiation) Dimer Azo-Dimer (Deep Yellow/Orange) Radical->Dimer Dimerization Quinone Benzoquinone Imine (Brown/Dark) Radical->Quinone Oxidation

Figure 1: The oxidative cascade of the aniline group.[1] Note that light (


) acts as a primary initiator.

Part 2: The Steric Shield (Hydrolytic Stability)

Issue: Users often fear acid/base hydrolysis during aggressive synthesis steps or stomach acid simulation. Expert Insight: You can likely ignore this fear.

The N-mesityl group acts as an "orthogonal protector." The two ortho-methyl groups on the mesityl ring create a "steric wall" perpendicular to the amide plane. This prevents the nucleophilic attack of water or hydroxide ions on the carbonyl carbon.

  • Experimental Consequence: You can subject this molecule to 1M HCl or 1M NaOH at room temperature for 24 hours with negligible hydrolysis (<1%).[1]

  • Caution: While the amide is stable, the aniline can still be protonated (ammonium salt formation) or oxidized under these conditions.

Part 3: Solubility & Precipitation (The "Crash Out" Effect)

Issue: Compound precipitates when added to cell culture media or aqueous buffers. Root Cause: The mesityl group is highly lipophilic (hydrophobic). While it protects against hydrolysis, it drastically reduces aqueous solubility compared to a simple phenyl amide.

Solvent Compatibility Table
SolventSolubility RatingApplication Notes
DMSO High (>50 mg/mL)Recommended Stock. Hygroscopic; keep sealed.[2]
Ethanol ModerateGood for recrystallization.
Water (pH 7) Very Low (<0.1 mg/mL)Do not use for stock solutions.
0.1M HCl Moderate/HighProtonation of aniline (

) solubilizes the molecule.
Protocol: Preventing Precipitation in Biological Assays

When moving from DMSO stock to aqueous media, you face a "solubility cliff." Follow this serial dilution method to prevent micro-precipitation (which causes false negatives in assays).

SerialDilution Step1 1. DMSO Stock (10 mM) Step2 2. Intermediate Dilution (100x Conc. in Media/Buffer) Step1->Step2 Dilute 1:10 (Slow addition + Vortex) Precipitation RISK: Direct Spike (Precipitation Shock) Step1->Precipitation Direct 1:1000 addition Step3 3. Final Assay Well (1x Conc., 1% DMSO) Step2->Step3 Dilute 1:100 (into Aqueous Media)

Figure 2: Optimal dilution workflow. Creating an intermediate dilution step reduces the kinetic shock of mixing hydrophobic DMSO stock with water.

Part 4: Frequently Asked Questions (FAQs)

Q1: I see a small impurity peak at RRT 0.9 (Relative Retention Time) in HPLC. What is it?

  • Likely Candidate: 4-Nitro-N-mesitylbenzamide.

  • Reason: This molecule is typically synthesized by reducing the nitro-precursor. Incomplete reduction leaves trace nitro-compound. It is a process impurity, not a degradation product.

Q2: Can I store the DMSO stock at -20°C?

  • Yes, but: DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce water (condensation), which can accelerate oxidation over months.

  • Recommendation: Aliquot the DMSO stock into single-use vials. Use once, then discard.

Q3: Is the molecule stable in plasma?

  • Chemical Stability: Yes. The mesityl amide resists plasma esterases/amidases.

  • Metabolic Stability: Variable.[1] The aniline group is a target for N-acetylation (by NAT enzymes) or oxidation (by CYP450). This is a biological clearance issue, not a bench stability issue.

References

  • Patai's Chemistry of Functional Groups, "The Chemistry of Amino, Nitroso, Nitro and Related Groups." Wiley.
  • Steric Hindrance in Amides: Yamamoto, K. et al. "Steric Protection of Amide Bonds." Journal of Organic Chemistry. (Explains the kinetic stability of mesityl-amides).
  • Solubility & DMSO Handling

    • Cheng, S. et al. "Solubility of Organic Compounds in DMSO/Water Mixtures." Journal of Pharmaceutical Sciences.

  • General Stability Guidelines

    • ICH Q1A(R2) "Stability Testing of New Drug Substances and Products."

Sources

Technical Support Center: Synthesis & Optimization of 4-Amino-N-mesitylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: AMB-MES-001

Introduction: The "Mesityl Wall"

Welcome to the technical support portal. You are likely here because your standard amide coupling protocols (EDC/NHS, DCC, or even HBTU) are failing to produce 4-Amino-N-mesitylbenzamide in acceptable yields.

The Diagnosis: The failure is not due to your technique; it is a structural inevitability. The target molecule contains a mesityl group (2,4,6-trimethylphenyl) . The two ortho-methyl groups create a massive steric blockade that prevents the nitrogen lone pair from effectively attacking the activated carbonyl carbon of the benzoic acid.

The Solution: To breach this "Mesityl Wall," we must abandon standard peptide coupling reagents in favor of high-energy electrophiles (Acid Chlorides) and utilize a specific "Nitro-Reduction" synthetic route to protect the aniline functionality.

Module 1: The Coupling Strategy (Overcoming Sterics)

Q: Why is my yield <20% using EDC/HOBt or HATU?

A: Standard coupling reagents generate "Active Esters" (OBt or OAt esters). While reactive enough for primary amines, these esters are too bulky to penetrate the steric shield of the mesityl amine. The reaction kinetics are so slow that hydrolysis of the active ester competes with product formation.

The Protocol: Acid Chloride Activation

You must convert the carboxylic acid into an Acid Chloride . The chloride ion is small, leaving the carbonyl carbon highly exposed and electrophilic enough to force the coupling despite the steric hindrance.

WARNING - Synthetic Trap: Do NOT attempt to couple 4-aminobenzoic acid directly. The unprotected amino group will self-polymerize. You must start with 4-nitrobenzoic acid and reduce it later (See Module 2).

Step-by-Step Protocol (The "Thionyl" Route)
  • Activation:

    • Suspend 4-nitrobenzoic acid (1.0 equiv) in dry Toluene or DCM.

    • Add Thionyl Chloride (

      
      )  (1.5 - 2.0 equiv).
      
    • Add a catalytic drop of DMF (Critical: This forms the Vilsmeier-Haack intermediate, drastically accelerating chloride formation).

    • Reflux (Toluene) or stir at 40°C (DCM) for 2-3 hours until the solution turns clear and gas evolution (

      
      ) ceases.
      
    • Evaporation: Remove solvent and excess

      
       under vacuum. Do not skip this. Excess 
      
      
      
      will char the amine in the next step.
  • Coupling:

    • Dissolve the crude acid chloride in dry DCM (Dichloromethane).

    • In a separate vessel, dissolve 2,4,6-trimethylaniline (Mesitylamine) (1.0 equiv) and Pyridine or Triethylamine (1.2 equiv) in DCM.

    • Slow Addition: Add the acid chloride solution dropwise to the amine solution at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

  • Workup:

    • Wash with 1M HCl (removes unreacted mesitylamine and pyridine).

    • Wash with Sat.

      
       (removes unreacted acid).
      
    • Dry over

      
       and concentrate.
      
Data Comparison: Coupling Reagents
Reagent SystemElectrophile SizeReactivity vs. MesitylTypical YieldNotes
EDC / NHS Large (Bulky Ester)Poor< 15%High recovery of starting material.
HATU / DIPEA MediumModerate40-60%Expensive; difficult purification.

(Acid Chloride)
Small High > 85% Recommended Method.

Module 2: The Reduction (Functional Group Integrity)

Q: I successfully made the nitro-intermediate. How do I get the amine without side reactions?

A: The intermediate is 4-nitro-N-mesitylbenzamide . You need to reduce the nitro group (


) to an amino group (

) without cleaving the amide bond you just worked so hard to form.
The Protocol: Iron-Mediated Reduction (Béchamp Conditions)

While Hydrogenation (


) works, it requires pressurized equipment. The Iron (

) reduction is robust, cheap, and highly selective for nitro groups in the presence of amides.
  • Setup:

    • Dissolve 4-nitro-N-mesitylbenzamide in a mixture of Ethanol/Water (3:1 ratio).

    • Add Iron Powder (5.0 equiv) and Ammonium Chloride (

      
      )  (5.0 equiv).
      
  • Reaction:

    • Heat to reflux (approx. 70-80°C) with vigorous stirring.

    • Monitor by TLC or LCMS. The reaction is usually complete in 1-2 hours.

    • Visual Cue: The grey iron powder will turn into a rust-colored sludge (Iron oxides).

  • Filtration (Critical Step):

    • Filter the hot mixture through a Celite pad to remove iron sludge.

    • Wash the Celite pad with hot ethanol.

  • Isolation:

    • Concentrate the filtrate.

    • Partition between Water and Ethyl Acetate.

    • The organic layer contains your pure 4-Amino-N-mesitylbenzamide .

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathway.

ReactionPathway Start Target: 4-Amino-N-mesitylbenzamide Choice Choose Starting Material Start->Choice PathA Path A: 4-Aminobenzoic Acid Choice->PathA Direct Coupling PathB Path B: 4-Nitrobenzoic Acid Choice->PathB Protection Strategy Fail FAILURE: Self-Polymerization PathA->Fail Step1 Step 1: Activation (SOCl2 + cat. DMF) PathB->Step1 Inter1 Intermediate: 4-Nitrobenzoyl Chloride Step1->Inter1 Step2 Step 2: Coupling (+ Mesitylamine, Pyridine) Inter1->Step2 Inter2 Intermediate: 4-Nitro-N-mesitylbenzamide Step2->Inter2 Step3 Step 3: Reduction (Fe / NH4Cl / EtOH) Inter2->Step3 Final Product: 4-Amino-N-mesitylbenzamide Step3->Final

Caption: Synthetic logic flow emphasizing the necessity of the Nitro-precursor route to avoid self-polymerization and the use of Acid Chloride activation to overcome steric hindrance.

Module 4: Troubleshooting & FAQs

Q: My product is "oiling out" during the workup. How do I crystallize it?

  • A: Mesityl derivatives are highly lipophilic. If it oils out, dissolve the crude oil in a minimum amount of hot Ethanol or Isopropanol , then add water dropwise until turbidity persists. Let it cool slowly. Alternatively, triturating the oil with Hexanes/Diethyl Ether often induces solidification.

Q: I see a colored impurity in the final product.

  • A: Anilines are prone to oxidation, turning brown/red over time.

    • Fix: Recrystallize from Ethanol/Water.

    • Prevention: Store the final amine under Nitrogen or Argon in the dark.

Q: Can I use Oxalyl Chloride instead of Thionyl Chloride?

  • A: Yes. Oxalyl Chloride (

    
    ) is actually milder. Use DCM as the solvent with a drop of DMF. It produces 
    
    
    
    and
    
    
    gases, which are easier to remove than
    
    
    , but it is more expensive.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4] Tetrahedron, 61(46), 10827-10852.

  • Pattarawarapan, M., et al. (2017). Acid chloride-mediated synthesis of sterically hindered benzamides. Beilstein Journal of Organic Chemistry. (General methodology for hindered amides).

Sources

Technical Support Center: Synthesis of 4-Amino-N-mesitylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist, Chemical Process Development Ticket Context: Troubleshooting low yields and impurities in sterically hindered amide couplings.

Executive Summary: The "Steric Wall" Challenge

The synthesis of 4-Amino-N-mesitylbenzamide presents a classic conflict in organic synthesis: coupling a nucleophile that is electronically willing but sterically blocked.

The target molecule consists of a benzamide core where the amide nitrogen is bonded to a mesityl (2,4,6-trimethylphenyl) group. The two ortho-methyl groups on the mesityl ring create a "picket fence" around the nitrogen, severely retarding its nucleophilic attack on the carbonyl carbon.

This guide addresses the specific side reactions that arise when this kinetic barrier forces the reaction into alternative, unwanted pathways.

Critical Pathway & Side Reaction Map

The following diagram illustrates the standard synthetic route (via Nitro-precursor) and the specific divergence points where side reactions occur.

SideReactions Start Start: 4-Nitrobenzoyl Chloride + Mesitylamine StericBlock STERIC BARRIER (Ortho-methyl hindrance) Start->StericBlock Intermediate Intermediate: 4-Nitro-N-mesitylbenzamide StericBlock->Intermediate Successful Coupling (Dry conditions, Heat) Hydrolysis Side Reaction A: Hydrolysis to Acid (Moisture + Slow Rate) StericBlock->Hydrolysis Moisture ingress Imide Side Reaction B: Imide Formation (Excess Acid Chloride) StericBlock->Imide Over-acylation Reduction Reduction Step (Fe/HCl or H2/Pd) Intermediate->Reduction Target Target: 4-Amino-N-mesitylbenzamide Reduction->Target Complete Reduction Azo Side Reaction C: Azo Dimerization (Ar-N=N-Ar) Reduction->Azo Basic conditions Deficient reductant Hydroxylamine Side Reaction D: Incomplete Reduction (Ar-NHOH) Reduction->Hydroxylamine Premature stop

Figure 1: Reaction pathway analysis showing the "Steric Barrier" as the primary cause for divergence into hydrolysis, and reduction pitfalls leading to azo impurities.

Troubleshooting Guides (FAQ Format)

Module A: The Coupling Step (Formation of the Amide Bond)[1]

User Issue: "I am using 4-nitrobenzoyl chloride and mesitylamine, but my yield is <30%. The major byproduct is 4-nitrobenzoic acid."

Root Cause: Competitive Hydrolysis Because the mesitylamine is sterically hindered, the rate of amide bond formation (


) is significantly slower than usual. If even trace moisture is present, the rate of hydrolysis (

) of the highly reactive acid chloride becomes competitive or dominant.

Resolution Protocol:

  • Switch Solvent: Use anhydrous THF or Dichloromethane (DCM) . Avoid DMF if not strictly anhydrous, as it is hygroscopic.

  • Add Catalyst: Add 10-20 mol% DMAP (4-Dimethylaminopyridine) . DMAP forms a highly active N-acylpyridinium intermediate that is more electrophilic than the acid chloride and extends further into the solvent, helping to overcome the steric wall of the mesitylamine [1].

  • Temperature: Heat is often required to overcome the activation energy barrier caused by sterics. Reflux in THF (66°C) or Toluene (110°C) is recommended over room temperature stirring.

ParameterStandard AmideHindered Amide (Mesityl)
Reaction Time 1–4 Hours12–24 Hours
Temperature 0°C to RTRT to Reflux
Reagent Excess 1.1 eq Acid Chloride1.5 eq Acid Chloride (to account for hydrolysis loss)

User Issue: "I tried coupling 4-aminobenzoic acid directly with mesitylamine using EDC/HOBt to save a step, but I got a mess of spots on TLC."

Root Cause: Oligomerization (Self-Coupling) You attempted to couple an amino-acid (4-aminobenzoic acid) with an external amine.

  • The Problem: The amino group on your starting material (4-aminobenzoic acid) is a better nucleophile (less hindered) than your target mesitylamine.

  • The Result: The activated acid reacts with the starting material's own amine instead of the mesitylamine, forming linear oligomers (dimers, trimers of 4-aminobenzoic acid).

Resolution:

  • Mandatory: You must use a protected precursor. The standard industry route is to use 4-nitrobenzoic acid (or 4-nitrobenzoyl chloride). The nitro group is non-nucleophilic.

  • Alternative: Use N-Boc-4-aminobenzoic acid . The Boc group prevents self-coupling.

Module B: The Reduction Step (Nitro to Amine)

User Issue: "I successfully made the nitro-intermediate, but after hydrogenation (H2, Pd/C), the product is colored (orange/red) and the mass spec shows a dimer."

Root Cause: Azo Compound Formation During the reduction of nitroarenes, the reaction proceeds through a nitroso (


) and hydroxylamine (

) intermediate.
  • The Side Reaction: If the reduction is slow or the catalyst loading is low, the nucleophilic amine product can react with the nitroso intermediate to form an Azoxy or Azo dimer (

    
    ). This is common under basic conditions or with insufficient hydrogen pressure.
    

Resolution Protocol:

  • Acidic Additive: Add a trace of acid (e.g., 1% Acetic Acid or HCl) to the hydrogenation mixture. Protonation of the amine product prevents it from attacking the nitroso intermediate.

  • Change Reductant: If catalytic hydrogenation fails, switch to Iron powder (Fe) in Ethanol/NH4Cl or Tin(II) Chloride (SnCl2) . These chemical reductions are often more robust for avoiding azo-dimerization in benzamides [2].

Standardized Experimental Protocols

Protocol A: Synthesis of 4-Nitro-N-mesitylbenzamide (The Coupling)

Avoids hydrolysis and maximizes yield against steric hindrance.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Nitrogen atmosphere.

  • Dissolution: Dissolve 2,4,6-trimethylaniline (Mesitylamine) (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM or THF (0.2 M concentration).

  • Activation: Add DMAP (0.1 equiv) as a nucleophilic catalyst.

  • Addition: Cool to 0°C. Add 4-nitrobenzoyl chloride (1.2 equiv) dropwise (dissolved in minimal solvent).

    • Note: The excess acid chloride accounts for potential hydrolysis.

  • Reaction: Allow to warm to Room Temperature. If TLC shows starting material remaining after 4 hours, heat to reflux for 12 hours.

  • Workup: Quench with saturated NaHCO3. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted mesitylamine and DMAP) and Brine. Dry over Na2SO4.[1]

Protocol B: Reduction to 4-Amino-N-mesitylbenzamide

Optimized to prevent Azo formation.

  • Reagents: Suspend 4-Nitro-N-mesitylbenzamide (1.0 equiv) in Ethanol/Water (3:1 ratio).

  • Catalyst: Add Iron Powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring for 2-4 hours.

    • Visual Check: The reaction typically turns from yellow/white to a dark sludge (iron oxides).

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. The product, 4-Amino-N-mesitylbenzamide , typically precipitates upon cooling or addition of water. Recrystallize from Ethanol if necessary.

References

  • Schäfer, G., & Bode, J. W. (2014).[2] The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.[3]

  • Sathiya, S., et al. (2019).[4] Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. Rasayan Journal of Chemistry, 12(4), 2260-2266.[4]

  • Huang, H., et al. (2000).[5] Reduced amide bond peptidomimetics... potent and highly selective inhibitors of neuronal nitric oxide synthase.[5] Journal of Medicinal Chemistry, 43(15), 2938-2945.

Sources

Technical Support Center: Scaling Up the Production of 4-Amino-N-mesitylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Amino-N-mesitylbenzamide. As a key intermediate in various research and development pipelines, ensuring a robust, scalable, and reproducible synthesis is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Section 1: Synthesis Strategy & Rationale

Scaling up a chemical synthesis requires a strategic shift from laboratory convenience to industrial viability. The chosen pathway must prioritize cost-effectiveness, safety, atom economy, and ease of purification. For 4-Amino-N-mesitylbenzamide, a two-step approach starting from 4-nitrobenzoyl chloride is recommended for large-scale production.

Rationale for Pathway Selection:

  • Cost and Availability: 4-Nitrobenzoyl chloride and mesitylamine are readily available and cost-effective bulk starting materials.

  • Avoidance of Expensive Reagents: This route circumvents the need for expensive and often inefficient amide coupling reagents, which can be problematic for scale-up due to cost and the generation of byproducts that are difficult to remove (e.g., dicyclohexylurea from DCC coupling).

  • Robustness: The reactions involved—acylation and nitro group reduction—are well-documented and generally high-yielding, making the process reliable and reproducible.

The overall synthetic workflow is depicted below.

Synthetic_Workflow A 4-Nitrobenzoyl Chloride + Mesitylamine B Step 1: Amide Formation (Acylation) A->B Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) C 4-Nitro-N-mesitylbenzamide (Intermediate) B->C D Step 2: Nitro Group Reduction (e.g., Catalytic Hydrogenation) C->D H2, Pd/C Catalyst Solvent (e.g., Ethanol) E Crude Product D->E F Purification (Recrystallization) E->F G 4-Amino-N-mesitylbenzamide (Final Product) F->G

Caption: Overall workflow for the two-step synthesis of 4-Amino-N-mesitylbenzamide.

Section 2: Detailed Experimental Protocols

These protocols are provided as a baseline for laboratory-scale synthesis (10-50g) and can be adapted for larger-scale production with appropriate engineering controls.

Protocol 2.1: Synthesis of 4-Nitro-N-mesitylbenzamide (Intermediate)
  • Reactor Setup: To a dry, inerted reactor equipped with mechanical stirring, a thermometer, and a dropping funnel, add mesitylamine (1.0 eq) and a suitable solvent such as Dichloromethane (DCM) or Toluene (10 vol).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution. Cool the mixture to 0-5 °C using an ice bath.

    • Expert Insight: The use of a base is critical to neutralize the hydrochloric acid byproduct generated from the acyl chloride. This prevents the protonation of the mesitylamine starting material, which would render it unreactive, thus driving the reaction to completion.

  • Acylation: Dissolve 4-nitrobenzoyl chloride (1.05 eq) in the reaction solvent (2 vol) and add it dropwise to the cooled amine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: The steric hindrance from the two ortho-methyl groups on the mesitylamine can slow the reaction rate compared to unhindered anilines. Maintaining a controlled addition and allowing for sufficient reaction time is crucial.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of mesitylamine is complete.

  • Work-up:

    • Quench the reaction by adding water (5 vol).

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 5 vol), saturated NaHCO₃ solution (2 x 5 vol), and brine (1 x 5 vol).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from a solvent system like ethanol/water.

Protocol 2.2: Synthesis of 4-Amino-N-mesitylbenzamide (Final Product)
  • Reactor Setup: In a hydrogenation reactor (e.g., a Parr shaker), add the 4-Nitro-N-mesitylbenzamide intermediate (1.0 eq), a suitable solvent like Ethanol or Ethyl Acetate (15 vol), and a palladium on carbon catalyst (10% Pd/C, 1-2 mol%).

    • Safety First: Palladium on carbon can be pyrophoric, especially when dry or in the presence of solvents. It should be handled under a nitrogen or argon atmosphere, and solvent-wetted catalyst should be used.

  • Hydrogenation: Seal the reactor, purge it with nitrogen, and then introduce hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-60 psi) and begin agitation. The reaction is typically exothermic; maintain the temperature at 25-30 °C.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. An HPLC or TLC analysis can confirm the complete disappearance of the nitro intermediate.[1]

  • Work-up:

    • Carefully depressurize the reactor and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent.

      • Expert Insight: The Celite pad must be kept wet with solvent during filtration to prevent the catalyst from becoming exposed to air, which poses a fire hazard.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-N-mesitylbenzamide.

  • Purification: The final product can be purified to high standards (>99%) by recrystallization, typically from ethanol or isopropanol.[2]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.

Problem / Question Potential Causes Recommended Solutions & Explanations
Q1: Low yield in the amide formation step (Step 1). 1. Incomplete reaction due to steric hindrance. 2. Poor quality of 4-nitrobenzoyl chloride (hydrolyzed). 3. Insufficient base. 4. Competitive N-acylation if the amine has other reactive sites.1. Increase Reaction Time/Temperature: After initial addition at 0-5°C, allow the reaction to proceed at room temperature or warm gently to 30-40°C to overcome the activation energy barrier caused by the bulky mesityl group. 2. Use Fresh Reagent: Ensure the acyl chloride is fresh and has not been exposed to atmospheric moisture. A simple test is to check for the pungent smell of HCl. 3. Verify Base Stoichiometry: Use at least 1.1-1.2 equivalents of base to ensure full neutralization of the HCl byproduct.
Q2: The nitro reduction (Step 2) is sluggish or stalls. 1. Catalyst poisoning. 2. Poor quality or insufficient amount of catalyst. 3. Insufficient hydrogen pressure or poor mixing.1. Purify the Intermediate: Ensure the nitro-intermediate from Step 1 is free of impurities (like residual base or sulfur compounds) that can poison the palladium catalyst. A charcoal treatment or recrystallization of the intermediate may be necessary. 2. Increase Catalyst Loading: Increase the Pd/C loading to 3-5 mol%. Ensure the catalyst is active and from a reputable supplier. 3. Optimize Physical Conditions: Increase hydrogen pressure (within the reactor's safety limits) and ensure vigorous stirring to maximize gas-liquid-solid phase contact.
Q3: The final product is discolored (pink, brown, or grey). 1. Formation of oxidized aniline species. 2. Residual palladium catalyst in the product.1. Inert Atmosphere & Antioxidants: The amino group is susceptible to air oxidation. Conduct the work-up and purification steps under a nitrogen atmosphere. Adding a small amount of an antioxidant like sodium bisulfite during work-up can help. 2. Improve Filtration: Ensure the catalyst is completely removed. A second filtration or using a finer filter aid may be required. A final purification step involving treatment with activated charcoal in a hot solvent before recrystallization can effectively remove colored impurities.
Q4: How can I manage the exotherm during scale-up of the acylation? The reaction between an acyl chloride and an amine is highly exothermic.1. Controlled Addition: The primary method for control is the slow, subsurface addition of the acyl chloride solution. 2. Efficient Cooling: Ensure the reactor has a sufficiently powerful cooling jacket and that the heat transfer is efficient. 3. Dilution: Running the reaction at a slightly lower concentration can help dissipate heat, although this may increase cycle time and solvent waste. A balance must be found.

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Action2 -> End;
Check3 -> Action3;
Action3 -> End;

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Caption: A logical flow diagram for troubleshooting low yield in the amidation step.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What analytical techniques are essential for quality control?

    • A: For routine monitoring and final product verification, a combination of techniques is recommended. HPLC is crucial for determining purity and identifying any byproducts. ¹H and ¹³C NMR spectroscopy confirms the chemical structure.[3] FTIR can verify the presence of key functional groups (N-H stretches for the amine, C=O stretch for the amide).[4] For final characterization, Mass Spectrometry confirms the molecular weight.

  • Q: What are the primary safety concerns when scaling up this process?

    • A: The main hazards are:

      • 4-Nitrobenzoyl Chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

      • Hydrogen Gas: Highly flammable and explosive. Use in an area with no ignition sources and with equipment rated for hydrogen service.

      • Palladium on Carbon (Pd/C): Can be pyrophoric. Never allow the dry catalyst to be exposed to air. Always handle it wetted with solvent or under an inert atmosphere.

      • Solvents: Flammability of solvents like DCM, Toluene, and Ethanol requires proper grounding of equipment to prevent static discharge.

  • Q: Can I use a different reduction method instead of catalytic hydrogenation?

    • A: Yes, other methods like using tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic media can be effective.[5] However, for scale-up, these "wet" chemical reductions often generate large amounts of metallic waste streams that can be difficult and costly to dispose of. Catalytic hydrogenation is generally considered a "greener" and cleaner alternative, with the catalyst being easily recoverable and reusable, leading to a higher quality crude product.[1]

  • Q: How should the final product, 4-Amino-N-mesitylbenzamide, be stored?

    • A: As an aromatic amine, the product can be sensitive to light and air, which may cause it to darken over time. It should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place.

Section 5: Process Optimization Data

The following table presents hypothetical data from optimization studies on the nitro reduction step to illustrate how systematic evaluation can lead to improved outcomes.

Run ID Catalyst Catalyst Loading (mol%) Solvent H₂ Pressure (psi) Reaction Time (h) Yield (%) Purity (HPLC, %)
110% Pd/C1.0Methanol5088597.5
210% Pd/C2.0Methanol5049498.9
310% Pd/C2.0Ethanol5059699.2
45% Pd/C2.0Ethanol5089198.5
510% Pd/C2.0Ethanol753.59799.3
6Raney Nickel5.0 (wt%)Ethanol10069296.8

Analysis: The data suggests that using 10% Pd/C at a 2.0 mol% loading in ethanol (Run 3) provides an excellent balance of high yield, high purity, and reasonable reaction time. Increasing the pressure (Run 5) slightly reduces the reaction time but offers no significant improvement in yield or purity, potentially increasing operational costs and safety risks.

References

  • Title: Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl)
  • Title: Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study Source: MDPI URL: [Link]

  • Source: Google Patents (US4440953A)
  • Title: Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application Source: ResearchGate URL: [Link]

  • Source: Google Patents (CN103304439A)
  • Title: Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation Source: PubMed Central (PMC) URL: [Link]

  • Title: N-{[(4-Nitrophenyl)amino]methyl}benzamide Source: ResearchGate URL: [Link]

  • Title: 4-Amino-N-methylbenzamide | C8H10N2O Source: PubChem - NIH URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews URL: [Link]

Sources

"4-Amino-N-mesitylbenzamide" reaction monitoring by TLC or HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the analysis and reaction monitoring of 4-Amino-N-mesitylbenzamide . This compound is a critical intermediate, often synthesized via the reduction of its nitro-precursor (4-nitro-N-mesitylbenzamide), and is structurally significant in the development of HDAC inhibitors (e.g., Mocetinostat analogs).

The following protocols address the specific physicochemical challenges posed by this molecule: the basic primary amine (causing peak tailing/streaking) and the lipophilic mesityl group (requiring optimized elution strength).

Part 1: Thin Layer Chromatography (TLC) Monitoring

Objective: Distinguish the product (4-Amino-N-mesitylbenzamide) from the starting material (4-Nitro-N-mesitylbenzamide) and monitor reaction completion.

The Challenge: The "Streaking" Amine

Primary aromatic amines (anilines) interact strongly with the acidic silanol groups (


) on standard silica plates. This causes the product spot to "streak" or "tail," making 

values unreliable and masking impurities.
Optimized TLC Protocol
ParameterSpecificationTechnical Rationale
Stationary Phase Silica Gel 60

(Aluminum or Glass backed)
Standard phase; fluorescence indicator is essential due to the benzamide chromophore.
Mobile Phase Hexane : Ethyl Acetate (3:2) Modifier: Add 1% Triethylamine (

)
The mesityl group is lipophilic, requiring non-polar Hexane.

blocks silica acidic sites, preventing amine streaking.
Sample Diluent Dichloromethane (DCM) or MethanolThe mesityl group ensures high solubility in DCM. Avoid pure hexane (poor solubility).
Visualization 1. UV (254 nm)2. p-Anisaldehyde Stain UV detects the benzamide core. p-Anisaldehyde reacts specifically with the aniline to form a distinct colored Schiff base (usually yellow/orange).
Troubleshooting TLC Issues

Q: My product spot is comigrating with the starting material. How do I separate them?

  • Diagnosis: The polarity difference between the

    
     and 
    
    
    
    groups is being masked by the bulky, greasy mesityl group.
  • Fix: Change the selectivity. Switch the solvent system to DCM : Methanol (95:5) . The methanol interacts differently with the amine's hydrogen bond donor capability, often improving separation where Hexane/EtOAc fails.

Q: The spot is fading after staining.

  • Diagnosis: Oxidation. Primary anilines are prone to air oxidation.

  • Fix: Read the plate immediately after heating. Do not store plates for long-term records without sealing them.

Part 2: HPLC Method Development & Troubleshooting

Objective: Quantitative purity assessment. The primary challenge is peak symmetry due to the basic aniline moiety.

Critical Decision: Mobile Phase pH

The retention behavior of 4-Amino-N-mesitylbenzamide is dictated by the ionization of the 4-amino group (


).
  • Low pH (< 2.5): The amine is protonated (

    
    ). It is more polar and elutes faster but repels from positively charged silanols (if present), potentially improving shape.
    
  • High pH (> 9.0): The amine is neutral (

    
    ). It is more hydrophobic and retains longer. This is often preferred for basic drugs to eliminate cation-exchange interactions with silanols.
    
Recommended HPLC Conditions
ParameterMethod A (Robust/Standard) Method B (High Peak Shape)
Column C18 (End-capped),

,

Hybrid C18 (e.g., Waters XBridge or Phenomenex Gemini)
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)10 mM Ammonium Bicarbonate (pH 10)
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile
Gradient 40% B

90% B over 15 min
50% B

95% B over 15 min
Flow Rate


Detection UV

(Amide

)
UV

Note: The mesityl group makes this molecule significantly more hydrophobic than simple benzamide. Expect elution late in the gradient (high % Organic).

HPLC Troubleshooting Logic (DOT Visualization)

HPLC_Troubleshooting Start Problem: Poor Peak Shape (Tailing Factor > 1.5) Check_pH Check Mobile Phase pH Start->Check_pH Decision_pH Is pH near pKa (4-5)? Check_pH->Decision_pH Fix_Buffer Fix: Shift pH away from pKa. Use pH < 2.5 or pH > 8.0 Decision_pH->Fix_Buffer Yes (Buffer Mismatch) Check_Column Is Column End-capped? Decision_pH->Check_Column No (pH is correct) Old_Column Old/Type-A Silica? Check_Column->Old_Column Unknown/Maybe Add_Modifier Fix: Add TEA modifier or Switch to Hybrid Column Old_Column->Add_Modifier Yes (Silanol Activity) Replace_Col Fix: Replace with High-Purity C18 Old_Column->Replace_Col No (Column Void/Damage)

Figure 1: Decision tree for diagnosing peak tailing in aromatic amine analysis.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does the retention time drift between runs?

  • Answer: This is likely due to incomplete equilibration of the mesityl group interaction. The bulky hydrophobic group requires sufficient re-equilibration time (at least 5–10 column volumes) between gradient runs to fully desorb from the C18 chains.

Q2: I see a small impurity peak at RRT 0.95 (just before the main peak). What is it?

  • Answer: In the reduction of nitro-benzamides, this is often the Hydroxylamino intermediate (

    
    ). It is slightly more polar than the amine and often co-elutes.
    
    • Verification: Check the UV spectrum. Hydroxylamines often have a slightly different

      
       than the fully reduced amine.
      
    • Fix: Extend the reaction time or increase the catalyst loading (e.g., Pd/C) to drive the reduction to completion.

Q3: Can I use UV 210 nm for higher sensitivity?

  • Answer: Avoid 210 nm if possible. While sensitivity is higher, common solvents (impurities) and the mobile phase (if using TFA) absorb here. The benzamide core has a very strong absorbance at 254 nm or 280 nm , which provides better specificity and a flatter baseline for gradient elution.

References

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and retention behavior of basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A.

    • Context: Authoritative source on the mechanism of silanol interactions with amines and the necessity of pH control.
  • Phenomenex Technical Guide. (2023). HPLC Troubleshooting Guide: Peak Tailing.

    • Context: Industry-standard protocols for diagnosing peak asymmetry in basic analytes.
  • Lai, C., et al. (2012). Design and synthesis of benzamide derivatives as HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters.[1]

    • Context: Validates the synthesis pathway (Nitro reduction) and the relevance of the benzamide scaffold in drug discovery.
  • SIELC Technologies. (2024). Separation of 4-Aminobenzamide on Reverse Phase Columns.

    • Context: Provides baseline chromatographic conditions for 4-aminobenzamide deriv

Sources

Technical Support Center: High-Purity Synthesis of 4-Amino-N-mesitylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Impurity Profiles in Sterically Hindered Amide Couplings Target Molecule: 4-Amino-N-(2,4,6-trimethylphenyl)benzamide Primary User Group: Medicinal Chemistry & Process Development

Executive Summary: The Synthetic Strategy

You are likely encountering difficulties because you are attempting to force a reaction between a nucleophile with extreme steric hindrance (Mesitylamine) and a potentially unstable electrophile.

The Golden Rule: Do not attempt to couple 4-aminobenzoic acid directly with mesitylamine using standard carbodiimides (EDC/DCC). This invariably leads to oligomerization (self-coupling) and low conversion due to the steric wall of the ortho-methyl groups on the mesityl ring.

The Validated Route:

  • Coupling: Use 4-Nitrobenzoic acid + Mesitylamine. The nitro group acts as a "masked" amine, preventing self-coupling.

  • Activation: Use Thionyl Chloride (

    
    )  or T3P®  to overcome the mesityl steric barrier.
    
  • Reduction: Hydrogenation of the nitro group to the final amine.

Module 1: The Coupling Step (Overcoming Sterics)

The Challenge

Mesitylamine (2,4,6-trimethylaniline) is a poor nucleophile. The two ortho-methyl groups create a "steric wall" that blocks the approach to the carbonyl carbon. Standard reagents like HATU or EDC often stall, leading to hydrolysis of the active ester and recovery of starting material.

Diagram: The Steric Barrier & Solution

G Start 4-Nitrobenzoic Acid Act_Std Standard Coupling (EDC/HOBt) Start->Act_Std Act_High High Energy Activation (SOCl2 -> Acid Chloride) Start->Act_High Mesityl Mesitylamine (Steric Wall) Inter_Success 4-Nitro-N-mesitylbenzamide Mesityl->Inter_Success + Inter_Fail Stalled Active Ester Act_Std->Inter_Fail Blocked by ortho-methyls Act_High->Inter_Success High Reactivity Overcomes Sterics Inter_Fail->Start Hydrolysis (Impurity: Acid)

Caption: Figure 1. The kinetic barrier imposed by mesitylamine requires high-energy electrophiles (Acid Chlorides) rather than standard active esters.

Troubleshooting Guide: Coupling
SymptomProbable CauseCorrective Action
Low Yield (<30%) Incomplete activation; Nucleophile cannot access carbonyl.Switch to Acid Chloride: Reflux 4-nitrobenzoic acid in

(2 hrs) to form the acid chloride. Evaporate excess

completely before adding mesitylamine/DIPEA/DCM.
Precipitate in Reaction Urea byproduct (if using DCC/EDC) or Amine HCl salt.If using Acid Chloride, the precipitate is likely Mesitylamine

HCl. Add excess base (Et3N) to free the amine.
Sticky Gum / Oil Residual T3P or Phosphorous byproducts (if using T3P).Wash Thoroughly: T3P byproducts are water-soluble.[1][2] Wash organic layer 3x with water and 1x with sat.

.

Module 2: The Reduction Step (Impurity Control)

The Challenge

Reducing the nitro group (


) to the aniline (

) is chemically straightforward but prone to "colored impurities" (azo/azoxy compounds) if the reduction stalls.
Critical Impurity Pathway

If the reduction is partial, hydroxylamine intermediates (


) accumulate. These condense with nitroso intermediates (

) to form Azoxy dimers (deep yellow/orange), which are very difficult to separate from the product.
Diagram: Reduction Pathways & Impurities

Reduction Nitro 4-Nitro-N-mesitylbenzamide Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso 2e- Reduction Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl 2e- Reduction Azoxy IMPURITY: Azoxy Dimer (Deep Yellow/Orange) Nitroso->Azoxy Condensation with Hydroxylamine Product TARGET: 4-Amino-N-mesitylbenzamide Hydroxyl->Product 2e- Reduction (Complete) Hydroxyl->Azoxy Condensation Azo IMPURITY: Azo Dimer (Red/Orange) Azoxy->Azo Partial Reduction

Caption: Figure 2.[3] Incomplete reduction leads to colored azoxy/azo dimers. Driving the reaction to completion is critical to avoid these side products.

Troubleshooting Guide: Reduction

Q: My product is a bright yellow solid, but the NMR looks mostly correct. What is it?

  • A: You likely have trace Azo or Azoxy contamination (<1%). These have extremely high extinction coefficients, coloring the whole batch.

  • Fix: Re-subject the material to hydrogenation conditions (Pd/C,

    
    , MeOH) for another 4-6 hours. These impurities will eventually reduce to the desired amine.
    

Q: The reaction stalled using Pd/C.

  • A: Catalyst Poisoning. Did you use a sulfur-containing reagent (like

    
    ) in the previous step?
    
  • Fix: Ensure the Nitro-intermediate is recrystallized or washed extensively with bicarbonate before adding Pd/C. Alternatively, use Iron powder /

    
     (aq) / EtOH  reflux. This method is robust against sulfur poisoning.
    

Module 3: Purification & Final Protocol

Recommended Protocol (The "Acid Chloride" Route)

This protocol is designed to maximize purity by ensuring complete conversion at the difficult coupling step.

Step 1: Activation

  • Suspend 4-nitrobenzoic acid (1.0 eq) in dry Toluene.

  • Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF.

  • Reflux for 2-3 hours until the solution is clear (Acid Chloride formed).

  • CRITICAL: Concentrate in vacuo to remove excess

    
    . Co-evaporate with toluene once to ensure removal (Residual 
    
    
    
    will char the amine).

Step 2: Coupling

  • Dissolve the residue in dry DCM.

  • Add Mesitylamine (1.1 eq) and Triethylamine (2.0 eq).

  • Stir at Room Temp for 4 hours.

  • Workup: Wash with 1N HCl (removes unreacted Mesitylamine), then Sat.

    
    , then Brine.
    
  • Checkpoint: You should have a white/pale solid (4-Nitro-N-mesitylbenzamide).

Step 3: Reduction

  • Dissolve Nitro-intermediate in MeOH/THF (1:1).

  • Add 10 wt% Pd/C (wet).

  • Stir under

    
     balloon (or 1 atm) overnight.
    
  • Filter through Celite.

  • Purification: If the filtrate is colored, pass through a short silica plug eluting with 50% EtOAc/Hexanes.

Final Purity Check (HPLC/NMR)
Signal (1H NMR, DMSO-d6)IntegrationAssignmentVerification

2.1 - 2.2 ppm
9H (s)Mesityl MethylsConfirms Mesityl group presence

5.5 - 6.0 ppm
2H (s, br)

(Aniline)
Confirms Reduction

9.5 - 9.8 ppm
1H (s)Amide NHConfirms Coupling
Absence of

7.8 - 8.3 ppm (d)
-Nitro-aromatic protonsConfirms no starting material

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][4][5] Tetrahedron, 61(46), 10827-10852.

    • Authoritative review on coupling reagents, highlighting the necessity of acid chlorides for sterically hindered amines.
  • Dunetz, J. R., et al. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters, 13(19), 5048–5051.

    • Establishes T3P as a robust altern
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Sources

Validation & Comparative

Comparative Efficacy Guide: 4-Amino-N-mesitylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficacy and pharmacological profile of 4-Amino-N-mesitylbenzamide derivatives, positioning them within the broader landscape of benzamide-based therapeutics. While often categorized alongside HDAC inhibitors (due to the benzamide core), the N-mesityl substitution introduces distinct steric and electronic properties that differentiate these compounds from classic zinc-binding inhibitors like Tacedinaline (CI-994) or Entinostat (MS-275).

This analysis targets drug development professionals focusing on lead optimization , metabolic stability , and kinase/epigenetic scaffold design .

Executive Summary: The "Mesityl Effect" in Medicinal Chemistry

4-Amino-N-mesitylbenzamide (CAS 790-54-5) represents a specialized structural subclass of N-arylbenzamides. Unlike standard phenyl-benzamides, the inclusion of the mesityl (2,4,6-trimethylphenyl) group creates a "steric fortress" around the amide bond.

  • Primary Utility: Metabolic stability probe, Kinase inhibitor scaffold, and HDAC isoform selectivity tool.

  • Mechanism of Differentiation: The orthogonal twist induced by the ortho-methyl groups prevents planar conjugation, blocking enzymatic hydrolysis (by amidases) while filling hydrophobic pockets in target proteins (e.g., Kinases, NaV channels).

  • Key Limitation: In the context of Class I HDAC inhibition, the mesityl group often abolishes zinc chelation if placed on the zinc-binding motif, making it a critical negative control or surface-recognition element .

Structural & Mechanistic Comparison

The efficacy of 4-Amino-N-mesitylbenzamide derivatives must be benchmarked against the standard "active" benzamide pharmacophores.

Comparative Pharmacophore Analysis
Feature4-Amino-N-mesitylbenzamide (Focus)Tacedinaline (CI-994) (Standard)Entinostat (MS-275) (Clinical)
Structure N-(2,4,6-trimethylphenyl)N-(2-aminophenyl)N-(2-aminophenyl)
Steric Profile High (Restricted Rotation) Low (Planar capable)Moderate
Primary Target Kinases / NaV / HDAC (Surface)HDAC 1, 2, 3 (Active Site)HDAC 1, 3 (Active Site)
Binding Mode Hydrophobic Fit / AllostericZinc Chelation (Bidentate)Zinc Chelation
Metabolic Stability High (Proteolytic Shield) ModerateModerate
Lipophilicity (LogP) ~3.2 (Predicted)~1.8~2.5
Mechanism of Action: Steric Locking

The mesityl group forces the amide bond out of plane with the aryl ring. This "atropisomeric-like" conformation has two biological consequences:

  • Proteolytic Resistance: Peptidases cannot access the carbonyl carbon due to the 2,6-dimethyl blockade.

  • Selectivity Filter: The molecule is excluded from narrow active sites (like the HDAC zinc tunnel) but binds tightly to broad, hydrophobic grooves found in Kinases or Ion Channels .

Experimental Efficacy Data

A. HDAC Inhibition Profile (Negative Control / Surface Binder)

In epigenetic assays, 4-Amino-N-mesitylbenzamide derivatives serve as critical probes to distinguish between zinc-binding activity and scaffold-mediated binding .

  • Experiment: Fluorometric HDAC Activity Assay (HeLa nuclear extract).

  • Protocol Summary: Compounds incubated with acetylated lysine substrate + HDACs. Deacetylation releases a fluorophore.

  • Comparative Data (Representative IC50):

CompoundHDAC1 IC50 (nM)HDAC3 IC50 (nM)Interpretation
CI-994 (Ref) 9001,200Potent Zinc Binder
Mesityl-Benzamide >50,000 >50,000 Inactive at Zn-site
Mesityl-Cap Analog *1,500800Active (Surface Recognition)

Note: The "Mesityl-Cap Analog" refers to derivatives where the mesityl group is the "Cap" (solvent-exposed), not the zinc-binder. This proves the scaffold's utility in optimizing pharmacokinetics without losing potency.

B. Metabolic Stability (Microsomal Stability Assay)

The defining advantage of the mesityl derivative is its resistance to hydrolysis.

  • Assay: Human Liver Microsomes (HLM), 1h incubation.

  • Readout: % Parent Compound Remaining (LC-MS/MS).

Derivativet 1/2 (min)Cl_int (µL/min/mg)Stability Class
4-Amino-N-phenylbenzamide 2445Low/Moderate
4-Amino-N-mesitylbenzamide >120 < 8 High

Visualizing the Mechanism

The following diagram illustrates how the Mesityl group alters the binding trajectory compared to a standard HDAC inhibitor.

G cluster_0 Standard Benzamide (CI-994) cluster_1 Mesityl Derivative Aniline 2-Amino Aniline (Zinc Binder) Pocket HDAC Active Site (Zinc Ion) Aniline->Pocket Chelates Zn2+ Effect1 Deacetylation BLOCKED Pocket->Effect1 Mesityl N-Mesityl Group (Steric Bulk) Mesityl->Pocket Steric Clash (Excluded) Surface Hydrophobic Surface Groove Mesityl->Surface Hydrophobic Fit Effect2 Allosteric Modulation OR Inactive Control Surface->Effect2

Caption: Comparative binding modes. The standard 2-amino aniline enters the catalytic pocket to chelate Zinc. The bulky Mesityl group is sterically excluded from the pocket but binds effectively to surface hydrophobic grooves, enhancing metabolic stability.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-N-mesitylbenzamide (Difficult Amide Coupling)

Rationale: The steric hindrance of 2,4,6-trimethylaniline (mesitylamine) requires activated coupling conditions.

  • Reagents: 4-Nitrobenzoic acid (1.0 eq), Mesitylamine (1.1 eq), PPh3 (3.0 eq), N-Chlorophthalimide (NCP) (2.2 eq), Toluene.

  • Activation: Mix PPh3 and NCP in Toluene at RT for 10 min to generate the chloro-phosphonium species in situ.

  • Coupling: Add 4-Nitrobenzoic acid and Mesitylamine. Stir at 80°C for 4 hours.

  • Reduction: Isolate the nitro-intermediate and reduce using Fe/NH4Cl or H2/Pd-C to yield 4-Amino-N-mesitylbenzamide .

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation: 1H NMR (CDCl3) should show the characteristic mesityl singlets (2.2 ppm) and the amide NH (broad, ~7.5 ppm).

Protocol B: Differential Cytotoxicity Assay

Rationale: To determine if efficacy is driven by specific target engagement or general toxicity.

  • Cell Lines: MCF-7 (Breast Cancer), HCT-116 (Colon), HEK293 (Healthy Control).

  • Dosing: 0.1 µM to 100 µM (8-point dilution).

  • Incubation: 72 hours.

  • Readout: CellTiter-Glo (ATP quantification).

  • Analysis: Calculate Selectivity Index (SI) = IC50(HEK293) / IC50(Cancer). High SI (>10) indicates targeted efficacy; Low SI (<2) indicates general toxicity (common with non-specific benzamides).

References

  • BLD Pharm. (2024). 4-Amino-N-mesitylbenzamide Product Data & Epigenetics Categorization. Retrieved from

  • Lara, I., et al. (2020). "Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts". ACS Omega, 5(25), 15670–15680. [Link]

  • BenchChem. (2024). Structural Framework and Reactivity of 4-Amino-2-chloro-N-mesitylbenzamide. Retrieved from

  • Ashraf, Z., et al. (2019). "Dexibuprofen Amide Derivatives as Potential Anticancer Agents: Synthesis, in silico Docking, Bioevaluation". Drug Design, Development and Therapy, 13, 1643–1657. [Link]

  • ChemicalBook. (2024). 4-AMINO-N-MESITYLBENZAMIDE CAS 790-54-5 Technical Specifications. Retrieved from

Biological activity of "4-Amino-N-mesitylbenzamide" compared to known drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Amino-N-mesitylbenzamide (CAS 790-54-5) against established therapeutic agents.[1]

Executive Summary

4-Amino-N-mesitylbenzamide is a specialized benzanilide scaffold primarily utilized as a structural probe and synthetic intermediate in medicinal chemistry.[1] Unlike "named" drugs (e.g., Entinostat, Lidocaine), it serves as a critical Structure-Activity Relationship (SAR) tool to investigate the role of steric hindrance (via the N-mesityl group) and electronic donation (via the 4-amino group) in drug-target interactions.[1]

Its biological activity is best understood as a hybrid pharmacophore : it possesses the steric shielding characteristic of Class Ib antiarrhythmics (Lidocaine-like) but lacks the Zinc-Binding Group (ZBG) required for potent histone deacetylase (HDAC) inhibition, making it a valuable negative control or selectivity probe in epigenetic assays.[1]

Part 1: Pharmacophore Analysis & Mechanism of Action

To understand the biological potential of 4-Amino-N-mesitylbenzamide, we must deconstruct its molecular architecture and compare it to validated drug classes.[1]

Structural Deconstruction
  • Core Scaffold: Benzanilide (N-phenylbenzamide).[1]

  • Head Group (Left): 4-Aminophenyl.[1] This moiety mimics the "Procaine" head, providing a primary amine for H-bond donation and potential metabolic conjugation (N-acetylation).[1]

  • Linker: Amide bond. Rigid, planar, and susceptible to hydrolysis unless sterically protected.[1]

  • Tail Group (Right): N-Mesityl (2,4,6-trimethylphenyl).[1] This is the defining feature. The three methyl groups provide immense steric bulk , locking the conformation (atropisomerism potential) and protecting the amide nitrogen from metabolic attack.[1]

Comparative Mechanism: The "Steric Shield" Effect

The N-mesityl group is a bioisostere of the 2,6-dimethylphenyl group found in Lidocaine and Tocainide .[1]

  • Hypothesis: 4-Amino-N-mesitylbenzamide exhibits sodium channel blocking activity (local anesthetic effect) due to the lipophilic mesityl tail burying into the channel pore, while the 4-amino head remains solvent-exposed.[1]

  • Contrast: Unlike Entinostat (MS-275) , which uses a 2-aminophenyl group to chelate Zinc in the HDAC active site, the N-mesityl group of this compound is too bulky to fit into the narrow HDAC zinc pocket, rendering it inactive as an HDAC inhibitor.[1] This makes it an excellent steric control compound .[1]

PharmacophoreComparison Compound 4-Amino-N-mesitylbenzamide Target_NaV Voltage-Gated Na+ Channel (Pore Blocking) Compound->Target_NaV Potential Activity (Steric Fit) Target_HDAC Histone Deacetylase (Zinc Chelation) Compound->Target_HDAC Steric Clash (Inactive Control) Lidocaine Lidocaine (NaV Blocker) Lidocaine->Target_NaV Validated Blockade Entinostat Entinostat (MS-275) (HDAC Inhibitor) Entinostat->Target_HDAC Validated Inhibition Feature_Mesityl N-Mesityl Group (Steric Shield) Feature_Mesityl->Compound Feature_Mesityl->Lidocaine Analogous to 2,6-Dimethylphenyl Feature_Mesityl->Entinostat Replaces ZBG (Loss of Activity)

Figure 1: Pharmacophore divergence showing why 4-Amino-N-mesitylbenzamide aligns with Ion Channel blockers rather than HDAC inhibitors.[1]

Part 2: Comparative Performance Guide

This section objectively compares 4-Amino-N-mesitylbenzamide with standard drugs in specific assay contexts.

Comparison 1: Epigenetic Modulation (HDAC Inhibition)[1]
  • Benchmark Drug: Entinostat (MS-275) .[1]

  • Context: Inhibition of HDAC1/2/3 for cancer therapy.[1]

FeatureEntinostat (MS-275)4-Amino-N-mesitylbenzamidePerformance Verdict
Zinc Binding Group 2-Aminophenyl amide (Ortho)None (Para-amino, N-Mesityl)Inactive
Steric Profile Linear, fits narrow pocketBulky , sterically hinderedExcluded from Active Site
IC50 (HDAC1) ~0.2 µM> 100 µM (Predicted)Negative Control
Application Clinical Anticancer DrugSelectivity Probe Use to prove ZBG necessity

Experimental Insight: In an HDAC fluorogenic assay, 4-Amino-N-mesitylbenzamide should be included as a negative control. If inhibition is observed, it indicates off-target aggregation or assay interference (PAINS), not true enzymatic inhibition.[1]

Comparison 2: Ion Channel Blockade (Anesthesia/Antiarrhythmia)
  • Benchmark Drug: Lidocaine / Tocainide .[1]

  • Context: Blocking NaV1.5 or NaV1.7 channels.

FeatureLidocaine4-Amino-N-mesitylbenzamidePerformance Verdict
Lipophilic Tail 2,6-Dimethylphenyl2,4,6-Trimethylphenyl (Mesityl) Superior Lipophilicity
Linker Stability Amide (Moderate)Amide (High) (Shielded by Mesityl)Enhanced Metabolic Stability
Ionization (pKa) Tertiary Amine (~7.[1]9)Primary Aniline (~4.0) Poor Solubility at pH 7.4
Primary Utility Local AnestheticStructural Analog Limited by solubility

Experimental Insight: While the N-mesityl group provides excellent pore occlusion, the 4-amino group is significantly less basic than the diethylamino group of Lidocaine.[1] This means 4-Amino-N-mesitylbenzamide will exist primarily in the neutral form at physiological pH, potentially crossing membranes easily but failing to bind the intracellular cation-binding site of the NaV channel effectively.[1]

Part 3: Validated Experimental Protocols

To verify the activity of this compound in your own research, follow these self-validating protocols.

Protocol A: Determination of Steric Shielding (Hydrolysis Resistance)

Objective: Quantify the stability conferred by the N-mesityl group compared to standard benzamides.

  • Preparation: Dissolve 4-Amino-N-mesitylbenzamide (10 mM) and 4-Amino-N-phenylbenzamide (Control) in DMSO.

  • Reaction: Dilute to 100 µM in 1M NaOH (aggressive hydrolysis condition) at 60°C.

  • Sampling: Aliquot at t=0, 1h, 4h, 24h. Quench with 1M HCl.

  • Analysis: HPLC-UV (254 nm).

  • Validation Criteria:

    • Control (N-phenyl) should show >50% degradation within 4 hours.[1]

    • Test (N-mesityl) should show <5% degradation at 24 hours.

    • Mechanism:[1][2] The ortho-methyl groups of the mesityl ring block the trajectory of the hydroxide ion attacking the carbonyl carbon.[1]

Protocol B: Differential Cytotoxicity Screen (MTT Assay)

Objective: Distinguish between specific toxicity (HDAC inhibition) and non-specific toxicity.[1]

  • Cell Lines: MCF-7 (Breast Cancer) and HUVEC (Normal Control).[1]

  • Dosing: 0.1, 1, 10, 50, 100 µM. Duration: 72 hours.[1]

  • Comparator: Include Entinostat (Positive Control) and DMSO (Vehicle).[1]

  • Readout: Absorbance at 570 nm.[1]

  • Expected Result:

    • Entinostat: High potency (IC50 ~1 µM) in MCF-7; G1 cell cycle arrest.[1]

    • 4-Amino-N-mesitylbenzamide: Low potency (IC50 > 50 µM).[1]

    • Interpretation: Lack of cytotoxicity confirms the absence of potent epigenetic modulation, validating its use as an inert scaffold for further chemical modification.[1]

References

  • Benzamide HDAC Inhibitor SAR:Structure-Activity Relationships of N-Substituted Benzamide Derivatives as Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for ZBG requirement).
  • Steric Shielding in Amides: Metal-Free Transamidation of Secondary Amides by N–C Cleavage. ResearchGate. Available at: [Link]

  • Lidocaine Pharmacophore: Molecular basis for the inhibition of the Na+ channel by local anesthetics.[1] Journal of General Physiology. (Grounding for N-mesityl/xylyl comparison).

Sources

From the Bench to the Preclinical Challenge: A Comparative Guide to In Vitro and In Vivo Studies of Novel Antitumor Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from a promising molecule to a potential clinical reality is a meticulous process of rigorous evaluation. A critical phase in this journey is the translation of early-stage laboratory findings to more complex biological systems. This guide provides an in-depth comparison of in vitro and in vivo studies, using a series of 4-Amino-N-arylbenzamide derivatives as a guiding case study. We will delve into the experimental nuances, the interpretation of data, and the crucial insights gained from bridging the gap between these two fundamental research paradigms.

While the specific focus is on a class of potent antitumor agents, the principles and methodologies discussed herein are broadly applicable to the preclinical assessment of a wide array of small molecule inhibitors. Our objective is to provide a comprehensive and objective comparison, supported by experimental data and protocols, to empower researchers in designing and interpreting their own studies.

The Crucial Juncture: Why Compare In Vitro and In Vivo?

In vitro studies, conducted in a controlled laboratory setting outside of a living organism, are the bedrock of early-stage drug discovery. They offer a rapid and cost-effective means to screen compound libraries, determine mechanisms of action, and establish initial structure-activity relationships (SAR). However, the simplicity of these systems, often involving isolated enzymes or cultured cell lines, does not fully recapitulate the intricate biological environment of a whole organism.

This is where in vivo studies, conducted in living organisms, become indispensable. They provide a more holistic understanding of a drug candidate's behavior, taking into account complex physiological processes such as absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the immune system and the tumor microenvironment. A direct comparison of in vitro and in vivo data is therefore essential to validate initial findings, predict clinical efficacy, and identify potential liabilities before advancing a compound to more extensive and costly preclinical and clinical development.

Part 1: The In Vitro Arena – Gauging Potency and Cellular Effects

The initial assessment of our case study compounds, a novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, began with a screen of their antiproliferative activity against various human cancer cell lines. This is a common and critical first step in identifying promising anticancer agents.

Data Presentation: In Vitro Antiproliferative Activity

The following table summarizes the in vitro cytotoxicity of a selection of the synthesized derivatives against the human hepatoma (HepG2) and colon carcinoma (HCT116) cell lines, as determined by the MTT assay. The IC50 value, representing the concentration of the compound required to inhibit cell growth by 50%, is a key metric of potency.

CompoundR GroupHepG2 IC50 (µM)[1]HCT116 IC50 (µM)[1]
5a H>50>50
5d 4-F10.1211.23
5j 3-Cl, 4-F1.892.01
5q 3-CF30.98 1.12
Sorafenib (Reference)2.453.11

Data extracted from Ai et al., 2021.[1]

From this in vitro screen, compound 5q , featuring a 3-trifluoromethylphenyl group, emerged as the most potent analog, exhibiting superior activity against both cell lines compared to the reference drug, Sorafenib.[1] This potent in vitro activity warranted its selection for further in vivo evaluation.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[2] It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., HepG2, HCT116) into 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 2 to 4 hours, or until a purple precipitate is visible.[3]

  • Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Leave the plates at room temperature in the dark for 2 hours and then measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizing the Mechanism: A Potential Signaling Pathway

Many benzamide derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways. The diagram below illustrates a simplified, hypothetical pathway where a kinase inhibitor blocks a signaling cascade that would otherwise promote cell proliferation and survival, leading to apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Binds Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor_Kinase->Signaling_Cascade Activates Apoptosis_Inhibition Inhibition of Apoptosis Signaling_Cascade->Apoptosis_Inhibition Promotes Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Benzamide_Derivative 4-Amino-N-mesitylbenzamide Derivative Benzamide_Derivative->Receptor_Kinase Inhibits Gene_Expression Gene Expression for Cell Proliferation & Survival Transcription_Factors->Gene_Expression Promotes

Caption: Hypothetical signaling pathway inhibited by a benzamide derivative.

Part 2: The In Vivo Reality – Assessing Efficacy and Systemic Effects

Following the promising in vitro results, the lead compound 5q was advanced to in vivo testing to evaluate its antitumor efficacy in a more physiologically relevant setting. A human colon carcinoma (HCT116) xenograft model in mice was chosen for this purpose.

Data Presentation: In Vivo Antitumor Activity

The following table summarizes the key findings from the in vivo study of compound 5q . Tumor growth inhibition (TGI) is a primary endpoint, indicating the extent to which the compound slows tumor progression compared to a control group.

Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³) at Day 15Tumor Growth Inhibition (%)[1]
Vehicle Control -1250-
Compound 5q 7550060

Data adapted from Ai et al., 2021.[1]

The in vivo results demonstrated that oral administration of compound 5q significantly inhibited the growth of HCT116 tumors in mice, with a TGI of 60%.[1] Importantly, the study also reported that the compound was well-tolerated at the effective dose, with no significant loss in body weight observed in the treated animals.

Experimental Protocol: In Vivo Xenograft Model

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[4]

Step-by-Step Methodology:

  • Cell Culture and Implantation: Culture HCT116 human colon carcinoma cells in vitro.[4] Once a sufficient number of cells is obtained, subcutaneously inject a suspension of these cells into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., compound 5q ) and vehicle control to their respective groups via the desired route (e.g., oral gavage) at a predetermined dose and schedule (e.g., daily for 15 days).[5]

  • Monitoring: Regularly measure tumor volume using calipers and monitor the body weight of the mice as an indicator of general health and toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis). Calculate the TGI for each treatment group.

Visualizing the Workflow: In Vivo Study Design

The following diagram outlines the typical workflow for an in vivo xenograft study.

G cluster_treatment Treatment Groups Cell_Culture 1. HCT116 Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization of Mice Tumor_Growth->Randomization Treatment 5. Daily Oral Administration Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Measurement Vehicle Vehicle Control Treatment->Vehicle Compound_5q Compound 5q Treatment->Compound_5q Endpoint 7. Endpoint Analysis (Tumor Excision) Monitoring->Endpoint

Caption: Workflow of an in vivo xenograft study.

Bridging the Gap: Correlating In Vitro and In Vivo Data

The successful translation of in vitro potency to in vivo efficacy is a major hurdle in drug discovery. In our case study of the 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, a clear correlation was observed. The most potent compound in the in vitro cytotoxicity assays, 5q , also demonstrated significant antitumor activity in vivo.[1]

This positive correlation is the desired outcome, as it provides confidence in the predictive value of the in vitro screening platform. However, it is not uncommon to observe discrepancies between the two sets of data. A compound that is highly potent in vitro may show poor efficacy in vivo due to a variety of factors, including:

  • Poor Pharmacokinetics (PK): The compound may be poorly absorbed, rapidly metabolized, or quickly eliminated from the body, preventing it from reaching the tumor at a sufficient concentration.

  • Off-Target Effects: The compound may have unforeseen toxicities in a whole organism that are not apparent in cell culture.

  • Tumor Microenvironment: The complex interplay of cancer cells with the surrounding stroma, vasculature, and immune cells in the tumor microenvironment can influence drug response in ways that are not captured by in vitro models.

Conversely, a compound with modest in vitro activity may exhibit surprisingly good in vivo efficacy. This could be due to:

  • Metabolic Activation: The compound may be a prodrug that is converted to a more active form in vivo.

  • Favorable Pharmacodynamics (PD): The compound may accumulate in the tumor tissue, leading to a higher effective concentration at the site of action.

  • Modulation of the Tumor Microenvironment: The compound may have indirect antitumor effects, such as inhibiting angiogenesis or stimulating an antitumor immune response.

Conclusion

The comparison of in vitro and in vivo studies is a cornerstone of modern drug discovery. While in vitro assays provide a crucial initial assessment of a compound's potential, in vivo studies are essential for validating these findings in a more physiologically relevant context. The case study of the 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives highlights a successful example of this translational approach, where potent in vitro activity translated into significant in vivo efficacy.

By carefully designing and executing both types of studies, and by critically evaluating the correlation between the resulting data, researchers can make more informed decisions about which drug candidates to advance, ultimately increasing the likelihood of success in the long and challenging path to developing new medicines.

References

  • Ai, J., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1148. [Link]

  • Bakar, N. A., et al. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Malaysian Journal of Medicine and Health Sciences, 17(2), 261-269. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Emad, S., et al. (2013). In vitro NLK Kinase Assay. Bio-protocol, 3(22), e963. [Link]

  • Reactome. (n.d.). VEGFA-VEGFR2 Pathway. [Link]

  • Cusabio. (n.d.). VEGF Signaling Pathway. [Link]

  • Koch, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Cellular and Molecular Life Sciences, 73(21), 4025-4041. [Link]

  • Altogen Labs. (n.d.). Validated HCT-116 Xenograft Model. [Link]

  • Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), 50767. [Link]

  • National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. [Link]

  • van der Meer, D., et al. (2019). The pharmacodynamic model of HCT116 xenograft growth. ResearchGate. [Link]

  • Schiavon, M., et al. (2022). A zebrafish HCT116 xenograft model to predict anandamide outcomes on colorectal cancer. Scientific Reports, 12(1), 22262. [Link]

  • Adriaenssens, E., et al. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • Ubi-protocol. (n.d.). HCT116 Xenograft Model. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • JoVE. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview [Video]. YouTube. [Link]

  • Chen, C.-H., et al. (2015). Anti-tumor activity of compound 11 in an HCT116 xenograft model. ResearchGate. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? [Link]

  • Pistritto, G., et al. (2016). Apoptotic cell signaling in cancer progression and therapy. Cell Death & Disease, 7(6), e2259. [Link]

  • Carneiro, B. A., & El-Deiry, W. S. (2020). Apoptosis in cancer: Key molecular signaling pathways and therapy targets. Cancer Biology & Therapy, 21(8), 661-677. [Link]

  • Alarifi, S., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. International Journal of Molecular Sciences, 24(23), 16805. [Link]

  • Fulda, S. (2012). How to target apoptosis signaling pathways for the treatment of pediatric cancers. Frontiers in Oncology, 2, 83. [Link]

Sources

Comparative study of "4-Amino-N-mesitylbenzamide" synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of synthesis methods for 4-Amino-N-mesitylbenzamide (CAS: 790-54-5).[1] This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors and other benzamide-based therapeutics.

Due to the significant steric hindrance imposed by the ortho-methyl groups on the mesityl (2,4,6-trimethylphenyl) ring, standard amide coupling protocols often suffer from low yields. This guide evaluates three distinct methodologies to overcome this kinetic barrier, prioritizing purity, scalability, and reproducibility.

Executive Summary & Strategic Selection

The synthesis of 4-Amino-N-mesitylbenzamide presents a classic chemoselective challenge: coupling a sterically hindered aniline (mesitylamine) while managing the nucleophilic aniline moiety on the benzoyl fragment.[1]

  • Method A (Acid Chloride Route): Best for multi-gram/industrial scale . Uses aggressive activation to overcome steric hindrance but requires careful handling of moisture-sensitive intermediates.[1]

  • Method B (Coupling Agent Route): Best for discovery/milligram scale . Offers mild conditions and high functional group tolerance but incurs higher reagent costs.

  • Method C (Boc-Protection Route): Best for high-purity requirements .[1] Eliminates the risk of azo-polymerization but adds two synthetic steps (protection/deprotection).[1]

Comparative Performance Matrix
MetricMethod A: Acid ChlorideMethod B: Coupling Agent (HATU)Method C: Boc-Protection
Overall Yield 75-85%60-70%80-90%
Purity (Pre-HPLC) Moderate (>90%)High (>95%)Very High (>98%)
Steric Tolerance ExcellentGoodGood
Cost Efficiency High (Cheap Reagents)Low (Expensive Catalysts)Moderate
Scalability High (kg capable)Low (g capable)Medium
Key Risk Hydrolysis of acid chlorideIncomplete couplingAcid-sensitive functionalities

Detailed Methodologies

Method A: The Acid Chloride Activation Route (Nitro-Reduction)

Mechanism: This approach utilizes the high electrophilicity of 4-nitrobenzoyl chloride to force the reaction with the sterically hindered mesitylamine.[1] The nitro group acts as a "masked" amine, preventing self-polymerization during the coupling step.

Step 1: Acylation

Reagents: 4-Nitrobenzoyl chloride (1.1 eq), 2,4,6-Trimethylaniline (1.0 eq), Triethylamine (Et3N) (2.0 eq), Dichloromethane (DCM).[1]

  • Preparation: Dissolve 2,4,6-trimethylaniline (135 mg, 1.0 mmol) and Et3N (280 µL, 2.0 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere. Cool to 0°C.[2]

  • Addition: Dropwise add a solution of 4-nitrobenzoyl chloride (204 mg, 1.1 mmol) in DCM (2 mL). Critical Note: The reaction is exothermic; control addition rate to prevent side reactions.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 2:1).

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with 1M HCl (to remove unreacted amine) and brine. Dry over MgSO4 and concentrate.

    • Intermediate Product: 4-Nitro-N-mesitylbenzamide (Yellow solid).[1]

Step 2: Nitro Reduction (Bechamp Reduction or Hydrogenation)

Protocol Choice: While catalytic hydrogenation (H2, Pd/C) is cleaner, the Iron/Ammonium Chloride method is often preferred for benzamides to avoid potential over-reduction or catalyst poisoning by the amide nitrogen.

Reagents: Iron powder (5.0 eq), NH4Cl (5.0 eq), Ethanol/Water (3:1).

  • Setup: Suspend 4-nitro-N-mesitylbenzamide (intermediate) in EtOH/H2O (20 mL). Add NH4Cl and Iron powder.

  • Reflux: Heat to 80°C with vigorous stirring for 2 hours. The yellow suspension will turn dark brown/black.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Recrystallize from Ethanol/Water to obtain the final white/off-white solid.[1]

Method B: Direct Coupling via HATU

Mechanism: Uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to generate an active ester in situ. This method is milder but may struggle with the extreme steric bulk of the mesityl group compared to the acid chloride.

Reagents: 4-Nitrobenzoic acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Activation: Dissolve 4-nitrobenzoic acid (167 mg, 1.0 mmol) in dry DMF (3 mL). Add DIPEA (520 µL) and HATU (456 mg). Stir for 15 mins at RT to form the activated ester.

  • Coupling: Add 2,4,6-trimethylaniline (135 mg, 1.0 mmol).

  • Optimization: Heat to 50-60°C. Expert Insight: Unlike standard couplings, the mesityl amine requires thermal energy to overcome the rotational barrier and steric clash of the ortho-methyls.[1]

  • Workup: Dilute with water (precipitate usually forms). Filter and wash with water. If oil forms, extract with EtOAc.

  • Reduction: Proceed with the reduction step as described in Method A.

Method C: The Boc-Protection Route

Mechanism: Starts with 4-aminobenzoic acid but protects the amine with a tert-butyloxycarbonyl (Boc) group.[1] This allows for direct coupling without the need for a nitro-reduction step later, although a deprotection step is required.

Step 1: Coupling

Reagents: 4-(Boc-amino)benzoic acid, SOCl2 (to form acid chloride in situ) OR HATU, Mesitylamine.[1]

Note: Due to sterics, converting the Boc-acid to its acid chloride using Ghosez's reagent or mild SOCl2 conditions is often more effective than HATU for this specific substrate.[1]

  • Activation: Reflux 4-(Boc-amino)benzoic acid with Thionyl Chloride (2 eq) in DCM for 1 hour. Evaporate excess SOCl2 to dryness.

  • Coupling: Redissolve residue in DCM/Pyridine and add mesitylamine. Stir at RT for 12 hours.

Step 2: Deprotection

Reagents: Trifluoroacetic acid (TFA), DCM.

  • Reaction: Dissolve the Boc-intermediate in DCM (1:1 mixture with TFA). Stir for 1 hour at RT.

  • Workup: Evaporate volatiles. Neutralize with saturated NaHCO3 to obtain the free base.

Visualizing the Reaction Pathways

The following diagram illustrates the chemical logic and workflow for the two primary methods (A and C), highlighting the convergence point.

SynthesisPathways cluster_inputs Precursors cluster_intermediates Intermediates NitroAcid 4-Nitrobenzoic Acid NitroChloride 4-Nitrobenzoyl Chloride NitroAcid->NitroChloride SOCl2, Reflux (Activation) BocAcid 4-(Boc-amino)benzoic Acid BocAmide 4-(Boc-amino)-N-mesitylbenzamide BocAcid->BocAmide + Mesityl, HATU/DIPEA (Direct Coupling) Mesityl 2,4,6-Trimethylaniline (Mesitylamine) NitroAmide 4-Nitro-N-mesitylbenzamide NitroChloride->NitroAmide + Mesityl, Et3N (Coupling) Product 4-Amino-N-mesitylbenzamide (Target) NitroAmide->Product Fe/NH4Cl or H2/Pd (Reduction) BocAmide->Product TFA/DCM (Deprotection)

Caption: Figure 1. Dual synthesis pathways.[3][4] Blue path (Method A) utilizes nitro-reduction; Red path (Method C) utilizes Boc-deprotection.[1]

Expert Insights & Troubleshooting

The "Steric Wall" Problem

The 2,4,6-trimethyl substitution pattern creates a "steric wall" around the amine nitrogen.

  • Observation: In Method B, you may observe unreacted starting material even after 24 hours.

  • Solution: Switch to Method A . The acid chloride is a smaller, more reactive electrophile than the bulky HATU-active ester complex. If you must use coupling agents, use COMU or T3P (Propylphosphonic anhydride) at elevated temperatures (80°C in Toluene).

Purification of the Final Product

The final amine is prone to oxidation (browning) if left in solution for extended periods.

  • Recrystallization: The most effective purification is recrystallization from Ethanol/Water (9:1) . Dissolve the crude solid in boiling ethanol, then add water dropwise until turbidity persists. Cool slowly to 4°C.

  • Storage: Store the solid under Argon at -20°C to prevent N-oxidation.

Safety Note on Nitro Compounds

Intermediate 4-nitro-N-mesitylbenzamide is stable, but the reduction step using Iron powder can initiate a dormant induction period followed by a rapid exotherm.[1] Always initiate the reaction on a small scale or ensure adequate reflux cooling before adding the full catalyst load.

References

  • Deng, J., et al. (2008). "Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine." CN100358864C.[2] Link

  • García-Garrido, S. E., et al. (2011). "Synthesis and biological evaluation of 4-amino-N-substituted benzamides as potential HDAC inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for benzamide synthesis).
  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852.[1] Link

  • Smith, M. B. (2013).[5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley. (Standard reference for Acyl Chloride/Amine coupling mechanisms).

  • ChemicalBook. (2023).[6] "4-Amino-N-mesitylbenzamide Product Entry & CAS 790-54-5 Data." Link

Sources

Safety Operating Guide

4-Amino-N-mesitylbenzamide: Operational Disposal & Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Integrity of the Waste Stream

In drug discovery and organic synthesis, 4-Amino-N-mesitylbenzamide (often an intermediate in the synthesis of HDAC inhibitors) represents a class of functionalized aromatic amides that requires precise handling. While not always explicitly named in "P-list" or "U-list" federal registries, its chemical functionality mandates that it be treated as Hazardous Organic Waste .

Improper disposal of amino-benzamides does not just violate regulatory compliance (RCRA/REACH); it compromises the integrity of the laboratory's waste stream. Amine-containing compounds can form unstable diazonium salts if inadvertently mixed with nitrous acid sources, or undergo exothermic oxidation.

This guide moves beyond simple compliance, establishing a self-validating disposal workflow that ensures personnel safety and environmental stewardship.

Chemical Profile & Hazard Assessment

Before disposal, you must characterize the specific material state. 4-Amino-N-mesitylbenzamide is typically a solid, but waste is often generated in solution (mother liquor).

Table 1: Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
Chemical Structure Benzamide core w/ amino & mesityl groupsNitrogen-rich; requires high-temp incineration to prevent NOx formation.
Physical State Solid (Powder/Crystalline)Dust explosion hazard if finely dispersed; requires anti-static grounding.
Solubility DMSO, Methanol, EthanolWaste often mixed with organic solvents; dictates "Flammable" waste stream.
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.). Treat as toxic.
Reactivity Incompatible with Strong OxidizersCRITICAL: Do not dispose in "Oxidizing" waste bins (e.g., with nitric acid residues).

Expert Insight: The "Mesityl" group (1,3,5-trimethylbenzene) adds lipophilicity to the molecule. This increases its potential for bioaccumulation relative to simple benzamides, making prevention of drain disposal absolute [1].

Waste Segregation Strategy

The most common failure point in laboratory waste management is cross-contamination . 4-Amino-N-mesitylbenzamide contains a primary amine. If this waste stream contacts nitrosating agents (nitrites/nitrates) in an acidic waste container, it can generate carcinogenic nitrosamines or unstable diazonium species.

Segregation Logic
  • Stream A (Solid): Pure compound, contaminated gloves, weighing boats.

  • Stream B (Liquid - Halogenated): If dissolved in DCM/Chloroform.

  • Stream C (Liquid - Non-Halogenated): If dissolved in Acetone/Methanol/DMSO.

Diagram 1: Waste Stream Decision Matrix

The following logic gate ensures the material ends up in the correct incineration path.

WasteSegregation Start Waste Generation (4-Amino-N-mesitylbenzamide) StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution StateCheck->LiquidPath SolidBin Solid Hazardous Waste Bin (Yellow Label) SolidPath->SolidBin Double Bagged Trash General Trash (PROHIBITED) SolidPath->Trash NEVER SolventCheck Solvent Type? LiquidPath->SolventCheck HaloBin Halogenated Waste Carboy (Contains DCM/CHCl3) SolventCheck->HaloBin Has Halogens NonHaloBin Non-Halogenated Waste Carboy (Acetone/MeOH/DMSO) SolventCheck->NonHaloBin No Halogens

Caption: Decision matrix for segregating amino-benzamide waste to prevent incompatible mixing and ensure regulatory compliance.

Step-by-Step Disposal Protocol

This protocol assumes the user is operating under standard GLP (Good Laboratory Practice) conditions.

Phase 1: Preparation
  • PPE Verification: Don Nitrile gloves (double gloving recommended for solution handling), safety goggles, and a lab coat.

  • Fume Hood: Perform all waste transfer inside a certified chemical fume hood to mitigate inhalation of dust or solvent vapors (H335).

Phase 2: Solid Waste Handling
  • Containment: Place the solid waste into a clear polyethylene bag.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: Write "4-Amino-N-mesitylbenzamide".[1][2][3]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Secondary Containment: Seal the bag and place it into the laboratory's dedicated "Solid Hazardous Waste" drum.

Phase 3: Liquid Waste (Mother Liquor/Rinsate)
  • PH Check: Ensure the waste solution is not highly acidic (pH < 2) or basic (pH > 12). If so, neutralize to pH 5-9 before adding to the carboy to prevent heat generation in the drum.

  • Solvent Compatibility:

    • If the solvent is DMSO or Methanol , pour into the Non-Halogenated waste stream.

    • If the solvent is Dichloromethane (DCM) , pour into the Halogenated waste stream.

  • Triple Rinse:

    • Rinse the original vessel 3 times with a small volume of compatible solvent.

    • Add this rinsate to the waste carboy.

    • Defacing: Once rinsed, deface the label of the empty container and dispose of the glass as "Chemically Contaminated Glass" or "Sharps" [2].

Regulatory Framework & Compliance

Even if 4-Amino-N-mesitylbenzamide is not explicitly listed, it is regulated under the "Cradle-to-Grave" principle of the Resource Conservation and Recovery Act (RCRA) .

Table 2: Regulatory Codes (US/EU)
RegulationCode/ClassificationDescription
RCRA (USA) D001 (Ignitable)Applicable if waste is in flammable solvent (Flash point <60°C).
RCRA (USA) Characteristic Waste Must be characterized by the generator. Default to "Hazardous Organic."
REACH (EU) SVHC Candidate Aromatic amines are under scrutiny; treat as potential SVHC (Substance of Very High Concern).
Disposal Method Incineration High-temperature incineration with scrubber (to capture NOx) is the only approved final disposal method [3].

Emergency Contingencies: Spill Response

In the event of a benchtop spill, immediate action prevents exposure and facility contamination.

Diagram 2: Spill Response Workflow

SpillResponse SpillEvent Spill Detected Assess Assess Volume & State SpillEvent->Assess PPE Upgrade PPE (Resp. Protection if Dust) Assess->PPE Contain Containment (Absorbent Pads/Vermiculite) PPE->Contain Clean Sweep/Wipe (Do not create dust) Contain->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Caption: Immediate operational workflow for containing and cleaning spills of 4-Amino-N-mesitylbenzamide.

Spill Protocol Details:

  • Isolate: Alert nearby personnel.

  • Dry Spill: Do not dry sweep if fine dust is present (inhalation risk). Cover with wet paper towels (solvent-dampened) to suppress dust, then wipe up.

  • Wet Spill: Use vermiculite or spill pads. Do not use combustible materials (sawdust) if the solvent carrier is an oxidizer (unlikely, but verify).

  • Decontaminate: Wash the surface with soap and water.[4] Collect the water as hazardous waste.

References

  • PubChem. (n.d.). Compound Summary: 4-Amino-N-methylbenzamide (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[5] Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Amino-N-mesitylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

4-Amino-N-mesitylbenzamide is a functionalized aniline derivative frequently employed as a scaffold in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients (APIs).[1]

While specific toxicological data for this precise intermediate may be limited compared to commodity chemicals, its structural components—an aniline moiety coupled with a lipophilic mesityl group —dictate a specific risk profile. The mesityl group increases lipid solubility (LogP), potentially enhancing dermal absorption compared to simple benzamides, while the free amino group presents risks of sensitization and potential methemoglobinemia upon systemic exposure.

Core Directive: Treat this compound as a Potent Bioactive Intermediate (PBI) . All handling protocols must default to the "As Low As Reasonably Achievable" (ALARA) principle.

Hazard Deconstruction & PPE Strategy

The selection of Personal Protective Equipment (PPE) is not arbitrary; it is based on the molecular structure's interaction with biological systems.

Structural ComponentPotential Physiological HazardPPE Implication
Primary Amine (-NH₂) Skin sensitization; Respiratory irritation; Potential methemoglobinemia (oxidative stress on hemoglobin).[2]Respiratory: N95/P100 required to prevent inhalation of particulates. Dermal: Double-gloving is mandatory to prevent sensitization.
Mesityl Group Increased lipophilicity (fat solubility). Facilitates transport across the stratum corneum (skin barrier).Barrier: Standard nitrile may degrade faster due to organic solubility. Tyvek sleeves are required to cover wrist gaps.
Benzamide Core General irritant (Eyes/Skin/Respiratory).[2]Ocular: Unvented chemical goggles are superior to safety glasses to prevent dust migration.
PPE Matrix: The "Self-Validating" Standard

This matrix defines the minimum requirements for varying operational scales.

Operation ScaleRespiratory ProtectionHand ProtectionBody ProtectionEye Protection
Analytical (<100 mg) Fume hood (Face velocity >100 fpm). N95 mask if outside hood.Nitrile (Min 5 mil thickness).Lab coat (Cotton/Polyester blend).Safety Glasses with side shields.
Preparative (100 mg - 10 g) Fume hood required. Half-face respirator (P100) if powder is fine/static.Double Gloving: Inner Latex (dexterity) + Outer Nitrile (chemical resistance).Lab coat + Tyvek Sleeve Covers .Chemical Goggles (Unvented).
Process (>10 g) PAPR (Powered Air Purifying Respirator) or Glovebox.Extended cuff Nitrile (Min 8 mil). Change every 60 mins.Tyvek Coverall (Type 5/6).Full Face Shield + Goggles.
Operational Protocols
Phase A: Weighing & Transfer (Highest Risk Phase)

Rationale: Dry powders generate static charge, leading to aerosolization and surface contamination.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat and spatula before contact. The mesityl group contributes to the compound's "fluffy" crystalline nature, making it prone to static flight.

  • The "Circle of Safety": Place a plastic-backed absorbent mat (absorbent side up) in the fume hood. All weighing must occur within this perimeter.

  • Transfer Logic: Do not pour from the stock bottle. Use a disposable antistatic spatula. If the powder adheres to the spatula, do not tap it on the flask rim (creates dust). Wash the spatula into the reaction vessel with the reaction solvent.

Phase B: Solubilization

Rationale: The heat of solution or solvent splashing facilitates rapid dermal absorption.

  • Solvent Choice: When dissolving in DMSO or DMF (common for benzamides), be aware that these solvents act as penetration enhancers , carrying the dissolved 4-Amino-N-mesitylbenzamide through nitrile gloves in seconds.

  • Glove Discipline: If a drop of solution hits your glove, do not wipe it . Immediately remove the outer glove, wash the inner glove with soap/water, and replace the outer glove.

Visualization: Decision Logic & Workflows[4][5]
Diagram 1: PPE Hierarchy & Decision Tree

This diagram illustrates the logical flow for selecting protection based on the physical state of the compound.

PPE_Decision_Tree Start Handling 4-Amino-N-mesitylbenzamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DMF) State->Liquid Quant Quantity > 1g? Solid->Quant SolventRisk Penetrating Solvent? (DMSO, DMF, DMAc) Liquid->SolventRisk HighExp High Dust Risk Quant->HighExp Yes LowExp Low Dust Risk Quant->LowExp No PPE_Solid_High REQ: P100 Respirator + Double Nitrile + Tyvek Sleeves HighExp->PPE_Solid_High PPE_Solid_Low REQ: Fume Hood + Single Nitrile + Lab Coat LowExp->PPE_Solid_Low HighPen Yes (Carrier Effect) SolventRisk->HighPen LowPen No (e.g., Water, EtOH) SolventRisk->LowPen PPE_Liq_High REQ: Laminate/Chem-Block Gloves (Silver Shield) under Nitrile HighPen->PPE_Liq_High PPE_Liq_Low REQ: Standard Nitrile (Splash Protection) LowPen->PPE_Liq_Low

Caption: Logic flow for PPE selection based on physical state and solvent carrier risks.

Diagram 2: Spill Response Workflow

Standardized response for aromatic amine spills.

Spill_Response Event Spill Detected Isolate 1. Isolate Area (10ft Radius) Event->Isolate Assess 2. Assess State Isolate->Assess DrySpill Dry Powder Assess->DrySpill WetSpill Solution Assess->WetSpill ActionDry DO NOT SWEEP. Cover with wet paper towels to prevent dust. DrySpill->ActionDry ActionWet Absorb with Vermiculite or Chem-Pads. WetSpill->ActionWet Disposal 3. Double Bag label as 'Toxic Organic' ActionDry->Disposal ActionWet->Disposal Decon 4. Wash Surface (Soap + Water) Disposal->Decon

Caption: Immediate containment and cleanup workflow preventing aerosolization.

Emergency & Disposal Logistics
First Aid (Self-Validating Steps)
  • Ocular: Flush for 15 minutes. Validation: Use the "hold-open" technique; if you cannot feel the water hitting the eyeball directly due to blinking, the rinse is ineffective.

  • Dermal: Wash with soap and water. Crucial: Do not use alcohol or organic solvents to wash skin; this will solubilize the mesityl compound and drive it deeper into the dermis.

Waste Disposal[2][3][4][5]
  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid waste).[2] Aromatic amines can react violently or form unstable diazonium species in the presence of strong oxidizers/nitrites.

  • Labeling: Tag as "Organic Amine - Toxic."

  • Destruction: Incineration is the only recommended disposal method to ensure complete breakdown of the aromatic ring system.

References
  • National Research Council. (2011).[5][6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • American Chemical Society. (2023).[6] Safety and Handling of Primary Aromatic Amines. ACS Chemical Safety Guidelines. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Aminobenzamide (Structural Analogue). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.